Product packaging for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid(Cat. No.:CAS No. 78703-53-4)

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1301235
CAS No.: 78703-53-4
M. Wt: 140.14 g/mol
InChI Key: YALJPBXSARRWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B1301235 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 78703-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALJPBXSARRWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361548
Record name 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78703-53-4
Record name 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, safety information, synthesis protocols, and its emerging role in drug discovery and development. Particular emphasis is placed on its potential as a kinase inhibitor and its applications in the development of novel therapeutic and fungicidal agents.

Chemical Identity and Properties

This compound is a pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 78703-53-4 .[1][2][3] It is crucial to distinguish it from its isomer, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 31728-75-3), and other related pyrazole compounds. An incorrect CAS number, 39270-96-9, has been associated with this compound in some sources; however, this number correctly corresponds to 1,3-Dimethyl-4-nitro-1H-pyrazole.

The fundamental properties of this compound are summarized in the table below. While some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, the compound is known to be a solid at room temperature.[1]

PropertyValueSource
CAS Number 78703-53-4[1][2][3]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance Solid[1]
Melting Point Not definitively reported[4]
Boiling Point Not definitively reported[4]
Solubility No data available[5]
SMILES CN1N=C(C)C=C1C(=O)O
InChI InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10)[1]

Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled.[6] It is known to be irritating to the mucous membranes and upper respiratory tract.[6] Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard StatementGHS PictogramPrecautionary Statement
IrritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May be harmful by ingestion and inhalationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] In case of exposure, immediate medical attention should be sought.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a multi-step process starting from readily available reagents.[7] The following is a detailed experimental protocol based on a patented synthesis method.[7]

Experimental Protocol:

Step 1: Synthesis of Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate)

  • In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 6:9:8-10 respectively.[7]

  • Heat the mixture under reflux for a specified period to drive the condensation reaction to completion.

  • After cooling, the reaction mixture is typically purified by distillation under reduced pressure to isolate the intermediate product, Compound A.

Step 2: Cyclization to form Intermediate B (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate)

  • To a solution of Intermediate A, add a 40% aqueous solution of methylhydrazine and sodium hydroxide. The mass ratio of methylhydrazine solution, sodium hydroxide, and Intermediate A is approximately 5:0.2-0.4:8-10.[7]

  • Stir the reaction mixture at room temperature to facilitate the cyclization reaction.

  • Upon completion, the product, Intermediate B, is extracted using an appropriate organic solvent. The organic layer is then washed and dried.

Step 3: Hydrolysis to this compound

  • The crude Intermediate B is dissolved in a suitable solvent.

  • A 15% solution of hydrochloric acid is added, with a volume ratio of the solution containing Intermediate B to hydrochloric acid being approximately 2:1.3-1.5.[7]

  • The mixture is heated to induce hydrolysis of the ester.

  • After cooling, the product, this compound, precipitates and can be collected by filtration, washed, and dried.

G A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) A->B Condensation C Intermediate B (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) B->C Cyclization D This compound C->D Hydrolysis E Methylhydrazine + NaOH E->C F HCl (aq) F->D G cluster_0 Cell Cycle Progression Cyclin/CDK Complex Cyclin/CDK Complex Phosphorylation of Target Proteins Phosphorylation of Target Proteins Cyclin/CDK Complex->Phosphorylation of Target Proteins Activation Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complex->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression Phosphorylation of Target Proteins->Cell Cycle Progression Drives This compound Derivative This compound Derivative This compound Derivative->Cyclin/CDK Complex Inhibition G cluster_0 Mitochondrial Respiration in Fungi Succinate Succinate Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) Succinate->Succinate Dehydrogenase (Complex II) Electron Transport Chain Electron Transport Chain Succinate Dehydrogenase (Complex II)->Electron Transport Chain Fungal Cell Death Fungal Cell Death Succinate Dehydrogenase (Complex II)->Fungal Cell Death ATP Production ATP Production Electron Transport Chain->ATP Production Pyrazole Carboxamide (derived from title compound) Pyrazole Carboxamide (derived from title compound) Pyrazole Carboxamide (derived from title compound)->Succinate Dehydrogenase (Complex II) Inhibition

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, provides a thorough synthesis protocol, and outlines standard procedures for its analytical characterization. Furthermore, it explores the significant role of this molecule as a precursor to a critical class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), illustrating their mechanism of action. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and crop protection sciences.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its core structure consists of a pyrazole ring, which imparts significant biological activity to its derivatives. A summary of its key quantitative data is presented below.

PropertyValueSource/Method
Molecular Weight 140.14 g/mol [1][2]
Molecular Formula C₆H₈N₂O₂[1][2]
CAS Number 78703-53-4[1]
Physical Form Solid[1]
Appearance White to off-white crystalline powder
Melting Point Data not available in searched literature.
Solubility Data not available in searched literature. Expected to have some solubility in polar organic solvents.
pKa Data not available in searched literature.
¹H NMR (DMSO-d₆) δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH₃), 2.14 (s, 3H, C-CH₃)
¹³C NMR Specific experimental data not found. Expected peaks for pyrazole ring carbons (approx. 110-150 ppm), methyl carbons (approx. 10-40 ppm), and a carboxylic acid carbon (approx. 160-180 ppm).
IR Spectroscopy Specific experimental data not found. Expected characteristic peaks: broad O-H stretch (3300-2500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch (1725-1700 cm⁻¹).
Mass Spectrometry Specific experimental data not found. Expected to show a molecular ion peak and fragmentation corresponding to the loss of the carboxylic acid group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving condensation and cyclization reactions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound cluster_synthesis Synthesis Steps cluster_purification Purification start Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride step1 Condensation Reaction start->step1 step2 Cyclization with 40% Methylhydrazine (aq) and NaOH step1->step2 Intermediate A step3 Hydrolysis with 15% HCl (aq) step2->step3 Intermediate B (Ester) centrifuge Centrifugation step3->centrifuge Crude Product dry Drying centrifuge->dry final_product 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid (Purity: ~98.9%) dry->final_product G Mechanism of Action: SDH Inhibition cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e⁻ transfer no_atp ATP Production Blocked sdh->no_atp qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis inhibitor Pyrazole Carboxamide (derived from title compound) block Inhibition inhibitor->block block->sdh cell_death Fungal Cell Death no_atp->cell_death

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.

Structure:

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound
CAS Number 78703-53-4[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance Solid[1]
SMILES CN1N=C(C=C1C(=O)O)C[1]
InChI InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10)[1]

Synthesis

A common and effective method for the synthesis of this compound involves a multi-step process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The overall workflow is depicted below.

G Synthesis Workflow of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride B Intermediate A A->B Heat, Reflux C Intermediate A + Methylhydrazine D Intermediate B (Ester) C->D Base (e.g., NaOH) E Intermediate B F This compound E->F Acid Hydrolysis (e.g., HCl) G Example Signaling Pathway Potentially Modulated by Pyrazole Derivatives cluster_legend Legend EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation key1 Receptor Tyrosine Kinase key2 Kinase key3 Cellular Outcome EGFR_l EGFR PI3K_l PI3K mTOR_l mTOR Proliferation_l Outcome

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical constants, spectral characteristics, and synthetic methodologies, presenting them in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[4][5]
Molecular Weight 140.14 g/mol [4][5]
CAS Number 78703-53-4[4][5]
Physical Form Solid[1][2]
Appearance White to off-white crystalline powder[6]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following sections detail the available spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data has been reported for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.10Singlet1HCarboxylic acid proton (-COOH)
8.09Singlet1HPyrazole ring proton (C₅-H)
3.77Singlet3HN-methyl protons (N-CH₃)
2.14Singlet3HC-methyl protons (C₃-CH₃)
Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. For carboxylic acids, a very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations.[7] The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong absorption between 1760 and 1690 cm⁻¹.[7] Additional bands corresponding to C-O stretching and O-H bending are also anticipated.[7]

Mass Spectrometry

Specific mass spectrometry data for this compound, including fragmentation patterns, is not detailed in the available search results. Generally, in the mass spectrum of a carboxylic acid, the molecular ion peak (M+) is expected.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves a multi-step process, which can be summarized in the following workflow.

G A Ethyl Acetoacetate D Condensation Reaction (Reflux) A->D B Triethyl Orthoformate B->D C Acetic Anhydride C->D E Intermediate A D->E I Cyclization Reaction E->I F 40% Methylhydrazine Aqueous Solution F->I G Toluene G->I H Sodium Hydroxide H->I J Intermediate B (in Toluene) I->J L Hydrolysis and Purification J->L K 15% Hydrochloric Acid K->L M 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid L->M

Figure 1. Synthetic workflow for this compound.

Detailed Experimental Protocols

Melting Point Determination:

A standard method for determining the melting point of a solid organic compound involves packing a small amount of the substance into a capillary tube and heating it in a calibrated melting point apparatus.[8] The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted. A slow heating rate of approximately 2°C per minute is recommended for accurate measurements.

Solubility Determination:

To determine the solubility of this compound in a given solvent, a small, measured amount of the solid (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[9] The mixture is shaken vigorously, and the solubility is observed.[9] This can be performed with a range of solvents to establish a solubility profile.

pKa Determination:

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[10][11] A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH).[10] The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.[10]

Infrared (IR) Spectroscopy:

For a solid sample, an IR spectrum can be obtained using the thin solid film method.[12] A small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl).[12] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded.[12]

Mass Spectrometry:

To obtain a mass spectrum, a small amount of the sample is introduced into the mass spectrometer, where it is ionized.[13] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[13]

Biological and Pharmacological Context

While specific signaling pathways involving this compound have not been detailed in the provided search results, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[14][15] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[14][15] Carboxylic acid derivatives of pyrazoles, in particular, are of significant interest in drug discovery and development.[14]

The general importance of pyrazole derivatives in medicinal chemistry suggests that this compound could be a valuable building block or lead compound for the development of new therapeutic agents. The workflow for such a drug discovery process is outlined below.

G A 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid (Starting Material) B Chemical Modification (e.g., Amide Formation) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Identification of 'Hits' D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Studies F->G H Clinical Trials G->H I New Drug Candidate H->I

Figure 2. General workflow for drug discovery utilizing a pyrazole scaffold.

References

A Technical Guide to the Solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a fundamental prerequisite for its use in drug discovery, formulation development, and chemical synthesis. Solubility dictates a compound's bioavailability, ease of handling in synthetic processes, and suitability for various analytical techniques. This guide outlines the established experimental procedures for accurately measuring the solubility of this and similar carboxylic acid derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility experiments.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Physical Form Solid
CAS Number 78703-53-4[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols detailed in the following sections to generate this data. For comparative purposes, Table 2 provides a template for recording experimentally determined solubility values.

SolventTemperature (°C)pH (for aqueous solutions)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water
Methanol
Ethanol
Acetone
Dimethyl Sulfoxide (DMSO)
Other (specify)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filtration through a suitable filter (e.g., 0.22 µm syringe filter) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of the compound must be prepared to quantify the solubility sample.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

Workflow for the Shake-Flask Method:

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or let stand B->C D Filter supernatant C->D E Analyze concentration (HPLC, UV-Vis) D->E

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Potentiometric Titration Method

For ionizable compounds like carboxylic acids, potentiometric titration offers a precise way to determine solubility, especially its pH-dependence.[5][6]

Principle: The method involves titrating a saturated solution of the acidic compound with a strong base. The change in pH is monitored, and the solubility can be calculated from the titration curve.

Detailed Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in water or a relevant aqueous buffer as described in the shake-flask method (equilibration and phase separation).

  • Titration Setup: Transfer a known volume of the clear supernatant into a beaker. Place a calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[7]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration, where the acid is completely neutralized, can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve. The concentration of the acid in the saturated solution can then be calculated.

Logical Flow for Potentiometric Titration:

Potentiometric_Titration A Prepare Saturated Solution C Titrate with Standardized Base A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate Molar Solubility F->G

Caption: Logical Steps for Solubility Determination by Potentiometric Titration.

Conclusion

References

Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 78703-53-4), a key intermediate in the development of various chemical compounds, including fungicides.[1][2] This document details its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for its synthesis and the general methodologies for spectroscopic analysis.

Chemical and Physical Properties

This compound has a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[3][4] It typically appears as a solid at room temperature.[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.10Singlet1H-COOH
8.09Singlet1HC₅-H (pyrazole ring)
3.77Singlet3HN-CH₃
2.14Singlet3HC₃-CH₃
Data sourced from[2]

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~165 - 185-COOHCarboxylic acid carbonyl carbons are typically found in this range.[6][7]
~140 - 150C₃ (pyrazole ring)Carbon attached to the methyl group.
~135 - 145C₅ (pyrazole ring)Carbon bearing the vinyl proton.
~110 - 120C₄ (pyrazole ring)Carbon attached to the carboxylic acid group.
~35 - 40N-CH₃N-methyl group carbon.
~10 - 15C₃-CH₃C-methyl group carbon.

2.2 Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation patterns and adduct formation.

Table 3: Predicted Mass Spectrometry Data Data sourced from PubChemLite[8]

Adductm/z (Mass-to-Charge Ratio)Predicted Collision Cross Section (CCS) Ų
[M+H]⁺141.06586126.0
[M+Na]⁺163.04780136.1
[M-H]⁻139.05130126.5
[M+NH₄]⁺158.09240146.5
[M]⁺140.05803127.0

2.3 Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not provided in the search results. However, the expected characteristic absorption bands for a carboxylic acid can be described.[9]

  • O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9]

  • C=O Stretching: A sharp, strong absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[9]

  • C-O Stretching: Absorption bands for C-O stretching are expected in the 1200-1300 cm⁻¹ region.

  • C-H Stretching: Peaks for aromatic C-H and aliphatic C-H stretching will appear around 3100 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Experimental Protocols

3.1 Synthesis of this compound

The following protocol is adapted from a patented synthesis method, which involves a three-step process starting from ethyl acetoacetate.[1][2]

G A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Step 1: Condensation (Reflux at 110°C) A->B Reaction C Compound A (Intermediate) B->C Yields D Compound A + 40% Methylhydrazine (aq) + NaOH in Toluene C->D Used in E Step 2: Cyclization (10-20°C) D->E Reaction F Compound B (Intermediate in Toluene) E->F Yields G Compound B + 15% HCl (aq) F->G Used in H Step 3: Hydrolysis & Purification (Heat to 90°C, Cool, Centrifuge) G->H Reaction I This compound (Final Product, 98.9% purity) H->I Yields

Caption: Synthesis workflow for this compound.

  • Step 1: Synthesis of Compound A (Intermediate)

    • In a reaction kettle, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[1]

    • Heat the mixture to 110°C and maintain reflux for 4 hours.[1]

    • After the reaction is complete, cool the mixture to 40°C.

    • Apply a high vacuum to distill off low-boiling components, ensuring the temperature does not exceed 100°C, to yield Compound A.[1]

  • Step 2: Synthesis of Compound B (Intermediate)

    • In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir until uniform.[1]

    • Cool the mixture to 8-10°C.

    • Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[1]

    • Allow the reaction to proceed for 2 hours at this temperature.

    • Let the layers separate and collect the upper toluene layer containing Compound B.[1]

  • Step 3: Synthesis of this compound

    • Transfer the upper layer containing Compound B to a reaction kettle and heat to 90°C.[1][2]

    • Slowly add 15% hydrochloric acid. During the addition, continuously remove the toluene and water azeotrope.[1][2]

    • After the required amount of water has been discharged, cool the mixture to 30°C.[1][2]

    • Centrifuge the resulting solid and dry it to obtain the final product.[1][2]

3.2 Spectroscopic Analysis Protocols

The following are general, standard procedures for obtaining the spectroscopic data presented.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[10]

    • Process the resulting Free Induction Decay (FID) to obtain the spectrum. Chemical shifts are reported in ppm relative to an internal standard (e.g., Tetramethylsilane, TMS).[10]

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

  • Infrared (IR) Spectroscopy:

    • Prepare the sample, typically as a solid dispersed in a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]

Characterization Workflow

The logical flow of characterizing the synthesized compound involves multiple spectroscopic techniques to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesized Product (Crude) Purification Purification (Centrifugation, Drying) Synthesis->Purification FinalProduct Final Product (this compound) Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR Structure Structural Confirmation NMR->Structure Confirms C-H Framework Purity Purity Assessment NMR->Purity Assesses Purity MW Molecular Weight Confirmation MS->MW Confirms MW FG Functional Group Identification IR->FG Identifies -COOH

Caption: Logical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the NMR Analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents a detailed synthesis protocol and general NMR analysis methodologies. Furthermore, it includes an illustrative NMR dataset from a structurally related compound to provide context for spectral interpretation.

Molecular Structure and NMR Correlation

The structural arrangement of this compound forms the basis for its unique NMR spectral signature. The key proton and carbon environments are highlighted in the molecular structure diagram below.

Caption: Molecular structure of this compound.

Synthesis Protocol

A documented method for the synthesis of this compound involves a multi-step process commencing with readily available starting materials.

Synthesis Workflow for this compound cluster_synthesis start Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride intermediate_A Compound A (Purity: 97.5%) start->intermediate_A Condensation (Reflux at 110°C, 4h) cyclization Cyclization with 40% Methylhydrazine (aq) and NaOH intermediate_A->cyclization intermediate_B Compound B containing liquid cyclization->intermediate_B hydrolysis Hydrolysis with 15% Hydrochloric Acid intermediate_B->hydrolysis product This compound hydrolysis->product

Caption: A generalized workflow for the synthesis of the target compound.

A detailed experimental protocol, based on established synthesis methods, is as follows:

  • Condensation: In a 3000L reaction vessel, 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride are sequentially added. The mixture is heated to 110°C and refluxed for 4 hours. After the reaction is complete, the mixture is cooled to 40°C. Low-boiling point components are removed by vacuum distillation, ensuring the kettle temperature does not exceed 100°C, to yield compound A.

  • Cyclization: The resulting compound A is then subjected to a cyclization reaction. This step involves the use of a 40% aqueous solution of methylhydrazine and sodium hydroxide.

  • Hydrolysis and Isolation: The intermediate from the cyclization step undergoes hydrolysis with a 15% solution of hydrochloric acid. The final product, this compound, is then isolated from the reaction mixture.

NMR Analysis: Experimental Protocol

For the NMR analysis of this compound, a standard sample preparation procedure is followed:

  • Sample Preparation: Approximately 5-10 mg of the synthesized and purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Standard pulse sequences are employed for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Quantitative NMR Data Summary

Table 1: Illustrative ¹H NMR Data

ProtonsChemical Shift (δ, ppm)Multiplicity
N1-CH₃~3.7 - 4.0Singlet
C3-CH₃~2.3 - 2.6Singlet
H5~7.8 - 8.2Singlet
COOH~12.0 - 13.0Broad Singlet

Table 2: Illustrative ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
N1-CH₃~35 - 40
C3-CH₃~10 - 15
C3~145 - 150
C4~110 - 115
C5~135 - 140
COOH~160 - 165

It is important to note that the exact chemical shifts for this compound may vary depending on the solvent, concentration, and temperature of the NMR experiment. The presence of a phenyl group in the illustrative compound will also influence the chemical shifts compared to the target molecule.

This technical guide provides a foundational understanding of the synthesis and NMR analysis of this compound. For definitive structural elucidation, it is recommended to acquire experimental NMR data on a purified sample of the target compound.

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in chemical synthesis and potentially in agrochemical and pharmaceutical development. While the definitive crystal structure of this specific molecule is not publicly available in crystallographic databases, this document compiles essential information regarding its synthesis, physical and chemical properties, and the biological activities of closely related analogues. This guide aims to serve as a foundational resource for researchers engaged in the study and application of pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. Pyrazole derivatives are key components in a variety of commercial products, including pharmaceuticals and fungicides. This document focuses on the synthesis and known properties of this compound and places it within the broader context of bioactive pyrazole-4-carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₈N₂O₂PubChem
Molecular Weight 140.14 g/mol PubChem
CAS Number 78703-53-4Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
¹H NMR (DMSO-d₆) 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H)Google Patents[2]
Predicted XLogP3 0.2PubChemLite[3]
Predicted Collision Cross Section ([M+H]⁺) 126.0 ŲPubChemLite[3]
Predicted Collision Cross Section ([M-H]⁻) 126.5 ŲPubChemLite[3]

Synthesis

The synthesis of this compound has been described in detail. A common route involves a multi-step process starting from ethyl acetoacetate.

Experimental Protocol: Three-Step Synthesis

A widely cited method for the preparation of this compound involves three main steps: the synthesis of an intermediate 'Compound A', followed by the formation of 'Compound B', and finally hydrolysis to the target carboxylic acid.[2][4]

Step 1: Synthesis of Compound A

  • In a suitable reaction vessel, sequentially add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[2][4]

  • Heat the mixture to 110°C and maintain a reflux for 4 hours.[4]

  • After the reaction is complete, cool the mixture to 40°C.[4]

  • Apply a high vacuum to distill off low-boiling components, ensuring the kettle temperature does not exceed 100°C, to yield Compound A.[4]

Step 2: Synthesis of Compound B

  • In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir the mixture until uniform.[4]

  • Cool the mixture to 8-10°C.[4]

  • Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[4]

  • Allow the reaction to proceed for 2 hours at this temperature.[4]

  • Let the layers separate and collect the upper toluene layer containing Compound B.[4]

Step 3: Synthesis of this compound

  • Transfer the toluene layer containing Compound B into a reaction kettle.[4]

  • Heat the solution to 90°C.[4]

  • Slowly add a 15% hydrochloric acid solution. During the addition, continuously remove the toluene and water azeotrope.[4]

  • After the addition is complete and a specific amount of the water layer has been discharged, cool the mixture to 30°C.[4]

  • Centrifuge the resulting solid and dry it to obtain this compound.[4]

Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Compound A cluster_step2 Step 2: Synthesis of Compound B cluster_step3 Step 3: Synthesis of Final Product A1 Ethyl Acetoacetate R1 Reaction at 110°C A1->R1 A2 Triethyl Orthoformate A2->R1 A3 Acetic Anhydride A3->R1 P1 Compound A R1->P1 B1 Compound A P1->B1 R2 Reaction at 10-20°C B1->R2 B2 40% Methylhydrazine (aq) B2->R2 B3 Toluene B3->R2 B4 NaOH B4->R2 P2 Compound B (in Toluene) R2->P2 C1 Compound B (in Toluene) P2->C1 R3 Hydrolysis at 90°C C1->R3 C2 15% HCl C2->R3 P3 This compound R3->P3

A flowchart illustrating the three-step synthesis of this compound.

Crystal Structure

As of the latest search, a definitive, publicly available crystal structure for this compound, including crystallographic data such as unit cell parameters, space group, and atomic coordinates, has not been found in major crystallographic databases. While the crystal structures of several related pyrazole carboxylic acid derivatives have been determined and deposited in the Cambridge Structural Database (CSD), data for the title compound is not among them.

The analysis of related structures, such as 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, reveals common structural motifs like the formation of hydrogen-bonded dimers or chains. It is plausible that this compound would also exhibit such intermolecular interactions in the solid state. However, without experimental data, any discussion of its specific crystal packing remains speculative.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound itself.

However, extensive research has been conducted on structurally similar compounds, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are a significant class of agricultural fungicides. These compounds are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).

Inferred Biological Context: Succinate Dehydrogenase Inhibition

The fungicidal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides stems from their ability to inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.

The general mechanism of action for SDHI fungicides is depicted in the following diagram.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e⁻ transfer ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV Oxygen O₂ ComplexIV->Oxygen ATP ATP Synthesis ComplexIV->ATP Water H₂O Oxygen->Water SDHI SDHI Fungicide (e.g., Pyrazole Carboxamides) SDHI->SDH Inhibition

The mechanism of action of SDHI fungicides, which are structurally related to the title compound.

It is important to note that while this provides a potential area of investigation for this compound, its actual biological activity, if any, would need to be determined through experimental testing.

Conclusion

This compound is a readily synthesizable pyrazole derivative with well-documented synthetic protocols. While its specific crystal structure and biological activities remain to be elucidated, the established importance of related pyrazole-4-carboxylic acids, particularly as fungicides, suggests that it may be a valuable scaffold for further investigation in agrochemical and pharmaceutical research. Future studies should focus on obtaining single crystals suitable for X-ray diffraction to determine its precise three-dimensional structure and on screening for a range of biological activities to uncover its potential applications.

References

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities. The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with wideranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Several well-known drugs, such as the anti-inflammatory agent celecoxib, the kinase inhibitor axitinib, and the neuroprotective drug edaravone, feature a pyrazole core, underscoring its therapeutic importance.[5][6] This technical guide provides an in-depth overview of the key biological activities of pyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery.

General Experimental & Screening Workflow

The discovery and development of novel pyrazole derivatives as therapeutic agents typically follow a structured workflow. This process begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo screening assays to identify lead candidates with promising activity and safety profiles.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Development A Chemical Synthesis of Pyrazole Derivatives B Compound Library A->B Creation C Primary Screening (e.g., MTT Assay, MIC Assay) B->C D Hit Identification (Active Compounds) C->D E Secondary Screening (e.g., Kinase Assays, Mechanism Studies) D->E F Lead Compound Selection E->F G Animal Models (e.g., Xenograft, Paw Edema) F->G H Efficacy & Toxicity Assessment G->H I Preclinical Candidate H->I

Caption: General workflow for the discovery of bioactive pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Many derivatives function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling pathways such as EGFR, VEGFR, and CDKs.[7][9][10][11]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.

Compound Class/NameTarget / Cancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref.Citation
Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 18)MCF7 (Breast)< 1Doxorubicin-[12]
Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 21)A549 (Lung)< 1Doxorubicin-[12]
Pyrazole-Thiadiazole Hybrid (Cmpd 6g)A549 (Lung)1.537--[13]
N-Manniche Base (Cmpd 6b)HepG2 (Liver)2.52Sorafenib2.051[7][10]
1,4-Benzoxazine-Pyrazole Hybrid (Cmpd 22)MCF7 (Breast)2.82Etoposide-[7]
N-Manniche Base (Cmpd 5a)HepG2 (Liver)3.46Sorafenib2.051[7][10]
Pyrazole-Thiadiazole Hybrid (Cmpd 6d)A549 (Lung)5.176--[13]
Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 29)HepG2 (Liver)10.05--[7]
Pyrazolone-Pyrazole Derivative (Cmpd 27)MCF7 (Breast)16.50Tamoxifen23.31[7]
Pyrazole-based Hybrid (Cmpd 31)A549 (Lung)42.79--[7]
Experimental Protocol: MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete culture medium. A typical final DMSO concentration should be kept consistent and non-toxic (≤ 0.5%).[8]

    • After 24 hours, remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[16][17]

    • Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm or 590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used for background correction.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The well-known NSAID, Celecoxib, is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19]

Signaling Pathway: Celecoxib-Mediated COX-2 Inhibition

The anti-inflammatory action of celecoxib stems from its selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[20][21]

G A Inflammatory Stimuli (e.g., Cytokines, LPS) C Phospholipase A2 A->C Activates B Cell Membrane Phospholipids D Arachidonic Acid B->D Releases C->D Catalyzes E COX-2 Enzyme D->E Substrate G Prostaglandins (e.g., PGE2) E->G Synthesis F Celecoxib (Pyrazole Derivative) F->E Selectively Inhibits H Inflammation, Pain, Fever G->H Mediates

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][15] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[22]

Materials:

  • Wistar rats

  • Test pyrazole derivative

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., saline, 0.5% CMC)

  • Reference drug (e.g., Indomethacin, Celecoxib)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration:

    • Administer the test pyrazole derivative, reference drug, or vehicle to the respective groups, typically via oral gavage. The administration occurs 30-60 minutes before the carrageenan injection.[22]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the basal volume, V₀).

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3][15]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[15]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.

    • Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Antimicrobial Activity

Pyrazole derivatives have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[4][5] They have demonstrated efficacy against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[23][24][25]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. A lower MIC value indicates greater potency.[18]

Compound Class/NameMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref.Citation
Naphthyl-pyrazole Hydrazone (Cmpd 6)S. aureus0.78 - 1.56--[5]
Aminoguanidine-pyrazole (Cmpd 12)E. coli1Moxifloxacin2[5]
Pyrazoline Derivative (Cmpd 9)MRSA4--[23]
Thiazolo-pyrazole (Cmpd 17)MRSA4--[5]
Pyrazole-pyrimidinethione (Cmpd 15)E. coli12.5--[5]
Thiazolidinone-pyrazoleE. coli16--[5]
Indazole Derivative (Cmpd 5)S. aureus64 - 128--[23]
Pyrazole-clubbed Pyrimidine (Cmpd 5c)MRSA521 µMLevofloxacin346 µM[24]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][26]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pyrazole derivative stock solution

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, resulting in ~5 x 10⁵ CFU/mL in the final well)

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[26]

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[20]

    • Dilute this standardized suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[26]

  • Inoculation:

    • Inoculate each well (from columns 1 to 11) with 5-10 µL of the prepared bacterial inoculum. Do not inoculate the sterility control wells (column 12).[26]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[27]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][26] The growth control well should be turbid, and the sterility control well should be clear.

Conclusion

The pyrazole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, particularly in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide highlight the significant potential of this compound class. Continued exploration of structure-activity relationships, mechanism of action studies, and the application of modern synthetic techniques will undoubtedly lead to the development of new and improved pyrazole-based drugs to address unmet medical needs.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. This document details the core synthesis of the parent carboxylic acid, followed by in-depth protocols for key derivatization reactions, including amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction. Quantitative data from cited literature is presented in structured tables for comparative analysis. Furthermore, this guide illustrates the biological context of these derivatives by providing diagrams of relevant signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and the mechanism of action for fungicidal derivatives targeting succinate dehydrogenase (SDH).

Synthesis of the Core Scaffold: this compound

The foundational step in the development of various derivatives is the efficient synthesis of the this compound core. A robust method has been patented involving a multi-step one-pot synthesis from readily available starting materials.[1]

Experimental Protocol

Step 1: Condensation

  • In a suitable reaction vessel, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted. The typical mass ratio for this step is approximately 6:9:9 (ethyl acetoacetate:triethyl orthoformate:acetic anhydride).[1]

  • The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Cyclization and Methylation

  • To the intermediate from Step 1, a 40% aqueous solution of methylhydrazine is added, along with sodium hydroxide. A representative mass ratio is 5:0.3:9 (40% methylhydrazine solution:sodium hydroxide:intermediate A).[1]

  • This step results in the cyclization to form the pyrazole ring and methylation at the N1 position.

Step 3: Hydrolysis and Workup

  • The resulting ester is hydrolyzed to the carboxylic acid by heating with hydrochloric acid (e.g., 15% mass fraction).[1]

  • Upon cooling, the product, this compound, precipitates and can be isolated by filtration, followed by drying. A purity of 98.9% has been reported for this procedure.[1]

Derivatization of this compound

The carboxylic acid group at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key derivatization strategies include amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction.

Amide Bond Formation

Amide derivatives of pyrazole carboxylic acids are prominent in pharmaceuticals and agrochemicals. The synthesis typically involves the activation of the carboxylic acid, followed by reaction with a desired amine.

A common strategy for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This intermediate is highly reactive and readily couples with a wide range of amines.

  • Experimental Protocol: this compound can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.

  • Experimental Protocol (from Acyl Chloride): To a solution of the desired amine and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF), a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise, typically at 0 °C to control the reaction exotherm. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. Workup usually involves washing with water and brine, followed by drying of the organic phase and purification by crystallization or column chromatography.

  • Experimental Protocol (using Coupling Reagents): Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The carboxylic acid is activated in situ, followed by the addition of the amine.

Table 1: Synthesis of Pyrazole Carboxamide Derivatives

EntryAmineCoupling MethodBaseSolventTime (h)Yield (%)Reference
1N-(3-fluoro-4-morpholinophenyl)amineAromatic Acid ChlorideTriethylamineDichloromethane1-[2]
2Various SulfonamidesAcyl Chloride (from pyrazole-3-carboxylic acid)-Tetrahydrofuran5-[3]
3Various AnilinesSOCl₂ then amine----[2]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. To utilize this reaction, the pyrazole core must first be halogenated, typically at the 4-position.

  • Experimental Protocol: 1,3-Dimethyl-1H-pyrazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform. The reaction may require a radical initiator like AIBN or be performed under UV irradiation.

  • General Protocol: A mixture of the 4-bromo-1,3-dimethyl-1H-pyrazole, an aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), and a base (e.g., Na₂CO₃, K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen).[4][5] The reaction temperature and time are optimized for the specific substrates. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Table 2: Suzuki-Miyaura Coupling of Pyrazole Derivatives

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroarylXPhos Pd G2-----[4]
23-Bromo pyrazolo[1,5-a]pyrimidin-5-oneVarious aryl/heteroarylPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane110-9-89[6]
35-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroarylPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22-[5]
Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Suzuki coupling, a halogenated pyrazole is required as a starting material.

  • General Protocol: A mixture of the 4-halo-1,3-dimethyl-1H-pyrazole (typically iodo or bromo derivative), an alkene (e.g., acrylate, styrene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(OEt)₃, PPh₃), and a base (e.g., Et₃N, NaOAc) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere.[7] The choice of ligand and base is crucial for the reaction's success. After the reaction is complete, the mixture is cooled, filtered to remove palladium black, and the filtrate is worked up. Purification is typically achieved by column chromatography.

Table 3: Heck Reaction of Pyrazole Derivatives

EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
14-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂P(OEt)₃ (4)-DMF95[7]
24-Bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetalPalladium catalyst---Good[8]
34-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indoleLigandless Palladium---45[8]

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant potential as bioactive molecules, particularly as kinase inhibitors in cancer therapy and as fungicides in agriculture. Understanding their mechanism of action involves elucidating their interaction with key signaling pathways.

Kinase Inhibition and Cancer Signaling Pathways

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits Pyrazole->Akt Inhibits Pyrazole->mTORC1 Inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression, Cell Proliferation TranscriptionFactors->GeneExpression Pyrazole Pyrazole Derivative Pyrazole->Raf Inhibits Pyrazole->MEK Inhibits SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH ETC To Complex III (Electron Transport Chain) Ubiquinol->ETC Pyrazole Pyrazole Carboxamide (SDHI Fungicide) Pyrazole->SDH Binds to Q-site & Inhibits

References

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the role of pyrazoles in drug design, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and discovery workflows for researchers, scientists, and drug development professionals.

The Pyrazole Core: Properties and Advantages

The pyrazole ring is not merely a structural anchor but an active contributor to a molecule's pharmacological profile. Its unique electronic properties—possessing both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair)—allow for diverse and strong interactions with biological targets.[1] Furthermore, the pyrazole moiety often serves as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability, enhanced solubility, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Therapeutic Applications and Quantitative Insights

Pyrazole derivatives have demonstrated a vast range of biological activities, leading to their development as anti-inflammatory, anticancer, anticoagulant, and antiviral agents, among others.[2][3] The following sections summarize their roles in key therapeutic areas, supported by quantitative inhibitory data for prominent examples.

Anti-inflammatory Activity: COX-2 Inhibition

One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The diarylheterocycle structure, exemplified by Celecoxib, allows for selective binding to the larger hydrophobic pocket of the COX-2 isozyme over the more constricted COX-1.[4] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundTarget(s)IC50 / KiSelectivity (COX-1/COX-2)
Celecoxib COX-2IC50: 40 nM[5]~12-36[6][7]
COX-1IC50: 82 µM[6]
Mavacoxib COX-2-Selective COX-2 Inhibitor[8]
Rofecoxib COX-2IC50: 18 nM[8]~36[7]
COX-1IC50: >50 µM

Table 1: Quantitative data for pyrazole-based anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

The pyrazole ring is a cornerstone in the design of small-molecule kinase inhibitors for oncology. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket of various kinases has been exploited to create highly potent and selective drugs. Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a prime example used in the treatment of myelofibrosis.[9][10] Crizotinib, another pyrazole-containing drug, targets ALK and ROS1 kinases in non-small cell lung cancer.

CompoundTarget(s)IC50 / KiNotes
Ruxolitinib JAK1IC50: 3.3 nM[9][10]Potent and selective JAK1/2 inhibitor.
JAK2IC50: 2.8 nM[9][10]
TYK2IC50: 19 nM[9]
JAK3IC50: 428 nM[9]
Crizotinib ALK / ROS1-Approved for NSCLC.[11]
Axitinib VEGFRs, PDGFR, c-KIT-Features a pyrazole moiety.[2]

Table 2: Quantitative data for pyrazole-based anticancer agents (Kinase Inhibitors).

Anticoagulant and Other Activities

Beyond inflammation and cancer, pyrazoles are integral to drugs for cardiovascular and metabolic diseases. Apixaban is a direct and selective Factor Xa inhibitor, crucial for the prevention of stroke and systemic embolism.[1] Sildenafil, famous for treating erectile dysfunction, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and contains a fused pyrazolo-pyrimidinone core.[11]

CompoundTargetIC50 / KiTherapeutic Area
Apixaban Factor XaKi: <1 nM (highly selective)Anticoagulation[1]
Sildenafil PDE5IC50: ~3.4 - 5.2 nM[12][13]Erectile Dysfunction
Rimonabant CB1 Receptor-Anti-obesity (withdrawn)

Table 3: Quantitative data for other notable pyrazole-containing drugs.

Signaling Pathway and Discovery Workflow Visualizations

Understanding the mechanism of action and the drug discovery process is critical. The following diagrams, rendered using Graphviz, illustrate key concepts related to pyrazole-based drug development.

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is often aberrantly activated in myeloproliferative neoplasms.[14][15] The following diagram outlines this mechanism.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription 7. Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Workflow: Pyrazole-Based Drug Discovery

The path from initial concept to a viable drug candidate is a structured process. This workflow visualizes a typical preclinical discovery cascade for developing novel pyrazole inhibitors.

Drug_Discovery_Workflow cluster_synthesis Chemistry cluster_biology Biology & Screening Lib_Synth 1. Pyrazole Library Synthesis HTS 2. High-Throughput Screening (HTS) Lib_Synth->HTS Screening SAR_Dev 4. SAR Development Lead_Opt 5. Lead Optimization (ADME/Tox Profiling) SAR_Dev->Lead_Opt Iterative Design Hit_Val 3. Hit Validation & Potency Testing Lead_Opt->Hit_Val Test New Analogs Preclinical 6. Preclinical Candidate Selection Lead_Opt->Preclinical Optimized Lead HTS->Hit_Val Hit ID Hit_Val->SAR_Dev Data for SAR

Caption: A typical workflow for pyrazole-based inhibitor discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. Small modifications to a chemical scaffold can lead to significant changes in biological activity. This diagram illustrates a hypothetical SAR for a generic pyrazole kinase inhibitor.

SAR_Diagram cluster_modifications Modifications at 'R' position cluster_outcomes Activity Outcome Start Core Pyrazole Scaffold (R = H) IC50 = 500 nM Mod1 R = -Cl (Electron Withdrawing) IC50 = 150 nM Start->Mod1 Mod2 R = -OCH3 (Electron Donating) IC50 = 800 nM Start->Mod2 Mod3 R = -CF3 (Strong EWG) IC50 = 50 nM Start->Mod3 Outcome1 Improved Activity Mod1->Outcome1 Outcome2 Decreased Activity Mod2->Outcome2 Outcome3 Significantly Improved Activity Mod3->Outcome3

Caption: Example Structure-Activity Relationship (SAR) for a pyrazole scaffold.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol details a common method for synthesizing pyrazoles via the cyclocondensation of a chalcone intermediate with a hydrazine derivative.[16][17]

Stage 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reagents & Setup: In a round-bottom flask, dissolve an appropriate aryl ketone (10 mmol) and an aryl aldehyde (10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: While stirring at room temperature, add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise to the mixture.

  • Reaction & Monitoring: Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate usually indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

  • Work-up & Purification: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify with dilute HCl to neutralize excess NaOH. Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude chalcone from ethanol to obtain the purified product.

Stage 2: Synthesis of Pyrazole (Cyclocondensation)

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 25 mL of glacial acetic acid.

  • Reaction Initiation: Add phenylhydrazine (5.5 mmol) to the solution.

  • Reaction & Monitoring: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[16] Monitor the reaction's completion via TLC.

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice. A solid will precipitate. Filter the solid, wash with cold water, and dry. Purify the crude pyrazole product by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Biological Assay - COX-2 Inhibition (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human recombinant COX-2.[7][18]

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0.

    • COX-2 Enzyme: Reconstitute lyophilized human recombinant COX-2 enzyme in sterile water to the manufacturer's specified concentration. Keep on ice.

    • Test Compound: Prepare a 10 mM stock solution of the test pyrazole derivative in DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in Assay Buffer to achieve final desired assay concentrations.

    • Arachidonic Acid (Substrate): Prepare a working solution of arachidonic acid according to the assay kit's instructions.

    • COX Probe: Prepare the fluorometric probe as per the kit protocol.

  • Assay Procedure (96-well format):

    • Controls: Designate wells for "Enzyme Control" (EC, no inhibitor), "Inhibitor Control" (IC, e.g., Celecoxib), and "Sample" (S).

    • Compound Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or Assay Buffer (for EC) to the appropriate wells of a 96-well white opaque plate.

    • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Enzyme Addition & Incubation: Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" blank. Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Conclusion and Future Outlook

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a diverse array of enzymes and receptors underscores its status as a privileged structure.[11][12] Future efforts will likely focus on developing novel pyrazole derivatives with enhanced selectivity for new targets, exploring unique substitution patterns to overcome drug resistance, and conjugating pyrazoles with other pharmacophores to create multi-target agents. The robust synthetic accessibility and rich biological activity of pyrazoles ensure they will remain a central element in the drug discovery toolkit for years to come.

References

The Rise of Pyrazoles: A Technical Guide to the Discovery of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security and agricultural sustainability. The development of fungicide resistance to existing chemical classes necessitates a continuous search for novel active ingredients with diverse modes of action. Among the most promising and commercially successful heterocyclic scaffolds in modern fungicide development are the pyrazoles. This technical guide provides an in-depth exploration of the discovery of novel pyrazole-based fungicides, detailing synthetic methodologies, structure-activity relationships, mechanisms of action, and quantitative efficacy data.

Introduction to Pyrazole-Based Fungicides

Pyrazole carboxamides have emerged as a cornerstone in the development of modern fungicides, primarily due to their potent and broad-spectrum activity.[1] Many commercially successful fungicides, such as penthiopyrad, furametpyr, penflufen, isopyrazam, and bixafen, feature a pyrazole carboxamide core and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1] The versatility of the pyrazole ring allows for extensive chemical modification at various positions, enabling fine-tuning of the biological activity, spectrum, and physicochemical properties.[2] Researchers continuously explore novel derivatives by introducing different substituents and functional groups to enhance efficacy, overcome resistance, and identify new modes of action.[2][3]

Synthetic Pathways and Methodologies

The synthesis of novel pyrazole-based fungicides typically follows a multi-step approach, starting from the construction of the core pyrazole ring, followed by the introduction of various substituents. A common strategy involves the synthesis of a pyrazole carboxylic acid intermediate, which is then coupled with a desired amine or alcohol to generate the final carboxamide or ester derivatives.

General Synthesis of Pyrazole Carboxamides

A prevalent method for synthesizing pyrazole carboxamides involves the reaction of a pyrazole carbonyl chloride with a selected amine.[1] This versatile approach allows for the introduction of a wide array of substituents on the amide nitrogen, facilitating the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of Pyrazole Carboxamides

  • Synthesis of Pyrazole Carbonyl Chloride: A solution of pyrazole carboxylic acid in an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude pyrazole carbonyl chloride, which is often used in the next step without further purification.

  • Amide Coupling: The synthesized pyrazole carbonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. To this solution, the desired amine and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the final pyrazole carboxamide.[1][2]

Synthesis Workflow Diagram

G cluster_synthesis General Synthesis of Pyrazole Carboxamides start Pyrazole Carboxylic Acid step1 React with Thionyl Chloride (SOCl2) start->step1 intermediate1 Pyrazole Carbonyl Chloride step1->intermediate1 step2 Couple with selected Amine (R-NH2) in the presence of a base intermediate1->step2 purification Purification (Column Chromatography) step2->purification product Novel Pyrazole Carboxamide purification->product

Caption: Workflow for the synthesis of pyrazole carboxamides.

Antifungal Activity and Data Presentation

The antifungal efficacy of newly synthesized pyrazole derivatives is typically evaluated through in vitro and in vivo bioassays against a panel of economically important phytopathogenic fungi. The mycelium growth inhibition method is a common in vitro technique used to determine the half-maximal effective concentration (EC50).[1][4]

In Vitro Antifungal Activity Data

The following tables summarize the in vitro antifungal activity (EC50 in µg/mL) of selected novel pyrazole derivatives against various plant pathogenic fungi. Lower EC50 values indicate higher antifungal activity.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [1][4]

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7af >10025.1348.3215.67
7bc 35.2141.89>10012.34
7bg 28.9733.45>10010.88
7bh 30.1238.76>1009.87
7bi 45.6750.23>10011.21
7ai 2.243.2110.290.37
Carbendazim (Control) 1.562.013.451.00

Data sourced from a study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates. Compound 7ai, an isoxazolol pyrazole carboxylate, showed particularly strong activity against R. solani.[1][4]

Table 2: Antifungal Activity of Substituted Pyrazole Derivatives Containing a p-Trifluoromethyl-phenyl Moiety [2]

CompoundBotrytis cinereaRhizoctonia solaniValsa maliThanatephorus cucumerisFusarium oxysporumFusarium graminearum
26 2.432.181.791.646.996.04
27 3.122.872.031.987.546.88
28 4.563.993.112.878.127.98
29 5.014.873.983.549.018.54
30 4.874.543.543.128.878.21
31 3.873.542.872.548.127.87
32 3.543.122.542.117.987.54

Data from a study where compound 26, containing a p-trifluoromethylphenyl moiety, demonstrated the highest activity across a range of fungi.[2]

Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Inhibition)
  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the media to achieve the desired final concentrations. The final solvent concentration is kept constant across all plates, including the control.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after the colony in the control plate (containing only the solvent) has reached a certain diameter (e.g., 60-70 mm).

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value is calculated by probit analysis based on the inhibition rates at a series of concentrations.[1][4]

Mechanism of Action

A significant number of pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[5] SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH complex, these fungicides block the electron transport from succinate to ubiquinone, thereby inhibiting mitochondrial respiration and leading to fungal cell death.[6]

However, not all novel pyrazole amides are SDH inhibitors. Some recently discovered compounds have been shown to exert their antifungal effects through alternative mechanisms, such as inducing plant defense responses.[3][7] For instance, compound S26 was found to enhance the expression of defense-related genes in cucumber, suggesting it acts as a plant immunity elicitor in addition to having direct fungicidal activity.[3][7]

SDHI Signaling Pathway Diagram

G cluster_sdhi Mechanism of Action: SDH Inhibition succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh TCA Cycle fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 Electron Transport Chain q Ubiquinone (Q) q->sdh complex3 Complex III qh2->complex3 fungicide Pyrazole Fungicide (SDHI) fungicide->sdh Inhibition

Caption: Inhibition of the fungal respiratory chain by pyrazole SDHI fungicides.

Alternative Mechanism: Plant Defense Induction

Some novel pyrazole compounds may not target the fungal SDH enzyme. Instead, they can stimulate the plant's innate immune system.[7] This dual-action approach, combining direct antifungal effects with the induction of host resistance, represents a promising strategy for durable disease control.

G cluster_defense Alternative Mechanism: Plant Defense Induction compound Pyrazole Compound (e.g., S26) plant_cell Plant Cell compound->plant_cell Stimulates defense_genes Defense Gene Expression (e.g., PR1, PAL) plant_cell->defense_genes Activates resistance Enhanced Plant Resistance defense_genes->resistance Leads to

Caption: Logical relationship of plant defense induction by a pyrazole fungicide.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fertile ground for the discovery of novel fungicides. The research highlighted in this guide demonstrates the power of rational design and chemical modification in developing potent antifungal agents. While SDH inhibition continues to be a primary mechanism of action, the discovery of compounds that also elicit plant defense responses opens up new avenues for creating more resilient and sustainable crop protection solutions. Future research will likely focus on exploring a wider range of molecular targets, optimizing the pharmacokinetic properties of lead compounds, and developing derivatives with novel resistance-breaking mechanisms. The continued synthesis and evaluation of diverse pyrazole libraries are crucial for staying ahead of evolving fungal pathogens.

References

Methodological & Application

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various chemical entities. The following sections outline the primary synthesis route, experimental procedures, and relevant data.

Application Notes

This compound serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. It is notably a key intermediate for fungicides such as pyrromonazole, fluxapyroxad, and biphenylanil. The synthesis and analysis of this compound are essential for the registration of new agricultural chemicals, where a complete understanding of the raw pesticide's components is required[1]. The methodologies presented herein are designed to provide a clear and reproducible path to obtaining this valuable compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process commencing from readily available starting materials. The overall workflow involves a condensation reaction to form an intermediate, followed by a cyclization reaction to construct the pyrazole ring, and finally, hydrolysis to yield the desired carboxylic acid.

Synthesis_Workflow A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Condensation Reaction A->B C Intermediate A B->C E Cyclization Reaction C->E D 40% Methylhydrazine aqueous solution + Sodium Hydroxide D->E F Intermediate B (Ester) E->F H Hydrolysis F->H G Hydrochloric Acid G->H I This compound H->I

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established synthesis methods and provide a step-by-step guide for the preparation of this compound.

Step 1: Condensation Reaction

This step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form the initial intermediate.

Methodology:

  • Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a suitable reaction vessel.

  • Heat the mixture to initiate the condensation reaction.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC).

  • Upon completion, the resulting product, "compound A," is typically used in the next step without further purification.

Step 2: Cyclization Reaction

The intermediate from Step 1 is cyclized using methylhydrazine to form the pyrazole ring structure.

Methodology:

  • To the crude "compound A," add a 40% aqueous solution of methylhydrazine and sodium hydroxide.

  • Control the temperature of the reaction mixture as specified in the quantitative data table.

  • Allow the reaction to proceed until the formation of the pyrazole ester, "compound B," is complete.

  • The resulting mixture will contain an upper layer of liquid containing "compound B".

Step 3: Hydrolysis

The final step is the hydrolysis of the pyrazole ester to the desired carboxylic acid. This is a common procedure for converting esters to carboxylic acids.[2]

Methodology:

  • Transfer the upper layer containing "compound B" into a new reaction kettle.

  • Heat the solution to 90 °C.

  • Slowly add a 15% mass fraction of hydrochloric acid. During the addition, also add toluene and water.

  • After the addition is complete and 450 kg of the water layer has been discharged, cool the mixture to 30 °C.

  • Collect the solid product by centrifugation.

  • Dry the product to obtain this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactant/ReagentMass/Volume RatioPurityYield
1Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride6 : 9 : 8-10 (mass ratio)--
240% Methylhydrazine aqueous solution : Sodium hydroxide : Compound A5 : 0.2-0.4 : 8-10 (mass ratio)--
3Liquid containing Compound B : 15% Hydrochloric acid2 : 1.3-1.5 (volume ratio)98.9%649 kg (example batch)

Nuclear Magnetic Resonance (NMR) Data: ¹H NMR (DMSO-d₆): 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H)[1].

References

Application Notes and Protocols for the Analytical Determination of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration are designed to ensure accurate and reproducible results for quality control, stability studies, and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This section outlines a reversed-phase HPLC method for the determination of purity and for assaying this compound. The method is designed to be robust and suitable for routine quality control analysis.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for a quantitative HPLC method for this compound. These values are representative and should be established for each specific laboratory and instrument.

ParameterResult
Linearity & Range
Correlation Coefficient (r²)> 0.999
Linear Range1 - 100 µg/mL
Precision
Repeatability (RSD, n=6)< 1.0%
Intermediate Precision (RSD)< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and placebo
Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. A gradient or isocratic elution can be optimized. A typical starting point is a ratio of 30:70 (v/v) Acetonitrile:0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan, typically around 220 nm.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh a sample of the bulk drug or formulation, dissolve in the mobile phase, and dilute to a concentration within the linear range.

3. System Suitability:

  • Inject the standard solution (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the theoretical plates should be more than 2000.

4. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solution Injection Inject Blank, Standards, & Samples Sample->Injection SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition CalibrationCurve Construct Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

This LC-MS/MS method is suitable for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids or for impurity profiling at very low levels.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents typical validation parameters for a quantitative LC-MS/MS method.

ParameterResult
Linearity & Range
Correlation Coefficient (r²)> 0.995
Linear Range0.1 - 100 ng/mL
Precision
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy (% Recovery) 85.0% - 115.0%
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Matrix Effect Monitored and compensated for with an internal standard
Specificity High, based on MRM transitions
Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent UPLC/UHPLC column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by direct infusion of a standard solution. For this compound (MW: 140.14), the [M+H]⁺ would be m/z 141.1.

2. Preparation of Solutions:

  • Standard and Sample Solutions: Prepare as described in the HPLC section, but at much lower concentrations (ng/mL range) and using an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Sample Preparation for Complex Matrices: For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.

3. Analysis Procedure:

  • Optimize the MS parameters (e.g., declustering potential, collision energy) for the specific MRM transitions of the analyte and internal standard.

  • Inject the prepared standards and samples for analysis.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing SamplePrep Sample Extraction (e.g., SPE, LLE) Spiking Spike with Internal Standard SamplePrep->Spiking LC_Separation LC Separation Spiking->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration (Analyte & IS) MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides expected chemical shift ranges for the key signals of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Carboxylic Acid Proton~12.0 - 13.0Singlet (broad)-COOH
Pyrazole Ring Proton~8.0 - 8.5SingletC5-H
N-Methyl Protons~3.8 - 4.0SingletN-CH₃
C-Methyl Protons~2.3 - 2.6SingletC3-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carboxylic Acid Carbonyl~160 - 165-COOH
Pyrazole Ring Carbons~110 - 150C3, C4, C5
N-Methyl Carbon~35 - 40N-CH₃
C-Methyl Carbon~10 - 15C3-CH₃
Experimental Protocol: NMR Analysis

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum (proton-decoupled).

  • For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

4. Data Analysis:

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and correlations in 2D spectra.

Visualization: NMR Structural Elucidation Logic

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure Final Structure Confirmation H1_NMR->Structure C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->Structure COSY COSY (¹H-¹H Correlations) COSY->Structure HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Structure

Caption: Logical relationship of NMR experiments for structural elucidation.

Potentiometric Titration for Assay

Potentiometric titration is a classical analytical method that can be used for the accurate assay of this compound.

Data Presentation: Titration Parameters
ParameterValue
Titrant Standardized 0.1 M Sodium Hydroxide (NaOH)
Solvent Water or a mixture of water and ethanol (if solubility is an issue)
Indicator Electrode Glass pH electrode
Reference Electrode Calomel or Ag/AgCl electrode
End Point Detection Maximum of the first derivative of the titration curve (ΔpH/ΔV)
Experimental Protocol: Potentiometric Titration

1. Instrumentation:

  • A potentiometer or pH meter with a glass electrode and a reference electrode.

  • A magnetic stirrer and stir bar.

  • A calibrated burette (50 mL).

2. Preparation of Solutions:

  • Titrant (0.1 M NaOH): Prepare and standardize against a primary standard such as potassium hydrogen phthalate (KHP).

  • Analyte Solution: Accurately weigh about 150-200 mg of this compound, dissolve it in approximately 50 mL of deionized water (or a suitable solvent mixture), and add a magnetic stir bar.

3. Titration Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Immerse the electrodes in the analyte solution and begin stirring at a moderate speed.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or even dropwise) to accurately determine the equivalence point.

  • Continue the titration past the equivalence point until the pH plateaus.

4. Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • To more accurately determine the end point, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this curve corresponds to the equivalence point.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution

    • MW = Molecular weight of this compound (140.14 g/mol )

    • W = Weight of the sample (g)

Visualization: Potentiometric Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Standardize_NaOH Standardize 0.1 M NaOH Titrate Titrate with NaOH, Record pH and Volume Standardize_NaOH->Titrate Prepare_Analyte Prepare Analyte Solution Prepare_Analyte->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Plot_Curve Plot Titration Curve (pH vs. Volume) Titrate->Plot_Curve Determine_EP Determine Equivalence Point Plot_Curve->Determine_EP Calculate_Purity Calculate Purity Determine_EP->Calculate_Purity

Caption: Workflow for the potentiometric titration of this compound.

HPLC Analysis of Pyrazole Carboxylic Acids: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives, including pyrazole carboxylic acids, represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. They exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Given their therapeutic potential, the accurate and reliable quantification of these compounds in bulk drugs, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely adopted analytical technique for this purpose.[1] It offers high sensitivity, specificity, and reproducibility for the separation, identification, and quantification of pyrazole derivatives.[1][3] This document provides a detailed protocol for the analysis of pyrazole carboxylic acids using RP-HPLC, including instrument conditions, sample preparation, and method validation parameters based on established methodologies.

Principle of Analysis

Reverse-phase HPLC separates chemical compounds based on their polarity.[3] The stationary phase, typically a C18 (octadecylsilyl) silica-based column, is nonpolar, while the mobile phase is a polar solvent mixture, commonly consisting of water or buffer and an organic modifier like acetonitrile or methanol.[1][3] When a sample containing pyrazole carboxylic acids is injected, the nonpolar compounds interact more strongly with the nonpolar stationary phase, causing them to move through the column more slowly. In contrast, more polar compounds have a higher affinity for the mobile phase and elute faster. By carefully controlling the mobile phase composition, flow rate, and other parameters, a precise separation of the target analyte from impurities and other matrix components can be achieved.[3]

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the successful HPLC analysis of a representative pyrazole derivative.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient or isocratic pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent reverse-phase column.[1]

  • Data Acquisition Software: Chromatography software for instrument control, data collection, and processing.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), phosphoric acid, or formic acid for mobile phase modification.[1][4]

  • Reference Standard: A certified reference standard of the target pyrazole carboxylic acid.

  • Sample Preparation: Analytical balance, volumetric flasks, pipettes, and 0.22 µm or 0.45 µm syringe filters.[3][5]

Detailed Methodologies

1. Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent.[1] For example, a mobile phase can be prepared by mixing 0.1% Trifluoroacetic Acid (TFA) in water with methanol in a 20:80 v/v ratio.[1] The prepared mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use to prevent pump and column issues.[6]

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh about 60 mg of the pyrazole carboxylic acid reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with a suitable solvent like methanol to obtain a stock solution.[1]

  • Working and Calibration Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 50 to 150 µg/mL).[1]

3. Sample Preparation:

  • For Bulk Drug/Formulation: Prepare a sample solution by dissolving a known quantity of the material in the mobile phase to obtain a concentration within the calibration range.[1]

  • For Biological Matrices (e.g., Plasma): Sample preparation often involves a protein precipitation step. A common procedure is to add a precipitating agent, such as acetonitrile (often containing 0.1% formic acid), to the plasma sample.[7] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[7]

  • Filtration: Prior to injection, all sample and standard solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter, which can clog the HPLC column.[3][5]

Chromatographic and Validation Data

The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of a pyrazole derivative.

Table 1: Summary of Chromatographic Conditions

Parameter Condition
HPLC Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1]
Mobile Phase 0.1% TFA in Water : Methanol (20:80 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 ± 2°C[1]
Injection Volume 5.0 µL[1]
Detection UV at 206 nm[1]

| Run Time | Approximately 10 minutes |

Table 2: Summary of Quantitative Method Validation Data (for a Pyrazoline Derivative)

Validation Parameter Result
Linearity Range 50 - 150 µg/mL[1]
Correlation Coefficient (r²) 0.9995[1]
Regression Equation y = 64.011x + 174.27[1]
Limit of Detection (LOD) 4 µg/mL[1]
Limit of Quantification (LOQ) 15 µg/mL[1]
Precision (%RSD) < 2.0%[1]

| Accuracy (Recovery) | Excellent recoveries reported[1] |

The data presented is based on a validated method for a specific pyrazoline derivative and should be considered as a representative example.[1]

Visualizations

The following diagrams illustrate the general workflow for HPLC analysis and the logical components of a validated analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect process Integrate Peaks & Quantify detect->process report Generate Report process->report end End report->end

General workflow for HPLC analysis of pyrazole carboxylic acids.

Method_Validation cluster_params Key Validation Parameters (ICH Guidelines) center_node Validated HPLC Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision specificity Specificity center_node->specificity lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Logical components of a validated analytical method.

References

Application Notes and Protocols: The Use of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its structurally related analogs. This document details the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides, their mechanism of action, and includes quantitative data on their biological activity.

Introduction

This compound and its derivatives are pivotal building blocks in the synthesis of a significant class of modern agrochemical fungicides. Notably, the fluorinated analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key precursor to several commercially successful pyrazole carboxamide fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens that threaten crop yields and quality. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme (also known as Complex II) is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the fungal respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[1][2][3] Molecular docking studies have shown that these inhibitors form strong interactions, including hydrogen bonds, with key amino acid residues within the active site of the SDH protein.[4][5]

SDHI_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Reduces to ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Succinate->ComplexII Oxidized Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide (SDHI) Pyrazole_Carboxamide->ComplexII Inhibits ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Synthetic Applications

This compound and its analogs are primarily used in the synthesis of N-aryl pyrazole carboxamides. The general synthetic route involves the activation of the carboxylic acid group, followed by amidation with a substituted aniline. A common and efficient method is the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with the desired aniline to form the amide bond.

General Synthetic Workflow

The synthesis of pyrazole carboxamide fungicides typically follows the workflow outlined below. This process starts with the pyrazole carboxylic acid precursor and a substituted aniline, leading to the final active fungicidal compound.

General_Synthesis_Workflow Start Starting Materials: 1. This compound (or analog) 2. Substituted Aniline Step1 Step 1: Acid Activation (e.g., conversion to acid chloride using thionyl chloride or oxalyl chloride) Start->Step1 Step2 Step 2: Amidation Reaction React activated pyrazole with the substituted aniline in the presence of a base. Step1->Step2 Step3 Step 3: Work-up and Purification (e.g., extraction, washing, and recrystallization or chromatography) Step2->Step3 End Final Product: N-Aryl-1,3-dimethyl-1H-pyrazole-4-carboxamide (Fungicide) Step3->End

References

Synthesis of Pyrazole Carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamide derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. Their diverse biological activities, including antifungal, insecticidal, and anticancer properties, have made them a focal point of extensive research.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various pyrazole carboxamide isomers, offering a practical guide for researchers in drug discovery and development.

Synthetic Strategies

The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Pyrazole Ring Formation Followed by Amidation

This is the most prevalent and flexible approach. It involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This intermediate is then subjected to an amidation reaction with a suitable amine to yield the target pyrazole carboxamide. This strategy allows for late-stage diversification, enabling the synthesis of a library of derivatives from a common pyrazole precursor.[4]

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation

In this alternative route, the carboxamide moiety is introduced into an acyclic precursor before the cyclization step to form the pyrazole ring. This approach can be advantageous when the desired amine is incompatible with the conditions required for the final amidation step in Strategy A.[4]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of pyrazole-3-carboxamide, pyrazole-4-carboxamide, and pyrazole-5-carboxamide derivatives.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This protocol details the synthesis of a pyrazole-3-carboxamide derivative starting from the corresponding carboxylic acid.

Step 1: Acid Chloride Formation

  • In a round-bottom flask, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol).[5]

  • Heat the mixture at reflux for 2 hours.[5]

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. The resulting crude acid chloride is typically used directly in the next step.[5]

Step 2: Amidation

  • Cool the crude acid chloride to 0 °C.

  • Slowly add 200 mL of aqueous ammonia (NH₃-H₂O) dropwise to the residue with stirring.[5]

  • Continue stirring at 0 °C.

  • Collect the resulting solid product by filtration.

  • Wash the solid with cold water and dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Quantitative Data

CompoundStarting MaterialReagentsYieldReference
1,5-Dimethyl-1H-pyrazole-3-carboxamide1,5-Dimethyl-1H-pyrazole-3-carboxylic acidSOCl₂, NH₃-H₂O81%[5]
Protocol 2: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives

This protocol outlines a multi-step synthesis of pyrazole-4-carboxamide derivatives, demonstrating Strategy A.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

  • To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-Dimethylformamide (150 ml), add 3,4-difluoro nitrobenzene (50.0 g, 314.3 mmol) at room temperature over 1 hour.[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Pour the reaction mixture into water (750 ml) and stir for 1 hour.

  • Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[1]

Step 2: Synthesis of 3-fluoro-4-morpholinoaniline

  • To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65 g, 287.3 mmol) in acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4 mmol) portion-wise over 2 hours.[1]

  • Stir the reaction mixture at room temperature for 5 hours.[1]

  • Filter the separated solid product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.[1]

Step 3: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide

  • Follow established procedures to convert 3-fluoro-4-morpholinoaniline to the corresponding 3-oxobutanamide derivative.[1]

Step 4: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide

  • Cyclize the N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide with appropriate reagents to form the pyrazole ring with a carboxamide at the 4-position. A 75% yield is reported for this step.[1]

Step 5: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide

  • To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 ml).[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Wash the organic layer with water (10 ml).

  • Separate the organic layer and concentrate it under vacuum.

  • Crystallize the crude material from acetone to give the pure product.

Quantitative Data

CompoundStarting MaterialReagentsYieldReference
4-(2-fluoro-4-nitrophenyl)morpholine3,4-difluoro nitrobenzene, morpholineK₂CO₃, DMF93%[1]
3-fluoro-4-morpholinoaniline4-(2-fluoro-4-nitrophenyl)morpholineSodium dithionite, Acetone/Water72%[1]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideN-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide derivative-75%[1]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivativesN-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideAromatic acid chlorides, Triethylamine48-92%[1]
Protocol 3: General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives

This protocol describes a general and widely used method for synthesizing pyrazole-5-carboxamide derivatives, again following Strategy A.

Step 1: Synthesis of Pyrazole-5-carboxylate Ester (Knorr Pyrazole Synthesis)

  • In a round-bottom flask, dissolve a hydrazine derivative (1.0 eq) in ethanol (approx. 0.2 M).[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[4]

  • Add a β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[4]

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrazole-5-carboxylate ester.[4]

Step 2: Hydrolysis of the Ester to Carboxylic Acid

  • Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).[4]

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).

  • Stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under high vacuum to yield the pyrazole-5-carboxylic acid.[4]

Step 3: Amide Bond Formation

  • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]

  • Add oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF.[4]

  • Stir the mixture at room temperature until the acid is converted to the acid chloride.

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM.[4]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[4]

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[4]

Visualized Workflows and Signaling Pathways

Synthetic Workflow for Pyrazole-5-Carboxamide Derivatives

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Hydrazine Hydrazine Derivative Knorr Knorr Pyrazole Synthesis Hydrazine->Knorr Ketoester β-Ketoester Ketoester->Knorr Hydrolysis Ester Hydrolysis Knorr->Hydrolysis Pyrazole-5-carboxylate Ester Amidation Amide Bond Formation Hydrolysis->Amidation Pyrazole-5-carboxylic Acid FinalProduct Pyrazole-5-carboxamide Derivative Amidation->FinalProduct

Caption: General synthetic workflow for pyrazole-5-carboxamide derivatives.

Biological Activity and Signaling Pathway

Many pyrazole carboxamide derivatives exhibit their biological effects by inhibiting specific enzymes. For instance, several commercial fungicides act as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in fungi.[2][6][7]

Signaling_Pathway cluster_fungus Fungal Cell cluster_mito Mitochondrion ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH Growth Fungal Growth & Proliferation ATP->Growth Pyrazole Pyrazole Carboxamide Derivative Pyrazole->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by pyrazole carboxamides.

Applications and Biological Significance

Pyrazole carboxamide derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.

  • Antifungal Agents: A significant number of commercial fungicides are based on the pyrazole carboxamide scaffold. These compounds act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a wide range of plant pathogenic fungi.[2][6]

  • Insecticidal Agents: Certain pyrazole carboxamides exhibit potent insecticidal activity against various pests.[8]

  • Anticancer Activity: Researchers have investigated pyrazole carboxamides for their potential as anticancer agents. Some derivatives have shown inhibitory activity against various cancer cell lines and have been found to interact with DNA.[9][10]

  • Enzyme Inhibition: Beyond SDH, pyrazole carboxamides have been designed to inhibit other enzymes, such as carbonic anhydrase and kinases, highlighting their potential for treating a range of diseases.[11][12]

The continued exploration of this chemical class promises to yield novel therapeutic agents and agrochemicals with improved efficacy and safety profiles.

References

Application Notes and Protocols for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The process of N-alkylation, which involves the introduction of an alkyl group onto one of the nitrogen atoms of the pyrazole ring, is a critical strategy for modulating the physicochemical and pharmacological profiles of these molecules.[1] A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can yield a mixture of N1 and N2 regioisomers.[2] The regioselectivity is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of the substituents on the pyrazole ring.[2][3] These notes provide detailed protocols for several common N-alkylation methods, offering researchers a selection of techniques to achieve desired N-alkylated pyrazole products.

General Considerations for N-Alkylation

The outcome of the N-alkylation of pyrazoles is highly dependent on the reaction conditions. Key parameters to consider include:

  • Base: The choice of base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Common bases range from strong hydrides like sodium hydride (NaH) to milder carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][4] The nature of the base and its counter-ion can significantly influence the regioselectivity of the alkylation.[2]

  • Alkylating Agent: Alkyl halides (e.g., iodomethane, benzyl bromide) are the most common alkylating agents.[1] Other electrophiles, such as alcohols in Mitsunobu reactions or α,β-unsaturated ketones in Michael additions, can also be employed.[5][6]

  • Solvent: The solvent plays a role in solubilizing the reactants and can affect the reactivity of the nucleophile and the electrophile. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used.[1][2] In some cases, solvent-free conditions can be achieved using phase-transfer catalysis.[7]

  • Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing side product formation. Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[4]

  • Regioselectivity: For unsymmetrical pyrazoles, the formation of N1 and N2 isomers is possible. Steric hindrance at the N1 position often favors alkylation at the N2 position.[8] The regioselectivity can be controlled by carefully selecting the reaction conditions.[2] For instance, magnesium-catalyzed reactions have been shown to be highly regioselective for the N2 position.[9]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This method is a widely used and versatile procedure for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole with a suitable base, followed by nucleophilic attack on an alkyl halide.

Detailed Methodology

  • Preparation: To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting pyrazole (1.0 equivalent) in the same anhydrous solvent dropwise.[1]

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[1]

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.[1]

Quantitative Data Summary

Starting PyrazoleAlkylating AgentBaseSolventTime (h)Yield (%)Ref.
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneNaHDMF2-16Not specified[1]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideNaHDMF2-16Not specified[1]
4-IodopyrazoleAllyl Bromide20% NaOH (aq)Acetone192[4]
3-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF244-90[9]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is advantageous for its mild reaction conditions and can often be performed without a solvent, making it a greener alternative. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the pyrazole salt and the alkyl halide, which are in different phases.[4]

Detailed Methodology

  • Mixing: In a round-bottom flask, mix the starting pyrazole (1.0 eq.), a solid base like powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).[4]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.[4] For solvent-free conditions, proceed to the next step. If a solvent is used, add toluene to a concentration of 0.5 M of the pyrazole.[4]

  • Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring by TLC.[4]

  • Work-up: After completion, add water to dissolve the inorganic salts.[4]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.

Quantitative Data Summary

Starting PyrazoleAlkylating AgentBaseCatalystSolventTime (h)Yield (%)Ref.
PyrazoleBenzyl bromideKOHTBABToluene1-6High (not specified)[4]
Pyrazolen-Butyl bromideKOHTBABToluene1-6High (not specified)[4]
PyrazoleVariousKOH18-crown-6Diethyl etherNot specifiedHigh (not specified)[7]
Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly reduce reaction times and often improve yields for N-alkylation reactions.[4] This method is particularly useful for high-throughput synthesis.

Detailed Methodology

  • Preparation: In a microwave reaction vial, combine the pyrazole (1.0 eq.), a base such as K₂CO₃ or Cs₂CO₃ (1.3 eq.), and the alkyl halide (1.1 eq.).[4]

  • Solvent Addition: Add a suitable high-boiling solvent like DMF or N-Methyl-2-pyrrolidinone (NMP).[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[4]

  • Work-up: After the reaction is complete, cool the vial to room temperature.[4]

  • Extraction and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography as needed.[4]

Quantitative Data Summary

Starting PyrazoleAlkylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Ref.
4-IodopyrazoleEthyl bromoacetateK₂CO₃/Cs₂CO₃DMF/NMP1205-15High (expected)[4]
4-IodopyrazoleBenzyl chlorideK₂CO₃/Cs₂CO₃DMF/NMP1205-15High (expected)[4]
Various pyrazolesVariousWeak baseWater1202060-80[10]
Protocol 4: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles using alcohols as the alkylating agents, which is an alternative to using alkyl halides.[6] The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center.[11]

Detailed Methodology

  • Preparation: Dissolve the starting pyrazole (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous solvent such as THF or dichloromethane at 0 °C.[11]

  • Reagent Addition: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.), dropwise to the stirred solution.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The major challenge in the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).[11] Purification is typically achieved by silica gel column chromatography.

Quantitative Data Summary

Starting HeterocycleAlcoholReagentsSolventTime (h)Yield (%)Ref.
Diazo arylidenesuccinimideMentholDEAD, PPh₃THF2485[6]
Diazo arylidenesuccinimideCholesterolDEAD, PPh₃THF2475[6]
Pyrazolone derivativesVarious alcoholsDEAD, PPh₃Not specifiedNot specifiedSelective O-alkylation[12]

Visualizations

G cluster_workflow General Workflow for N-Alkylation of Pyrazole start Start reactants Combine Pyrazole, Base, and Solvent start->reactants deprotonation Stir for Deprotonation (e.g., 0°C, 30 min) reactants->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent reaction React (e.g., RT, 2-16h or Microwave, 5-15 min) add_alkylating_agent->reaction quench Quench Reaction reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Column Chromatography workup->purification product Isolated N-Alkylated Pyrazole purification->product

Caption: General experimental workflow for the N-alkylation of pyrazoles.

G cluster_components Key Components in Pyrazole N-Alkylation pyrazole Pyrazole (Nucleophile) reaction_center Reaction Mixture pyrazole->reaction_center base Base (e.g., NaH, K₂CO₃) base->reaction_center alkylating_agent Alkylating Agent (Electrophile, e.g., R-X) alkylating_agent->reaction_center solvent Solvent (e.g., DMF, THF) solvent->reaction_center product_n1 N1-Alkylated Pyrazole reaction_center->product_n1 Regioisomer 1 product_n2 N2-Alkylated Pyrazole reaction_center->product_n2 Regioisomer 2

Caption: Logical relationship of key components in a pyrazole N-alkylation reaction.

References

Application Notes and Protocols for the Large-Scale Production of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, particularly fungicides.[1][2] Its pyrazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[3][4][5] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. These application notes provide a detailed protocol for the large-scale production of this compound, based on established synthetic routes.[1]

Applications

  • Agrochemicals: A primary application is in the synthesis of modern fungicides. It serves as a crucial building block for succinate dehydrogenase inhibitors (SDHI), a class of fungicides with broad-spectrum activity.[2] The compound is a known impurity that needs to be controlled in the production of fungicides like fluxapyroxad.[1]

  • Pharmaceuticals: Pyrazole derivatives, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][6] This makes this compound a valuable starting material for the development of new therapeutic agents.

  • Chemical Synthesis: The carboxylic acid functionality and the pyrazole ring system offer versatile handles for further chemical modifications, making it a useful intermediate for creating diverse molecular architectures.[7]

Experimental Protocols

The following protocol is adapted from a patented large-scale synthesis method.[1] It involves a three-step process starting from readily available raw materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A)

This step involves the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.

Materials:

ReagentQuantity (kg)Molar Mass ( g/mol )Moles (approx.)
Ethyl acetoacetate600130.144610
Triethyl orthoformate900148.206073
Acetic anhydride800102.097836

Procedure:

  • Charge a 3000L reaction kettle sequentially with 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.[1]

  • Heat the mixture to 110 °C and maintain a reflux for 4 hours to ensure the reaction goes to completion.[1]

  • After the reaction is complete, cool the mixture to 40 °C.[1]

  • Apply a high vacuum to distill off the low-boiling point components. Control the kettle temperature to a maximum of 100 °C during distillation.[1]

  • The resulting product is 853 kg of ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A) with a purity of approximately 97.5%.[1]

Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B)

This step is a cyclization reaction where Compound A reacts with methylhydrazine in the presence of a base.

Materials:

ReagentQuantity (kg)Notes
Compound A (from Step 1)853Purity of 97.5%
40% Methylhydrazine aqueous solution500The mass ratio to Compound A is 5:8-10.
Sodium hydroxide20-40The mass ratio to Compound A is 0.2-0.4:8-10.
Toluene1000Solvent

Procedure:

  • In a reaction kettle, dissolve Compound A in 1000 kg of toluene.

  • Add the 40% methylhydrazine aqueous solution and sodium hydroxide to the mixture. The specific mass ratios of methylhydrazine and sodium hydroxide to Compound A should be optimized within the ranges of 5:8-10 and 0.2-0.4:8-10, respectively.[1]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[1]

  • After the reaction, cool the mixture to 40 °C.

  • Perform a liquid separation to isolate the organic phase containing the product, Compound B.

Step 3: Synthesis of this compound (Final Product)

This final step involves the hydrolysis of the ester (Compound B) to the carboxylic acid.

Materials:

ReagentQuantity (L)Notes
Liquid containing Compound B (from Step 2)-The entire organic phase from the previous step.
15% Hydrochloric acid-The volume ratio to the liquid of Compound B is 1.3-1.5:2.

Procedure:

  • Transfer the organic phase containing Compound B to a reaction vessel.

  • Add 15% hydrochloric acid. The volume ratio of the hydrochloric acid to the organic phase should be between 1.3:2 and 1.5:2.[1]

  • Heat the mixture to 90 °C and stir for 5 hours to facilitate hydrolysis.[1]

  • After the reaction is complete, cool the mixture to 20 °C.

  • Filter the resulting solid, wash it with water, and then dry it to obtain the final product, this compound.

Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl acetoacetate D Reaction Kettle (110°C, 4h Reflux) A->D B Triethyl orthoformate B->D C Acetic anhydride C->D E Vacuum Distillation D->E F Compound A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) E->F G Compound A K Reaction Kettle (80°C, 3h) G->K H 40% Methylhydrazine (aq) H->K I Sodium hydroxide I->K J Toluene J->K L Liquid Separation K->L M Compound B (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) L->M N Compound B P Reaction Kettle (90°C, 5h) N->P O 15% Hydrochloric acid O->P Q Filtration & Drying P->Q R Final Product (this compound) Q->R

Caption: Synthetic workflow for the large-scale production of this compound.

Quantitative Data Summary

StepStarting MaterialsProductYield (kg)Purity (%)
1Ethyl acetoacetate (600 kg), Triethyl orthoformate (900 kg), Acetic anhydride (800 kg)Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A)85397.5
2Compound A (853 kg), 40% Methylhydrazine (aq) (500 kg), Sodium hydroxide (20-40 kg), Toluene (1000 kg)Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B)--
3Compound B (from Step 2), 15% Hydrochloric acidThis compound--

Note: The yield for steps 2 and 3 are not explicitly quantified in the source material but are expected to be high under optimized industrial conditions.

Quality Control

For research and development purposes, the identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Methylhydrazine is toxic and a suspected carcinogen; handle with extreme caution and appropriate engineering controls.

  • Hydrochloric acid is corrosive; avoid contact with skin and eyes.

  • Toluene is flammable and has narcotic effects at high concentrations.

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 Ethyl acetoacetate I1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate R1->I1 R2 Triethyl orthoformate R2->I1 R3 Methylhydrazine I2 Ethyl 1,3-dimethyl-1H- pyrazole-4-carboxylate R3->I2 I1->I2 P1 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid I2->P1

Caption: Logical relationship of reactants, intermediates, and the final product in the synthesis pathway.

References

Application Notes and Protocols: Synthesis of Pyrazole-4-Carboxamides as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carboxamides represent a significant class of fungicides that have garnered considerable attention in agrochemical research. Their broad-spectrum activity and novel mode of action make them compelling candidates for the development of new crop protection agents. Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), targeting the mitochondrial respiratory chain of fungal pathogens. This document provides detailed protocols for the synthesis of pyrazole-4-carboxamide derivatives and summarizes their biological activity, offering a valuable resource for researchers in the field of fungicide discovery and development.

I. Synthetic Protocols

The synthesis of pyrazole-4-carboxamides typically involves a multi-step process, beginning with the construction of the pyrazole core, followed by the formation of the amide bond. The following protocols are generalized procedures derived from established literature.

Protocol 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a key intermediate, a substituted pyrazole-4-carboxylate ester.

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol.

  • Add a solution of methylhydrazine in ethanol dropwise to the reaction mixture at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Protocol 2: Saponification of the Pyrazole-4-carboxylate Ester

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole-4-carboxylate ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol 3: Amide Coupling to Form Pyrazole-4-carboxamides

This final step involves the formation of the amide bond between the pyrazole carboxylic acid and a desired aniline derivative.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine or another suitable base

Procedure using Thionyl Chloride:

  • Suspend the pyrazole-4-carboxylic acid in anhydrous DCM.

  • Add an excess of thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-4-carboxamide.

II. Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of various pyrazole-4-carboxamide derivatives against several important plant pathogenic fungi. The activity is expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in µg/mL or µM.

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
7af Alternaria porriModerate Activity[1]
7bc Marssonina coronariaModerate Activity[1]
7bg Cercospora petroseliniModerate Activity[1]
7bh Rhizoctonia solaniModerate Activity[1]
7bi Rhizoctonia solaniModerate Activity[1]
7ai Rhizoctonia solani0.37[1]
7ai Alternaria porri2.24[1]
7ai Marssonina coronaria3.21[1]
7ai Cercospora petroselini10.29[1]
E1 Rhizoctonia solani1.1[2][3]
Boscalid (Control) Rhizoctonia solani2.2[2][3]
7d Rhizoctonia solani0.046[4]
12b Rhizoctonia solani0.046[4]
Boscalid (Control) Rhizoctonia solani0.741[4]
Fluxapyroxad (Control) Rhizoctonia solani0.103[4]
8j Alternaria solani3.06[5]
SCU2028 Rhizoctonia solani0.022 (mg/L)[6][7]
CompoundEnzyme/TargetIC₅₀ (µM)Reference
E1 Succinate Dehydrogenase (SDH) from R. solani3.3[2][3]
Boscalid (Control) Succinate Dehydrogenase (SDH) from R. solani7.9[2][3]
7d Succinate Dehydrogenase (SDH)3.293[4]
Boscalid (Control) Succinate Dehydrogenase (SDH)7.507[4]
Fluxapyroxad (Control) Succinate Dehydrogenase (SDH)5.991[4]

III. Visualizations

A. Synthetic Workflow

The following diagram illustrates a common synthetic route for producing pyrazole-4-carboxamides.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Bond Formation A Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate C Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate A->C B Methylhydrazine B->C D 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C->D NaOH, H₂O/EtOH F Final Pyrazole-4-carboxamide D->F SOCl₂ or Coupling Agent E Substituted Aniline E->F

Caption: General synthetic scheme for pyrazole-4-carboxamides.

B. Mechanism of Action: SDH Inhibition

Pyrazole-4-carboxamides primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[6][7] Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to fungal cell death.[8]

G cluster_0 Mitochondrial Respiration cluster_1 Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e⁻ ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole-4-carboxamide Pyrazole->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by pyrazole-4-carboxamides.

Conclusion

The synthetic pathways and biological data presented herein provide a solid foundation for the exploration and development of novel pyrazole-4-carboxamide fungicides. The detailed protocols offer practical guidance for the synthesis of these compounds, while the tabulated bioactivity data allows for a comparative analysis of their efficacy. The visualization of the synthetic workflow and the mechanism of action further aids in understanding the key aspects of this important class of fungicides. Further research can focus on optimizing the substituents on both the pyrazole and the carboxamide moieties to enhance antifungal potency, broaden the activity spectrum, and overcome potential resistance mechanisms.

References

Application Notes and Protocols: The Role of Pyrazole-4-Carboxylic Acids in the Synthesis of SDHI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase inhibitor (SDHI) fungicides represent a rapidly growing and critically important class of agrochemicals for the management of a broad spectrum of fungal diseases in crops.[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[1][2]

A key structural motif in many modern, highly effective SDHI fungicides is the pyrazole-4-carboxamide core.[4] Specifically, derivatives of 1-methyl-pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are crucial intermediates in the synthesis of several commercially successful fungicides.[5][6] These include prominent examples like Bixafen, Fluxapyroxad, Isopyrazam, and Benzovindiflupyr.[4][5] The synthesis of these active ingredients typically involves the formation of an amide bond between the pyrazole carboxylic acid moiety and a specific aniline derivative.[7]

These application notes provide an overview of the synthesis of representative SDHI fungicides from their pyrazole-4-carboxylic acid precursors, their mechanism of action, and their biological activity against various fungal pathogens. Detailed experimental protocols for key synthetic steps are also provided to aid researchers in the field.

Data Presentation: Fungicidal Activity of SDHI Fungicides

The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of several commercial SDHI fungicides derived from pyrazole-4-carboxylic acids against a range of important plant pathogenic fungi.

FungicideFungal SpeciesEC50 (µg/mL)Reference
Bixafen Alternaria alternata0.014 - >40 (resistant isolates)[8]
Podosphaera xanthii-[3]
Fluxapyroxad Alternaria solani0.31[9]
Aspergillus uvarum0.003[10]
Gaeumannomyces graminis1.93[11][12]
Valsa mali12.45[11][12]
Cytospora sp.>80% inhibition at 50 µg/mL[13]
Botrytis cinerea<84% inhibition at 50 µg/mL[13]
Fusarium graminearum16% inhibition at 50 µg/mL[13]
Pythium aphanidermatum31% inhibition at 50 µg/mL[13]
Boscalid Alternaria solani0.33[9]
Podosphaera xanthii-[3]
Aspergillus carbonariusGenerally sensitive[10]
Penthiopyrad Alternaria solani0.38[9]
Aspergillus uvarum0.019[10]
Fluopyram Alternaria solani0.31[9]
Podosphaera xanthii-[3]

Experimental Protocols

The synthesis of pyrazole-4-carboxamide SDHI fungicides generally follows a convergent approach, involving the preparation of the pyrazole carboxylic acid and a substituted aniline, followed by their coupling. Here, we provide representative protocols for the key synthetic transformations.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride, a common step in amide bond formation.[5]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or other suitable inert solvent)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

  • The crude acyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Bixafen via Amide Coupling

This protocol details the final amide coupling step to produce the active ingredient Bixafen.[14]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-amine

  • Toluene (or other suitable aprotic solvent)

  • Triethylamine (or other suitable base)

Procedure:

  • Dissolve N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-amine (1.0 eq) and triethylamine (1.1 eq) in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in toluene.

  • Slowly add the acyl chloride solution to the aniline solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude Bixafen.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Bixafen.

Visualizations

Mechanism of Action of SDHI Fungicides

The following diagram illustrates the inhibitory action of SDHI fungicides on the mitochondrial electron transport chain.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- UQH2 Ubihydroquinone (UQH2) UQH2->ComplexIII e- CytC->ComplexIV e- H2O H₂O ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicide SDHI->ComplexII Inhibition

Caption: SDHI fungicides block the electron transport chain at Complex II.

General Synthetic Workflow for SDHI Fungicides

The diagram below outlines the typical synthetic route for producing pyrazole-4-carboxamide SDHI fungicides.

SDHI_Synthesis_Workflow start Starting Materials (e.g., Ethyl Acetoacetate) pyrazole_acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid start->pyrazole_acid Multi-step Synthesis acyl_chloride Pyrazole-4-carbonyl Chloride pyrazole_acid->acyl_chloride Chlorination (e.g., SOCl₂) sdhi_fungicide SDHI Fungicide (e.g., Bixafen) acyl_chloride->sdhi_fungicide Amide Coupling aniline Substituted Aniline aniline->sdhi_fungicide

Caption: Synthetic pathway for pyrazole-carboxamide SDHI fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound may be partially soluble in the cold solvent. The incorrect solvent or solvent ratio may have been used. The product may have been lost during filtration.- Ensure the recrystallization mixture is thoroughly cooled to the recommended temperature (e.g., 0-5°C) before filtration.[1] - Optimize the solvent system. Test different solvent ratios or alternative solvents. - Use a minimal amount of cold solvent to wash the crystals during filtration.
Product Fails to Crystallize The solution may be too dilute. The solution may be supersaturated but requires nucleation. Impurities may be inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Presence of Isomeric Impurities in Final Product (Confirmed by NMR/HPLC) The initial cyclization reaction may have produced a mixture of isomers. The purification method may not be effective at separating the isomers.- Optimize the reaction conditions of the synthesis to favor the formation of the desired isomer.[2] - Consider an alternative purification strategy, such as converting the pyrazole into an acid addition salt to facilitate selective crystallization.[3][4] - Employ column chromatography with an appropriate stationary and mobile phase for separation.
Oily Product Obtained After Recrystallization The product may have a low melting point. The presence of impurities can lower the melting point of the compound. The solvent may not have been fully removed.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Re-purify the product using a different solvent system or by column chromatography to remove impurities.
Discolored Product (e.g., Yellow or Brown) The presence of colored impurities from the reaction. Degradation of the product, possibly due to heat or light exposure.- Treat the solution with activated charcoal before filtration during the recrystallization process. - Ensure the purification process is carried out with minimal exposure to high temperatures and light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization.[1] Another potential method involves the formation and crystallization of an acid addition salt.[3][4]

Q2: What solvent systems are recommended for the recrystallization of this compound?

A2: Several solvent systems have been reported to be effective. These include aqueous ethanol (e.g., 40% ethanol in water), aqueous methanol (e.g., 35% methanol in water), and aqueous isopropanol (e.g., 45% isopropanol in water).[1] The choice of solvent may depend on the specific impurities present.

Q3: How can I assess the purity of my this compound?

A3: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5][6] The melting point of the compound can also be a useful indicator of purity.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: A common impurity is the isomeric pyrazole formed during the cyclization reaction.[1][2] Depending on the synthetic route, starting materials and other by-products could also be present. It is noteworthy that this compound itself can be considered an impurity in the synthesis of certain fungicides.[5]

Q5: Can I use column chromatography to purify this compound?

A5: Yes, flash column chromatography using silica gel is a viable method for the purification of pyrazole carboxylic acids and their derivatives.[6] The choice of eluent will need to be optimized for the specific separation.

Quantitative Data Summary

The following table summarizes quantitative data from various purification experiments for pyrazole carboxylic acid derivatives, providing an indication of expected outcomes.

Purification Method Solvent System Yield Purity (by HPLC) Reference
Recrystallization40% Aqueous Ethanol75.8%99.6%[1]
Recrystallization35% Aqueous Methanol79.6%99.3%[1]
Recrystallization45% Aqueous Isopropanol74.7%99.6%[1]
Recrystallization40% Aqueous Ethanol78.3%99.7%[1]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: Dissolve the crude this compound in a 40% aqueous ethanol solution by heating the mixture to reflux with stirring until all the solid has dissolved. Use a minimal amount of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool the flask in an ice bath to 0-5°C to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

PurificationWorkflow CrudeProduct Crude 1,3-Dimethyl-1H- pyrazole-4-carboxylic Acid Dissolution Dissolve in Aqueous Solvent (e.g., 40% EtOH) CrudeProduct->Dissolution Heating Heat to Reflux Dissolution->Heating Cooling Slow Cooling & Ice Bath (0-5°C) Heating->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Dry Under Vacuum Filtration->Drying PureProduct Pure Product (>99% Purity) Drying->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Cyclocondensation of Ethyl Acetoacetate and Triethyl Orthoformate followed by Cyclization with Methylhydrazine

This common route involves the initial formation of an intermediate which is then cyclized with methylhydrazine.

Issue 1: Low Yield of the Final Carboxylic Acid

  • Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this multi-step synthesis can arise from several factors. Here's a breakdown of potential causes and solutions:

    • Incomplete Initial Condensation: The reaction between ethyl acetoacetate and triethyl orthoformate is crucial. Ensure anhydrous conditions as moisture can hydrolyze the orthoformate. The use of acetic anhydride helps to drive the reaction forward.

    • Side Reactions during Cyclization: The cyclization with methylhydrazine can sometimes lead to the formation of isomeric pyrazoles. Controlling the reaction temperature and the rate of addition of methylhydrazine is critical. The presence of a mild base like sodium hydroxide can influence the regioselectivity of the cyclization.

    • Inefficient Hydrolysis: The final step of hydrolyzing the ester to the carboxylic acid requires careful control of pH and temperature. Incomplete hydrolysis will result in a mixture of ester and carboxylic acid, complicating purification and reducing the yield of the desired product.

    • Purification Losses: The final product is typically a solid. Losses can occur during filtration, washing, and recrystallization. Ensure the wash solvents are cold to minimize dissolution of the product.

Troubleshooting Flowchart for Low Yield (Route 1)

G start Low Yield Observed check_condensation Check Condensation Step (Anhydrous conditions? Reagent ratios?) start->check_condensation check_cyclization Analyze Cyclization Step (Temperature control? Isomer formation?) start->check_cyclization check_hydrolysis Evaluate Hydrolysis Step (pH and temperature correct? Reaction time sufficient?) start->check_hydrolysis check_purification Review Purification Process (Losses during filtration/washing?) start->check_purification solution_condensation Optimize condensation: - Use freshly distilled reagents - Ensure inert atmosphere check_condensation->solution_condensation solution_cyclization Optimize cyclization: - Slow addition of methylhydrazine - Control temperature carefully check_cyclization->solution_cyclization solution_hydrolysis Optimize hydrolysis: - Monitor pH throughout - Ensure complete reaction by TLC/LC-MS check_hydrolysis->solution_hydrolysis solution_purification Improve purification: - Use minimal cold solvent for washing - Optimize recrystallization solvent system check_purification->solution_purification

Caption: Troubleshooting workflow for low yield in Route 1.

Route 2: Oxidation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This route involves the oxidation of the corresponding aldehyde to the carboxylic acid.

Issue 2: Incomplete Oxidation or Over-oxidation

  • Question: I am attempting to synthesize the carboxylic acid by oxidizing the corresponding aldehyde, but I am getting a mixture of starting material, product, and potentially other byproducts. How can I achieve a clean oxidation?

  • Answer: The oxidation of pyrazole-4-carbaldehydes requires a careful choice of oxidant and reaction conditions to avoid incomplete reaction or degradation of the pyrazole ring.

    • Choice of Oxidant: Strong oxidants like potassium permanganate can sometimes lead to ring cleavage if the reaction is not carefully controlled. Milder oxidants are often preferred. A vanadium-catalyzed oxidation using hydrogen peroxide has been reported to be efficient for this transformation.[1][2] Other common oxidants for converting aldehydes to carboxylic acids include sodium chlorite (NaClO2) or Oxone.[3][4]

    • Reaction Conditions: Temperature control is crucial. Running the reaction at too high a temperature can promote side reactions. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

    • Work-up Procedure: The work-up procedure should be designed to effectively separate the carboxylic acid product from the unreacted aldehyde and any byproducts. An extraction with a basic aqueous solution can selectively isolate the acidic product.

Experimental Workflow for Oxidation

G start Start dissolve Dissolve Aldehyde in suitable solvent start->dissolve add_oxidant Add Oxidant (e.g., V2O5/H2O2) dissolve->add_oxidant monitor Monitor Reaction (TLC/LC-MS) add_oxidant->monitor workup Aqueous Work-up (Basic extraction) monitor->workup acidify Acidify Aqueous Layer workup->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate end End isolate->end

Caption: General experimental workflow for aldehyde oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The reported yields can vary significantly depending on the synthetic route and scale. For the cyclocondensation route, a patent describes achieving a purity of 98.9%.[5] Another improved synthesis for a similar pyrazole-4-carboxylic acid reported a yield increase from 70% to 97.1%.[6] For syntheses involving the hydrolysis of ester precursors, yields can be quite high, with some patents reporting yields of 88.6% to 96.3% for analogous compounds.[7]

Q2: What are the key starting materials for the most common synthesis route?

A2: The most frequently cited route starts with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. These are used to form an intermediate which is then cyclized with a methylhydrazine solution.[5]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in these syntheses require careful handling:

  • Methylhydrazine: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle with care in a fume hood.

  • Oxidizing Agents: Strong oxidizing agents should be handled with care to avoid contact with flammable materials.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques. A patent provides the following 1H NMR data: 1H NMR (DMSO-d6) 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H).[5] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.

Data Summary

Table 1: Reported Yields for Pyrazole-4-Carboxylic Acid Synthesis and Related Reactions

ProductSynthetic Step/RouteReported YieldReference
This compoundCyclocondensation, Cyclization, HydrolysisNot explicitly stated as a percentage, but high purity (98.9%) achieved.[5]
1H-Pyrazole-4-carboxylic acidImproved multi-step synthesis97.1%[6]
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidHydrolysis of diester with NaOH96.3%[7]
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidHydrolysis of diester with LiOH·H2O88.6%[7]
1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acidImproved multi-step synthesis (condensation step)93.7%[8]

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation and Cyclization

This protocol is adapted from a patented procedure.[5]

Step 1: Condensation

  • In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 6:9:8-10.[5]

  • Heat the mixture under reflux for a specified period to drive the condensation reaction to completion.

  • After cooling, the excess reagents and byproducts are typically removed under reduced pressure.

Step 2: Cyclization

  • The crude intermediate from Step 1 is dissolved in a suitable solvent.

  • A 40% aqueous solution of methylhydrazine is added slowly, maintaining temperature control. A small amount of sodium hydroxide can be used as a catalyst. The mass ratio of 40% methylhydrazine solution to the intermediate is approximately 5:8-10.[5]

  • The reaction mixture is stirred until the cyclization is complete, as monitored by TLC or LC-MS.

Step 3: Hydrolysis and Isolation

  • The resulting ester is hydrolyzed by heating with an acid, such as 15% hydrochloric acid.[5]

  • Upon cooling, the this compound precipitates as a solid.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Protocol 2: Synthesis via Oxidation of the Aldehyde

This is a general protocol based on common oxidation procedures for pyrazole aldehydes.[1][3]

  • Dissolve 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or an alcohol.

  • Prepare a solution of the oxidizing agent (e.g., sodium chlorite and a scavenger like sulfamic acid, or a catalytic amount of a vanadium salt with hydrogen peroxide).

  • Add the oxidant solution to the aldehyde solution at a controlled temperature (often 0-5 °C to start).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction appropriately (e.g., by adding a reducing agent like sodium sulfite if excess oxidant is present).

  • Adjust the pH of the mixture to be basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Signaling Pathways and Logical Relationships

Reaction Pathway for Synthesis via Cyclocondensation

G reagents1 Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride intermediate Ethoxymethyleneacetoacetic ethyl ester reagents1->intermediate Condensation ester Ethyl 1,3-Dimethyl-1H- pyrazole-4-carboxylate intermediate->ester Cyclization reagents2 Methylhydrazine reagents2->ester product 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid ester->product Hydrolysis reagents3 Acid/Base Hydrolysis reagents3->product

Caption: Synthesis of the target molecule via cyclocondensation.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method but can be prone to several side reactions. The most common issues include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls, the generation of pyrazolone byproducts, and incomplete reactions leading to low yields.[1][2] Additionally, side reactions involving the hydrazine starting material can sometimes produce colored impurities.[1]

Q2: How can I control the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?

A2: Controlling regioselectivity is a critical challenge. The outcome is influenced by steric and electronic factors of both reactants, as well as reaction conditions like solvent and pH.[1][2] Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. For instance, in phenylhydrazine, the unsubstituted NH2 group is more nucleophilic. The choice of solvent can dramatically influence the regioselectivity.[3]

Q3: My reaction is producing a significant amount of a pyrazolone byproduct. How can I favor the formation of the desired pyrazole?

A3: Pyrazolone formation is a common side reaction, especially when using β-ketoesters as the 1,3-dicarbonyl component.[4] The reaction conditions, particularly the pH, can influence the outcome. Acidic conditions generally favor the cyclization to form the pyrazole ring.[5] Careful selection of the 1,3-dicarbonyl substrate and optimization of the reaction time and temperature can also help minimize pyrazolone formation.

Q4: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. To improve the yield, consider the following:

  • Purity of Reagents: Ensure the 1,3-dicarbonyl and hydrazine starting materials are pure.

  • Reaction Conditions: Optimize the temperature, reaction time, and solvent. In some cases, using a slight excess of the hydrazine can be beneficial.

  • Catalyst: The choice and concentration of the acid catalyst can be crucial. While strong acids can be effective, they may also promote side reactions or degradation. Milder catalysts or even catalyst-free conditions under microwave irradiation have been shown to be effective in some cases.[6]

  • Work-up Procedure: Ensure that the product is not lost during the work-up and purification steps.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectrum shows two sets of closely related peaks.

  • Multiple spots are observed on TLC that are difficult to separate.

  • Broad melting point range for the isolated product.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Regioisomer Formation start Mixture of Regioisomers Detected step1 Modify Reaction Conditions start->step1 step2 Change Solvent step1->step2 Solvent Screening step3 Adjust Temperature step1->step3 Temperature Optimization step4 Alter Catalyst step1->step4 Catalyst Screening step5 Purification step2->step5 step3->step5 step4->step5 step6 Column Chromatography step5->step6 If separation is difficult step7 Recrystallization step5->step7 If one isomer is significantly less soluble end Pure Regioisomer Isolated step6->end step7->end

Caption: A logical workflow for addressing the formation of regioisomers.

Corrective Actions:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer compared to reactions run in ethanol.[3]

  • Purification Strategy: If modifying reaction conditions is not sufficient, focus on purification.

    • Column Chromatography: This is often the most effective method for separating regioisomers. A careful screening of the eluent system using TLC is crucial to achieve good separation.

    • Recrystallization: In some cases, fractional crystallization can be used if the regioisomers have significantly different solubilities in a particular solvent system.

Quantitative Data on Solvent Effect on Regioselectivity:

The following table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.

1,3-Dicarbonyl CompoundR1R2SolventRegioisomeric Ratio (2:3 or 4)Overall Yield (%)Reference
1a2-FurylCF3EtOH36:6499[3]
1a2-FurylCF3TFE85:1599[3]
1a2-FurylCF3HFIP97:398[3]
1b2-FurylCF2CF3EtOH64:3693[3]
1b2-FurylCF2CF3TFE98:299[3]
1b2-FurylCF2CF3HFIP>99:<199[3]
1d2-FurylCO2EtEtOH44:5686[3]
1d2-FurylCO2EtTFE89:1199[3]
1d2-FurylCO2EtHFIP93:798[3]
Issue 2: N-Alkylation Leading to Isomeric Products

Symptoms:

  • Alkylation of an unsymmetrical N-H pyrazole results in a mixture of two N-alkylated isomers.

  • Difficulty in predicting the major product of N-alkylation.

Troubleshooting Workflow:

G cluster_1 Controlling N-Alkylation Regioselectivity start Mixture of N-Alkylated Isomers step1 Modify Reaction Conditions start->step1 step2 Vary the Base step1->step2 step3 Change the Solvent step1->step3 step4 Alter the Alkylating Agent step1->step4 step5 Purification step2->step5 step3->step5 step4->step5 end Desired N-Alkylated Isomer Isolated step5->end

Caption: A decision-making diagram for optimizing the regioselectivity of N-alkylation.

Corrective Actions:

  • Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The use of different bases (e.g., K2CO3, NaH) and solvents (e.g., DMSO, DMF, MeCN) can significantly influence the ratio of the N1 to N2 alkylated product.[7][8]

  • Steric Hindrance: The steric bulk of the substituent on the pyrazole ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.

Quantitative Data on N-Alkylation Regioselectivity:

The following table illustrates the influence of reaction conditions on the regioselectivity of N-alkylation of 3-(trifluoromethyl)pyrazole.

Alkylating AgentBaseSolventN1:N2 RatioReference
ICH2CO2EtK2CO3MeCNVaries[9]
ICH2CO2EtNaHDME-MeCNVaries[9]

Note: Specific ratios were dependent on the full substrate structure and reaction time as detailed in the source. A systematic study using K2CO3 in DMSO has shown high regioselectivity for N1-alkylation for a range of 3-substituted pyrazoles.[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Add the hydrazine derivative (1 equivalent) to the solution. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes out, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by adding cold water.

  • Wash the collected solid with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol outlines the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting ketoester is consumed, add water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to promote precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.[4]

Protocol 3: Purification of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of pyrazole regioisomers.

Procedure:

  • TLC Analysis: Develop a TLC method that provides good separation (ΔRf > 0.2) between the two regioisomers. Systematically screen solvent systems, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated products.

References

Technical Support Center: Optimization of Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for pyrazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles? The most prevalent and straightforward method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This reaction, famously known as the Knorr pyrazole synthesis, is widely used due to its simplicity and the ready availability of starting materials.[1][4]

Q2: My Knorr pyrazole synthesis is resulting in a mixture of two regioisomers. Why is this happening? The formation of regioisomeric mixtures is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][5] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5] The final product ratio is influenced by the steric and electronic properties of the substituents on both reactants.[5][6]

Q3: Are there catalyst-free methods for pyrazole synthesis? Yes, catalyst-free methods exist, often facilitated by unique reaction media or energy sources. For instance, some multicomponent reactions for pyrano[2,3-c]pyrazole synthesis have been successfully performed without a catalyst in aqueous media under ultrasonic irradiation or using concentrated solar radiation.[7] However, for many standard cyclizations, a catalyst is necessary to promote the reaction, which otherwise may not proceed at all.[1]

Q4: What are common side reactions or impurities I should be aware of? Besides regioisomer formation, potential side reactions include incomplete cyclization, where a hydrazone intermediate is isolated, and side reactions involving impurities in the starting materials.[5][8] Discoloration of the reaction mixture is also common, often due to the degradation or oxidation of hydrazine starting materials, which can form colored byproducts.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during pyrazole cyclization experiments.

Problem 1: Low or No Product Yield

Q: I have set up a Knorr pyrazole synthesis, but the yield is very low, or I've only recovered my starting materials. What steps can I take to troubleshoot this?

A: Low yields in pyrazole synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions.[5] Follow these steps to diagnose and resolve the issue.

  • Assess Starting Material Purity:

    • Action: Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine compounds can degrade over time; using a freshly opened bottle or purified reagent is highly recommended.[5]

    • Rationale: Impurities can engage in side reactions, consuming reagents and reducing the yield of the desired product.[5]

  • Optimize the Catalyst:

    • Action: The choice and amount of catalyst are critical. While classic Knorr synthesis uses catalytic acid, many modern protocols employ Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂) or nano-catalysts (e.g., nano-ZnO) which can dramatically improve yields.[1][2][6][9] If using an acid catalyst, ensure the pH is appropriate, as high acidity can sometimes favor furan formation, while neutral or basic conditions may fail to promote cyclization.[8][10]

    • Rationale: The catalyst activates the carbonyl group for nucleophilic attack by the hydrazine and facilitates the subsequent dehydration and cyclization steps.[4][8]

  • Evaluate Reaction Conditions (Solvent, Temperature, Time):

    • Action: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[5] Systematically screen different solvents and temperatures. While ethanol is common, other solvents like ethylene glycol, or even solvent-free conditions, have been shown to be effective.[1][9] Increasing the temperature can accelerate the reaction, but excessive heat may lead to degradation and lower yields.[1]

    • Rationale: The solvent can influence reactant solubility and reaction kinetics. Temperature directly impacts the reaction rate, but a balance must be struck to avoid byproduct formation.[1]

G

Problem 2: Poor Regioselectivity

Q: My reaction with an unsymmetrical 1,3-diketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A: Improving regioselectivity involves modifying the reaction conditions to electronically or sterically favor attack at one carbonyl over the other.

  • Change the Solvent:

    • Action: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[11]

    • Rationale: Fluorinated alcohols can dramatically increase regioselectivity. It is proposed that they stabilize the key intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl groups and directing the nucleophilic attack of the hydrazine.[11]

  • Modify Reaction Basicity/Acidity:

    • Action: Recent studies using Bayesian Optimization have shown that basic solvents (e.g., pyrrolidine, tributylamine) can provide excellent, and sometimes inverted, selectivity compared to traditional acid-catalyzed conditions.[12]

    • Rationale: The reaction mechanism can shift under basic conditions. Selectivity may arise from a condition-dependent equilibrium of intermediates that forms prior to the final, irreversible dehydration step.[12]

  • Alter the Hydrazine Reagent:

    • Action: If possible, modify the substituents on the hydrazine. A bulkier substituent may sterically hinder attack at the more crowded carbonyl center.

    • Rationale: Steric hindrance plays a significant role in determining the site of initial nucleophilic attack.

// Reactants reactants [label="Unsymmetrical\n1,3-Diketone\n+\nR'-NHNH₂", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Pathways path_A [label="Attack at C1", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_B [label="Attack at C3", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products product_A [label="Regioisomer A", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_B [label="Regioisomer B", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactants -> path_A [label="Pathway A"]; reactants -> path_B [label="Pathway B"]; path_A -> product_A [label="Cyclization &\nDehydration"]; path_B -> product_B [label="Cyclization &\nDehydration"];

// Caption { rank=same; reactants; labelloc="b"; label="Formation of two regioisomers from an unsymmetrical diketone."; } } Formation of two regioisomers from an unsymmetrical diketone.

Data & Protocols

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how changing reaction parameters can impact the outcome of the pyrazole cyclization.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles This table shows the dramatic improvement in regioselectivity when using fluorinated alcohols as solvents for the reaction between a 1,3-diketone and methylhydrazine.[11]

Entry1,3-Diketone Substituent (R)SolventRatio of Regioisomers (A:B)Total Yield (%)
12-FurylEthanol55:4596
22-FurylTFE85:1595
32-FurylHFIP97:398
4PhenylEthanol60:4094
5PhenylHFIP>99:197
Data adapted from studies on reactions of 4,4,4-trifluoro-1-(R)-butane-1,3-diones with methylhydrazine.[11]

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield This table compares the effectiveness of different catalysts in the condensation of a 1,3-diketone with a hydrazine derivative.

EntryCatalyst (mol%)SolventTemperatureTime (min)Yield (%)
1NoneEthylene GlycolRoom Temp.14400
2Sc(OTf)₃ (2 mol%)NoneRoom Temp.1095
3Nano-ZnO (10 mol%)None100 °C4595
4Cu(OTf)₂ (20 mol%)--INVALID-LINK--60 °C12082
5Iodine (cat.) / TsOHDioxane100 °C18085
Data compiled from various sources.[1][2][6][9]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.

Materials:

  • 1,3-Diketone (e.g., acetylacetone or dibenzoylmethane) (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.0-1.1 eq)

  • Solvent (e.g., Absolute Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid, a few drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., absolute ethanol).

  • Addition of Catalyst: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) to the solution.

  • Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.1 eq) to the stirred solution at room temperature.[5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added to neutralize the acid.[5]

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor its progress by TLC.[5] Reactions can take anywhere from 1 to 24 hours depending on the substrates.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[5]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve 1,3-Diketone\nin Solvent (e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="2. Add Catalyst\n(e.g., Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_hydrazine [label="3. Add Hydrazine Derivative\n(1.0-1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="4. Heat to Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="5. Cool to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="6. Workup:\nFilter Precipitate or\nEvaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Purify:\nRecrystallization or\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Pyrazole", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_catalyst; add_catalyst -> add_hydrazine; add_hydrazine -> reflux; reflux -> monitor [label="1-24h"]; monitor -> reflux [label="Incomplete"]; monitor -> cool [label="Complete"]; cool -> workup; workup -> purify; purify -> end; } Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of unreacted starting materials (e.g., ethyl acetoacetate, methylhydrazine). - Formation of regioisomers.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform an acid-base extraction to remove unreacted acidic or basic starting materials. - Employ fractional recrystallization or column chromatography to separate the desired product from its regioisomer.
Product is an Oil or Fails to Crystallize - Residual solvent (e.g., toluene) present. - Presence of impurities depressing the melting point.- Ensure the product is thoroughly dried under high vacuum. - Attempt purification via column chromatography to remove impurities. - Try recrystallization from a different solvent system. A mixture of ethanol and water, or methanol and water, has been shown to be effective for similar compounds.
Multiple Spots on TLC Plate - Presence of starting materials, byproducts, or regioisomers.- Co-spot the crude product with the starting materials on the TLC plate to identify them. - Use 2D NMR techniques (e.g., NOESY) to confirm the presence and structure of regioisomers. - Purify the mixture using column chromatography, carefully selecting a solvent system that provides good separation.
Poor Separation During Column Chromatography - Inappropriate solvent system. - Co-elution of impurities with the product.- Systematically test different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexane, or dichloromethane in methanol). - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid.- Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted Starting Materials: Such as ethyl acetoacetate and methylhydrazine.

  • Regioisomers: The formation of the isomeric 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a common side product. The ratio of these isomers can be influenced by reaction conditions.[1]

  • Residual Solvents: Solvents used in the synthesis or workup, like toluene, may be present in the crude product.

Q2: How can I distinguish between the desired this compound and its regioisomer?

A2: A combination of spectroscopic methods is crucial for differentiating between regioisomers.

  • NMR Spectroscopy: 1H and 13C NMR will exhibit distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For definitive structural confirmation, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space interactions between protons on the N-methyl group and protons on the pyrazole ring, thereby confirming their relative positions.[1]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can often separate regioisomers, showing two distinct peaks. The identity of each peak can be confirmed by collecting the fractions and analyzing them by NMR.

Q3: What is a good starting point for a recrystallization solvent?

A3: For pyrazole carboxylic acids, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethanol or methanol) and an anti-solvent in which it is poorly soluble (like water). Patents for similar compounds have reported high purities (99.3-99.7%) after recrystallization from ethanol/water or methanol/water mixtures.[2]

Q4: Can I use an acid-base extraction for purification?

A4: Yes, an acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure involves:

  • Dissolving the crude product in an organic solvent (e.g., ethyl acetate).

  • Extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid to its water-soluble salt.

  • Separating the aqueous layer, which now contains the desired product as a salt.

  • Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Filtering and drying the precipitated solid.

Q5: What purity can I expect from different purification methods?

A5: The achievable purity depends on the nature and amount of impurities present in the crude product. The following table summarizes some reported purity levels after specific purification steps.

Purity Data for this compound and Analogs

Purification MethodStarting PurityFinal PurityReference
Acidic Workup & CentrifugationNot Specified98.5%Patent CN105884307A
Recrystallization (Ethanol/Water)Not Specified99.6%Patent CN111362874B (for a similar compound)[2]
Recrystallization (Methanol/Water)Not Specified99.3%Patent CN111362874B (for a similar compound)[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2), at which point the purified carboxylic acid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it thoroughly under vacuum.

Protocol 3: Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can improve peak shape and separation by suppressing deprotonation of the analyte. A solvent system of dichloromethane/acetone has also been reported for a similar pyrazole carboxylic acid.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. c. Load the sample onto the top of the silica gel bed. d. Elute the column, gradually increasing the polarity of the mobile phase. e. Collect fractions and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Impure Product check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots oiling_out Product Oily? multiple_spots->oiling_out No identify_impurities Identify Impurities (Co-spot, NMR) multiple_spots->identify_impurities Yes low_yield Low Yield? oiling_out->low_yield No dry_thoroughly Dry under High Vacuum oiling_out->dry_thoroughly Yes optimize_recrystallization Optimize Recrystallization Conditions low_yield->optimize_recrystallization Yes end Pure Product low_yield->end No column_chrom Column Chromatography identify_impurities->column_chrom acid_base Acid-Base Extraction identify_impurities->acid_base column_chrom->end recrystallize Recrystallization recrystallize->end acid_base->end dry_thoroughly->recrystallize optimize_recrystallization->end

Caption: A troubleshooting decision tree for purification issues.

References

Technical Support Center: Scaling Up Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially involving hydrazine hydrate, are significant and require careful management. Hydrazine is a high-energy, toxic compound.[1] Key concerns include:

  • Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or ventilated enclosures.[1]

  • Flammability: Hydrazine has a broad flammability range and can ignite spontaneously when in contact with porous materials.[1]

  • Pressure Buildup: Some synthetic routes, like those involving diazonium intermediates, can rapidly evolve nitrogen gas, leading to a dangerous pressure buildup in a sealed or inadequately vented reactor.[2]

Q2: We are observing a significant drop in yield as we move from gram-scale to kilogram-scale. What are the likely causes and potential solutions?

A2: A decrease in yield during scale-up is a common challenge.[3] Several factors can contribute to this issue:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, which may promote side reactions or result in incomplete conversion.[3]

    • Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[3]

  • Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures, causing localized concentration gradients and reducing reaction rates.[3]

    • Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure the mixture is homogeneous without causing excessive shear that could degrade the product.[3]

  • Extended Reaction Times: Reactions that are complete within a few hours at the lab scale may require significantly longer at a larger scale.[3]

    • Solution: Monitor the reaction progress closely using in-process controls like HPLC or TLC rather than relying solely on the reaction time from the lab-scale experiment.[3]

Q3: How can we improve regioselectivity and minimize the formation of isomers during scale-up?

A3: Maintaining regioselectivity is crucial when scaling up pyrazole synthesis, as the formation of undesired isomers complicates purification and reduces the yield of the target compound.[1][3]

  • Optimize Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence regioselectivity. A systematic screening of these parameters at the pilot scale can identify conditions that favor the desired isomer.[1] Lowering the reaction temperature may also improve selectivity.[1]

  • Choice of Reagents: Different iodinating agents, for example, exhibit varying selectivities.[3] The choice of hydrazine derivative can also direct the cyclization reaction.

  • Alternative Synthetic Routes: If optimizing conditions for a given route proves difficult, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[1]

  • Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, often leading to improved selectivity and reproducibility compared to batch processes.[4]

Q4: What are the advantages of using flow chemistry for scaling up pyrazole synthesis?

A4: Flow chemistry has emerged as a powerful alternative to traditional batch methods for scaling up pyrazole synthesis, offering several key advantages:[4]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with explosive intermediates or thermal runaways.[4]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling precise temperature control of even highly exothermic or endothermic reactions.

  • Increased Efficiency and Yield: Superior control over reaction parameters often leads to higher yields, better selectivity, and shorter reaction times compared to batch processing.[4]

  • Scalability: Scaling up in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up") rather than transitioning to a much larger and fundamentally different reactor vessel.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time or temperature.- Ensure efficient mixing.- Verify the quality and stoichiometry of starting materials.[1]
Formation of byproducts- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]- Consider a different synthetic route with higher regioselectivity.[1]
Product loss during workup- Optimize extraction and recrystallization solvents and procedures.[1]
Poor Regioselectivity Unfavorable reaction conditions- Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways with better regiochemical control.[1]
Exothermic Runaway Poor heat dissipation at scale- Implement controlled, slow addition of the limiting reagent.- Ensure the reactor's cooling system is adequate for the scale.- Increase the solvent volume to better absorb the heat of reaction.[1]
Inadequate monitoring- Use a temperature probe and have a quenching plan in place.- For future runs, reduce the rate of addition and ensure the cooling system is sufficient.[1]
Product Degradation Instability at reaction temperature- Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]
Impurity Formation Side reactions- Precisely control temperature, reaction time, and stoichiometry.- Optimize purification methods such as recrystallization or column chromatography.[1]
Incomplete conversion of starting materials- Monitor the reaction to completion using analytical techniques (TLC, HPLC, GC).

Experimental Protocols

General Procedure for Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole

This protocol is a general guideline and should be adapted and optimized for specific substrates and equipment.

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 1-methylpyrazole and iodine.

  • Heating: Heat the mixture to the target temperature (e.g., 70°C) with constant agitation.

  • Oxidant Addition: Slowly add an oxidant, such as hydrogen peroxide, over a period of several hours while carefully maintaining the reaction temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture. Adjust the pH with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the reaction mixture.

  • Crystallization and Isolation: Cool the neutralized mixture further to induce crystallization of the product. Isolate the 1-methyl-4-iodopyrazole by filtration.

  • Drying: Wash the isolated solid with a suitable solvent and dry it under vacuum to a constant weight.[3]

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G Troubleshooting Logic for Pyrazole Synthesis Scale-Up start Start: Scale-Up Experiment issue_detected Issue Detected? (e.g., Low Yield, Impurities) start->issue_detected yield_issue Low Yield issue_detected->yield_issue Yes purity_issue Purity/Isomer Issue issue_detected->purity_issue Yes safety_issue Safety Issue (e.g., Exotherm) issue_detected->safety_issue Yes success Scale-Up Successful issue_detected->success No check_mixing Check Mixing & Heat Transfer yield_issue->check_mixing check_kinetics Check Reaction Kinetics (Time, Temp) yield_issue->check_kinetics check_conditions Check Reaction Conditions (Solvent, Catalyst) purity_issue->check_conditions check_cooling Check Cooling Capacity & Addition Rate safety_issue->check_cooling optimize_mixing Optimize Agitation/ Reactor Geometry check_mixing->optimize_mixing optimize_kinetics Adjust Time/Temp/ Use In-Process Controls check_kinetics->optimize_kinetics optimize_conditions Screen Solvents/ Catalysts for Selectivity check_conditions->optimize_conditions optimize_cooling Reduce Addition Rate/ Increase Solvent check_cooling->optimize_cooling optimize_mixing->start Re-run optimize_kinetics->start Re-run optimize_conditions->start Re-run optimize_cooling->start Re-run

Caption: Troubleshooting logic for scaling up pyrazole synthesis.

General Experimental Workflow for Pyrazole Synthesis

G General Experimental Workflow for Pyrazole Synthesis start Start: Reagent Preparation reaction Reaction/Cyclization start->reaction monitoring In-Process Monitoring (TLC, HPLC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Workup monitoring->workup Complete isolation Product Isolation (Crystallization/Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Final Product Analysis (NMR, MS, Purity) purification->analysis finish End: Purified Product analysis->finish

Caption: General experimental workflow for pyrazole synthesis.

References

Technical Support Center: Crystallization of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for crystallizing pyrazole carboxylic acids?

A1: The choice of solvent is critical and depends on the specific polarity and substitution pattern of the pyrazole carboxylic acid. Generally, polar protic solvents are effective due to the hydrogen bonding capabilities of the carboxylic acid and pyrazole moieties. Common choices include:

  • Single Solvents: Ethanol, methanol, and water are often good starting points for polar pyrazole carboxylic acids.[1] For less polar derivatives, solvents like ethyl acetate or acetone may be effective.

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon cooling. Common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[2]

Q2: My pyrazole carboxylic acid is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature. Here are several strategies to overcome this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, thereby lowering the temperature at which crystallization begins.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can facilitate gradual cooling, providing sufficient time for crystal nucleation and growth.

  • Solvent System Modification: Experiment with a different solvent or mixed solvent system. A solvent with a lower boiling point might be advantageous.

  • Seeding: Introduce a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization at a lower temperature.

Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?

A3: Low recovery can be frustrating. Here are several factors to consider for improving your yield:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize precipitation.

  • Solvent Choice: The solubility difference of your compound in the chosen solvent at high and low temperatures should be significant. If the compound is too soluble at low temperatures, you will have a poor recovery.

  • pH Adjustment: For zwitterionic pyrazole carboxylic acids, the solubility is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point can significantly decrease solubility and improve yield.

Q4: How can I address the presence of colored impurities in my pyrazole carboxylic acid sample?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Q5: What is polymorphism and how does it affect the crystallization of pyrazole carboxylic acids?

A5: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. For pyrazole derivatives, polymorphism has been observed, and the choice of crystallization solvent and conditions can influence which polymorphic form is obtained. It is crucial to characterize the resulting crystals to ensure consistency, especially in a drug development context.

Data Presentation

Table 1: Common Solvents for Crystallization of Pyrazole Carboxylic Acids

Solvent/SystemTypeGeneral PolaritySuitability and Remarks
EthanolProticHighGood for many polar pyrazole carboxylic acids. Often used in mixed systems with water.[1]
MethanolProticHighSimilar to ethanol, effective for polar derivatives. Can be used in combination with ether.
WaterProticVery HighSuitable for highly polar or zwitterionic pyrazole carboxylic acids. Solubility is often low.[1]
Ethyl AcetateAproticMediumA good choice for compounds with intermediate polarity. Often used with hexane as an anti-solvent.
AcetoneAproticMediumEffective for a range of pyrazole carboxylic acids.
Ethyl Acetate / MethanolMixedMedium-HighA combination used for the slow evaporation crystallization of some derivatives.[2]
Benzene / Petroleum EtherMixedLowCan be used for less polar pyrazole carboxylic acid derivatives.
Acetone / EtherMixedMediumA potential mixed solvent system for some pyrazolone derivatives.

Note: The solubility of a specific pyrazole carboxylic acid is highly dependent on its unique substitution pattern. The information in this table should be used as a starting point, and experimental screening for the optimal solvent system is highly recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole carboxylic acid well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture to boiling on a hot plate while stirring.

  • Achieve Saturation: Add small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics.

  • Dissolution: Dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (in which it is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Experimental_Workflow General Crystallization Workflow for Pyrazole Carboxylic Acids cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Pyrazole Carboxylic Acid solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General experimental workflow for the crystallization of pyrazole carboxylic acids.

Troubleshooting_Guide Troubleshooting Crystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask Inner Wall no_crystals->scratch Try First seed Add Seed Crystal scratch->seed If no success concentrate Concentrate Solution (Boil off some solvent) seed->concentrate Last Resort add_solvent Add More 'Good' Solvent oiling_out->add_solvent Strategy 1 change_solvent Change Solvent System oiling_out->change_solvent Strategy 2 slow_cool Ensure Very Slow Cooling add_solvent->slow_cool Combine with min_solvent Use Minimum Hot Solvent low_yield->min_solvent Optimize check_solubility Re-evaluate Solvent Choice low_yield->check_solubility If still low cool_thoroughly Cool Thoroughly & Longer min_solvent->cool_thoroughly And

Caption: Decision tree for troubleshooting common crystallization problems.

References

preventing isomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Hello! Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted isomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

The most common cause of regioisomerism occurs during the cyclocondensation reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[1][2][3] The substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct intermediates that cyclize to form two different pyrazole regioisomers.

Q2: How do steric and electronic effects of the starting materials influence which isomer is formed?

Both steric and electronic factors play a critical role in directing the initial nucleophilic attack by the hydrazine.

  • Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl is generally attacked preferentially by the more nucleophilic nitrogen of the substituted hydrazine. For example, a trifluoromethyl (CF₃) group on the dicarbonyl makes the adjacent carbonyl carbon highly electrophilic, directing the initial attack to that position.[4][5]

  • Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific reaction site.[6][7][8] The reaction will favor the pathway where steric hindrance is minimized. For unsymmetrical pyrazoles, the major product is often controlled by sterics.[6][9]

Q3: Can the choice of solvent control the isomer ratio?

Absolutely. The solvent can dramatically influence regioselectivity. While traditional solvents like ethanol often lead to mixtures of isomers, specialized solvents can significantly favor the formation of a single isomer.[5] For instance, using non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity of the reaction.[5]

Q4: What role does a catalyst play in controlling isomer formation?

Catalysts can be essential for both promoting the reaction and controlling its selectivity.[1]

  • Acid Catalysis: A Brønsted or Lewis acid catalyst can activate one carbonyl group over the other, directing the initial hydrazine attack and thereby controlling the regiochemical outcome.[1][2]

  • Metal Catalysis: Various metal catalysts (e.g., Ag, Ru, Cu, Rh) have been employed in different pyrazole synthesis strategies to achieve high yields and excellent regioselectivity.[1][10] For instance, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines leads to highly regioselective formation of 3-CF₃-pyrazoles.[1]

Troubleshooting Guide: Isomer Formation

If your pyrazole synthesis is producing an undesirable mixture of isomers, consult the table below for potential causes and solutions.

Issue / Observation Potential Cause Recommended Solution
A nearly 1:1 mixture of regioisomers is formed. The two carbonyl groups of the 1,3-dicarbonyl have similar reactivity, and the reaction conditions (e.g., using ethanol as a solvent) do not favor one pathway over the other.[5]1. Change the solvent: Switch from ethanol to a fluorinated alcohol like TFE or HFIP to increase regioselectivity.[5] 2. Introduce an acid catalyst: Add a catalytic amount of an acid like TsOH to potentially favor one cyclization pathway.[1][2] 3. Lower the reaction temperature: This can sometimes enhance the subtle energetic differences between the two reaction pathways, favoring the formation of the thermodynamically more stable product.
The undesired isomer is the major product. The reaction is under kinetic control, and the pathway leading to the undesired isomer has a lower activation energy. This can be due to unexpected electronic or steric factors.1. Modify substituents: If possible, alter the substituents on the dicarbonyl or hydrazine to sterically block the undesired pathway or electronically favor the desired one. 2. Change reaction conditions: Switch from kinetic control (low temperature, short reaction time) to thermodynamic control (higher temperature, longer reaction time) to favor the more stable isomer.
Reaction is slow and produces multiple byproducts, including isomers. The reaction conditions are not optimal, leading to side reactions and poor selectivity. A catalyst might be necessary to facilitate the reaction.[1]1. Use a catalyst: Employ a suitable catalyst to improve reaction rate and selectivity. Options include Lewis acids (e.g., LiClO₄), silver catalysts for specific substrates, or iodine.[1] 2. Optimize temperature: Screen different temperatures to find the optimal balance between reaction rate and selectivity.
Alternative starting materials are available. The classic Knorr synthesis with your specific substrates is inherently non-selective.Consider alternative, highly regioselective synthesis routes, such as the reaction of tosylhydrazones with terminal alkynes or a [3+2] cycloaddition involving sydnones.[11][12][13]

Quantitative Data on Regioselectivity

The choice of solvent can have a profound impact on the ratio of isomers produced. The following table summarizes data from a study on the reaction of various 1,3-diketones with methylhydrazine, demonstrating the superior performance of fluorinated alcohols.

Table 1: Effect of Solvent on Isomer Ratios in the Reaction of 1,3-Diketones with Methylhydrazine

1,3-Diketone Substituents (R¹, R³)SolventIsomer Ratio (3-R¹-5-R³ : 5-R¹-3-R³)Total Yield (%)
R¹ = CF₃, R³ = FurylEtOH55 : 4585
R¹ = CF₃, R³ = FurylTFE85 : 1590
R¹ = CF₃, R³ = Furyl HFIP 97 : 3 92
R¹ = CF₃, R³ = PhenylEtOH50 : 5088
R¹ = CF₃, R³ = PhenylTFE80 : 2085
R¹ = CF₃, R³ = Phenyl HFIP >99 : 1 95
R¹ = CClF₂, R³ = PhenylEtOH40 : 6075
R¹ = CClF₂, R³ = Phenyl HFIP >99 : 1 93

Data adapted from studies on regioselective pyrazole synthesis. Ratios are approximate and intended for comparative purposes.[5]

Visual Guides and Workflows

Reaction Mechanism and Isomer Divergence

The following diagram illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers.

G reactants Unsymmetrical 1,3-Dicarbonyl + R²-NH-NH₂ pathA_inter Intermediate A (Attack at Carbonyl 1) reactants->pathA_inter Pathway A pathB_inter Intermediate B (Attack at Carbonyl 3) reactants->pathB_inter Pathway B productA Regioisomer 1 pathA_inter->productA Cyclization productB Regioisomer 2 pathB_inter->productB Cyclization

Caption: Divergent pathways in pyrazole synthesis leading to two regioisomers.

Troubleshooting Workflow for Isomer Control

Use this workflow to diagnose and solve issues with isomer formation in your experiments.

G start Undesired Isomer Mixture Observed q_solvent Are you using a standard solvent (e.g., EtOH)? start->q_solvent a_solvent Switch to a fluorinated alcohol (TFE or HFIP) q_solvent->a_solvent Yes q_catalyst Is the reaction uncatalyzed? q_solvent->q_catalyst No end Optimized Regioselectivity a_solvent->end a_catalyst Add a catalytic amount of acid (e.g., TsOH) q_catalyst->a_catalyst Yes q_temp Can you modify the reaction temperature? q_catalyst->q_temp No a_catalyst->end a_temp Screen lower and higher temperatures to assess thermodynamic vs. kinetic control q_temp->a_temp Yes q_alt_route Are alternative synthetic routes feasible? q_temp->q_alt_route No a_temp->end a_alt_route Consider highly regioselective methods (e.g., using tosylhydrazones or sydnones) q_alt_route->a_alt_route Yes q_alt_route->end No a_alt_route->end

Caption: A step-by-step workflow for troubleshooting isomer formation.

Key Experimental Protocol: Highly Regioselective Synthesis Using HFIP

This protocol provides a general method for the synthesis of 1,5-disubstituted-3-trifluoromethyl-pyrazoles with high regioselectivity, adapted from methodologies that emphasize the use of fluorinated alcohols.[5]

Objective: To synthesize 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazole with high selectivity over the 1-methyl-3-phenyl-5-trifluoromethyl isomer.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1 eq.)

  • Methylhydrazine (1.1 eq.)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1 eq.) in HFIP (approx. 0.2 M concentration).

  • Addition of Hydrazine: To the stirred solution at room temperature, add methylhydrazine (1.1 eq.) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The resulting crude product will contain a high ratio of the desired 5-phenyl-3-trifluoromethyl isomer.[5] Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and regiochemistry of the major product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and compare with literature data for the expected isomer. The high regioselectivity observed is due to the preferential initial attack of the methyl-substituted nitrogen of methylhydrazine onto the highly electrophilic CF₃-bearing carbonyl group, a preference that is dramatically enhanced by the non-nucleophilic, polar HFIP solvent.[5]

References

Technical Support Center: Reaction Monitoring of Pyrazole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring pyrazole synthesis using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the TLC monitoring of pyrazole synthesis.

Q1: My starting material and product spots are not separating on the TLC plate (similar Rf values). What should I do?

A1: This is a common issue when the polarity of the starting materials and the pyrazole product are very similar.

  • Troubleshooting Steps:

    • Change the Solvent System: The most effective solution is to alter the polarity of the mobile phase.[1][2]

      • If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[1]

      • If your spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar solvent.[1]

      • Try different solvent systems. Common systems for pyrazole synthesis include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[3] A switch to a different class of solvents, for instance from an ester/hydrocarbon mix to a chlorinated solvent/alcohol mix, can significantly alter selectivity.[2]

    • Use a Co-spot: Always run a co-spot lane on your TLC plate, where you apply both the starting material and the reaction mixture at the same point.[4][5] This will help you to definitively identify if you have two distinct, albeit close-running, spots or a single overlapping spot. If the co-spot appears as a single, elongated spot, your starting material is likely still present. If it resolves into two spots (sometimes appearing like a "snowman"), the reaction is progressing.[2]

    • Consider 2D TLC: For complex mixtures or when compounds are unstable on silica, 2D TLC can be a powerful tool. The plate is run in one solvent system, then dried, rotated 90 degrees, and run in a second, different solvent system. This can help to separate compounds that are unresolved in a single dimension.[2]

Q2: I'm seeing significant streaking on my TLC plate. What is causing this and how can I fix it?

A2: Streaking can be caused by several factors, from sample application to the nature of the compounds themselves.[1][6]

  • Troubleshooting Steps:

    • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[1][6] Dilute your reaction mixture sample before spotting it on the TLC plate.

    • Compound Acidity/Basicity: Pyrazoles and their precursors can be acidic or basic, leading to interactions with the silica gel (which is acidic) and causing streaking.

      • For acidic compounds, add a small amount of acetic acid (0.1-2%) to your mobile phase.[1]

      • For basic compounds, add a small amount of triethylamine (0.1-2%) or a few drops of ammonia in methanol to your mobile phase.[1]

    • Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.

    • High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can streak up the plate. After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[2]

Q3: I don't see any spots on my TLC plate after development, even under the UV lamp. What went wrong?

A3: This can be a frustrating problem, but it is usually solvable.

  • Troubleshooting Steps:

    • Compound is Not UV-Active: Not all compounds are visible under a UV lamp.[7][8] Pyrazoles are generally UV-active due to their aromatic nature, but if your starting materials are not, you may need an alternative visualization method. Use a chemical stain to visualize the spots.[8][9]

    • Sample is Too Dilute: The concentration of your compounds may be too low to be detected.[1][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][6]

    • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the line where you spotted your samples, the compounds will dissolve into the solvent pool instead of running up the plate.[6] Ensure the spotting line is always above the solvent level.

    • Compound Evaporation: Volatile compounds may evaporate from the plate before or during development. While less common for pyrazoles, it is a possibility.

Q4: How do I choose the right stain for visualizing my pyrazole synthesis TLC plate?

A4: While UV visualization is the first method to try, staining can provide more information and is necessary for non-UV-active compounds.[7][8]

  • Common Stains:

    • Potassium Permanganate (KMnO4): This is a good general-purpose stain that reacts with any compound that can be oxidized.[7] It will appear as yellow-brown spots on a purple background.

    • Anisaldehyde Stain: This stain can produce a range of colors for different compounds, which can be very useful for distinguishing between products and starting materials that have similar Rf values.[2]

    • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[8][9] This is a non-destructive method, so the plate can be stained with something else afterward.

Data Presentation

Table 1: Typical Rf Values in Pyrazole Synthesis Monitoring

Compound TypeTypical Rf RangeCommon Solvent System (v/v)Notes
1,3-Dicarbonyl Starting Material0.4 - 0.630% Ethyl Acetate / 70% Hexanes[3]Generally more polar than the pyrazole product.
Hydrazine Starting Material0.1 - 0.330% Ethyl Acetate / 70% HexanesCan be quite polar, sometimes staying close to the baseline.
Pyrazole Product0.5 - 0.830% Ethyl Acetate / 70% Hexanes[3]Typically less polar than the dicarbonyl starting material.
Reaction Intermediate (e.g., Hydrazone)0.3 - 0.530% Ethyl Acetate / 70% HexanesPolarity can be intermediate between starting materials and product.[10]

Note: Rf values are highly dependent on the specific substituents on the pyrazole ring and starting materials, as well as the exact TLC conditions (plate type, chamber saturation, temperature). This table should be used as a general guide.

Experimental Protocols

Detailed Methodology for TLC Monitoring of Pyrazole Synthesis

  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system (e.g., 30% ethyl acetate in hexanes) into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.

    • Cover the chamber with a lid or watch glass and let it stand for 5-10 minutes to become fully saturated.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line.

    • Mark three small, evenly spaced ticks on the origin line for spotting. Label them (e.g., SM for Starting Material, Co for Co-spot, and Rxn for Reaction Mixture).

  • Spotting the TLC Plate:

    • Prepare a dilute solution of your starting material (e.g., the 1,3-dicarbonyl compound) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, carefully spot the starting material solution on the "SM" tick. The spot should be small and concentrated (1-2 mm in diameter).

    • Withdraw a small aliquot of your reaction mixture using a capillary tube.

    • Spot the reaction mixture on the "Rxn" tick.

    • For the "Co" spot, first apply the starting material, and then, on the exact same spot, apply the reaction mixture.

    • Allow the solvent from the spots to completely evaporate before developing the plate.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent.

    • Cover the chamber and allow the solvent to travel up the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualizing and Interpreting the TLC Plate:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (both short-wave and long-wave UV) and circle any visible spots with a pencil.[8]

    • If spots are not visible or for further confirmation, use a chemical stain (e.g., potassium permanganate or anisaldehyde). Dip the plate in the stain, gently warm it with a heat gun until spots appear.

    • Analyze the results. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the pyrazole product) indicates the reaction is progressing. The "Co" spot helps to confirm if the starting material is consumed.[4][5]

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis issue Identify TLC Issue start->issue streaking Streaking or Elongated Spots issue->streaking Streaking? no_separation No Separation (Similar Rf) issue->no_separation Poor Separation? no_spots No Spots Visible issue->no_spots No Spots? end Successful TLC Analysis issue->end No Issues sol_streak1 Dilute Sample (Reduce Overloading) streaking->sol_streak1 sol_streak2 Add Acid/Base to Mobile Phase streaking->sol_streak2 sol_streak3 Remove High-Boiling Solvent (Vacuum) streaking->sol_streak3 sol_sep1 Change Solvent System Polarity no_separation->sol_sep1 sol_sep2 Try Different Solvent Classes no_separation->sol_sep2 sol_sep3 Use Co-Spot for Confirmation no_separation->sol_sep3 sol_nospot1 Use a Chemical Stain no_spots->sol_nospot1 sol_nospot2 Concentrate Sample or Re-spot no_spots->sol_nospot2 sol_nospot3 Check Solvent Level in Chamber no_spots->sol_nospot3 sol_streak1->end sol_streak2->end sol_streak3->end sol_sep1->end sol_sep2->end sol_sep3->end sol_nospot1->end sol_nospot2->end sol_nospot3->end

Caption: Troubleshooting workflow for common TLC issues.

TLC_Experimental_Workflow prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spot_plate 3. Spot Plate (SM, Co, Rxn) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Visualize Plate (UV and/or Stain) develop_plate->visualize interpret 6. Interpret Results & Calculate Rf visualize->interpret

Caption: Experimental workflow for TLC reaction monitoring.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-methylation of pyrazoles. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

The main challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2. Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1][2]

Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?

Several factors can influence the regioselectivity of pyrazole N-methylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[1] Similarly, the use of sterically demanding methylating agents can also enhance selectivity.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1][3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[4]

  • Methylating Agent: The nature of the methylating agent is crucial. While simple agents like methyl iodide often give poor selectivity, more advanced reagents have been developed to improve this.[1]

Q3: Are there reliable methods to achieve high N1-selectivity?

Yes, several methods have been developed to achieve high N1-selectivity:

  • Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has demonstrated excellent N1-selectivity, often exceeding a 90:10 ratio of N1 to N2 isomers.[1][2][5][6]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity, sometimes greater than 99%.[1][7]

  • Protecting Group Strategies: In some instances, a protecting group can be used to temporarily block one of the nitrogen atoms, directing methylation to the desired position, followed by a deprotection step.[1][8]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

The most common method for separating regioisomers is silica gel column chromatography.[1] The success of this technique depends on finding a suitable eluent system that provides good resolution between the two isomers on a TLC plate. In cases where separation by standard chromatography is challenging, other techniques such as recrystallization or preparative HPLC may be effective.[1] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable alternative.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential CauseSuggested Solution
Non-selective methylating agent (e.g., MeI, DMS) Consider switching to a more selective methylating agent, such as a sterically hindered α-halomethylsilane.[1][2]
Suboptimal reaction conditions Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1] Aprotic polar solvents may favor one isomer over the other for some substrates.[1]
Steric and electronic properties of the pyrazole substrate If the substituents on your pyrazole do not provide a strong directing effect, achieving high selectivity with simple methylating agents will be challenging.[1] In such cases, employing advanced methods like enzymatic methylation or using sterically demanding reagents is recommended.[1]
Reaction temperature Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1]
Problem 2: Low Yield or Incomplete Conversion
Potential CauseSuggested Solution
Insufficiently strong base Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1]
Poor quality or decomposition of reagents Use freshly purchased or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Low reactivity of the pyrazole Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]
Side reactions Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction closely by TLC or LC-MS to avoid this.[1]
Product loss during workup Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.[1]
Problem 3: Difficulty in Product Purification
Potential CauseSuggested Solution
Inseparable regioisomers If the N1 and N2 isomers have very similar polarities, separation by standard silica gel chromatography can be challenging. Experiment with different eluent systems, including those with additives like triethylamine for basic compounds. Consider using a different stationary phase, such as alumina or reversed-phase silica.[1]
Highly polar product Highly polar products may streak or not move from the baseline on a silica gel column. In such cases, using a more polar eluent system (e.g., with methanol or ammonia in methanol) or switching to reversed-phase chromatography is recommended. Deactivating the silica gel with triethylamine can also be beneficial for basic compounds.[1]
Contamination with starting materials or reagents Ensure the reaction has gone to completion to avoid contamination with the starting pyrazole. Excess base or byproducts from the methylating agent should be removed during the aqueous workup.[1]
Formation of salts If an acidic or basic workup is used, the product may form a salt, altering its solubility and chromatographic behavior. Neutralize the crude product before attempting purification by chromatography.[1]

Quantitative Data Summary

The following table summarizes the regioselectivity achieved in pyrazole N-methylation using sterically hindered α-halomethylsilanes.

Substrate TypeN1:N2 Regioisomeric RatioIsolated YieldReference
Electron-deficient aryl substituted93:7Good[2]
Electron-rich aryl substituted>99:148%[2]
N-heterocyclic substituted>99:1Good[2]
Various pyrazole substrates92:8 to >99:1Good[2][5][6]

Key Experimental Protocol: N1-Selective Methylation using a Silylmethyl Reagent

This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1][2]

Materials:

  • Substituted pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • (Chloromethyl)triisopropoxysilane

  • Tetrabutylammonium fluoride (TBAF) solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.[1]

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.[1]

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]

Experimental Workflow Diagram

Pyrazole_N_Methylation_Workflow start Start: Substituted Pyrazole in Anhydrous THF/DMSO deprotonation Deprotonation with KHMDS at 0°C start->deprotonation 1. n_alkylation N-Alkylation with (Chloromethyl)triisopropoxysilane deprotonation->n_alkylation 2. protodesilylation Protodesilylation with TBAF/H₂O at 60°C n_alkylation->protodesilylation 3. workup Aqueous Workup (EtOAc, H₂O, Brine) protodesilylation->workup 4. purification Purification by Column Chromatography workup->purification 5. product End: N1-Methylated Pyrazole purification->product 6.

Caption: Workflow for the N1-selective methylation of pyrazoles.

References

Technical Support Center: Cost-Effective Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the cost-effective synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide outlines potential problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) Incomplete reaction due to insufficient heating or reaction time. Degradation of reactants or products due to excessive heat. Impure starting materials (ethyl acetoacetate, triethyl orthoformate, acetic anhydride).Ensure the reaction temperature is maintained according to the protocol. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Use freshly distilled starting materials to avoid side reactions.
Formation of Pyrazolone Byproduct Incomplete cyclization or side reaction of the intermediate with methylhydrazine. Reaction conditions favoring the formation of the five-membered lactam ring.Ensure the correct stoichiometry of methylhydrazine is used. Control the reaction temperature carefully during the cyclization step. Adjust the pH of the reaction mixture as specified in the protocol.
Low Yield of Final Product after Hydrolysis Incomplete hydrolysis of the pyrazole ester intermediate. Degradation of the carboxylic acid product under harsh hydrolysis conditions. Product loss during workup and extraction.Increase the reaction time or temperature for the hydrolysis step, monitoring by TLC. Use a milder base or acid for hydrolysis to prevent product degradation. Optimize the extraction procedure by adjusting the pH and using an appropriate solvent.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar polarity to the product. Oily product that is difficult to crystallize.Utilize column chromatography with a suitable solvent system for purification. Attempt recrystallization from different solvents or solvent mixtures. Convert the carboxylic acid to its salt to facilitate purification and then regenerate the acid.
Inconsistent Purity of the Final Product Variation in the quality of starting materials. Inconsistent reaction conditions (temperature, time, stirring).Source high-purity starting materials and verify their purity before use. Standardize all reaction parameters and ensure they are precisely controlled in each run.

Frequently Asked Questions (FAQs)

Q1: What is a cost-effective synthetic route for this compound?

A1: A widely recognized cost-effective method involves a three-step process starting from readily available materials:

  • Condensation: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A).

  • Cyclization: Reaction of Intermediate A with methylhydrazine to form ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Hydrolysis of the resulting ester to yield this compound.

Q2: What are the critical parameters to control in the cyclization step?

A2: The critical parameters in the cyclization step are temperature and the rate of addition of methylhydrazine. Exothermic reactions can lead to the formation of side products. It is crucial to maintain the recommended temperature and add the methylhydrazine solution slowly to control the reaction rate and minimize byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of each step can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted starting materials, the pyrazolone byproduct, and the intermediate ester. Purification can be achieved through recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Methylhydrazine is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The other reagents, such as acetic anhydride and triethyl orthoformate, are corrosive and flammable. Ensure all handling is done with care and according to safety data sheets (SDS).

Experimental Protocols

A detailed methodology for a cost-effective synthesis is provided below.[1]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A)

  • In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]

  • Heat the mixture with stirring. The exact temperature and reaction time should be optimized based on laboratory conditions, but a typical range is 120-140°C for 2-4 hours.

  • Monitor the reaction by TLC or GC until the starting ethyl acetoacetate is consumed.

  • Remove the volatile byproducts by distillation under reduced pressure to obtain the crude Intermediate A. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude Intermediate A in a suitable solvent, such as ethanol.

  • Prepare a solution of 40% aqueous methylhydrazine and a catalytic amount of a base like sodium hydroxide. The mass ratio of the methylhydrazine solution to sodium hydroxide to Intermediate A should be approximately 5:0.2-0.4:8-10.[1]

  • Cool the solution of Intermediate A in an ice bath and slowly add the methylhydrazine solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Extract the product with a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide, and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the ester is no longer present.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid, such as 15% hydrochloric acid, to a pH of about 2-3. The volume ratio of the solution containing the pyrazole ester to 15% hydrochloric acid is approximately 2:1.3-1.5.[1]

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product. A purity of 98.9% can be achieved.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the described synthesis.

Parameter Step 1: Condensation Step 2: Cyclization Step 3: Hydrolysis Overall
Typical Yield >90% (crude)~85-90%~90-95%~70-80%
Purity Used crude~95% (crude)>98% (after recrystallization)[1]>98%
Key Reagents Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydrideIntermediate A, Methylhydrazine, Sodium hydroxidePyrazole ester, Sodium hydroxide, Hydrochloric acid-
Reaction Time 2-4 hours3-6 hours2-4 hours7-14 hours

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification start Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride reaction1 Heating (120-140°C) start->reaction1 intermediate_A Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) reaction1->intermediate_A reaction2 Cyclization (<10°C to RT) intermediate_A->reaction2 reagent2 Methylhydrazine NaOH (cat.) reagent2->reaction2 intermediate_B Ethyl 1,3-Dimethyl-1H- pyrazole-4-carboxylate reaction2->intermediate_B reaction3 Hydrolysis & Acidification intermediate_B->reaction3 reagent3 1. NaOH, Reflux 2. HCl (aq) reagent3->reaction3 final_product 1,3-Dimethyl-1H-pyrazole- 4-carboxylic Acid reaction3->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Final Yield/Purity cause1 Incomplete Reactions issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Degradation of Product issue->cause3 cause4 Purification Losses issue->cause4 sol1 Optimize Reaction Time/Temp Monitor via TLC/GC cause1->sol1 sol2 Control Stoichiometry & Temperature cause2->sol2 sol3 Use Milder Conditions (e.g., for hydrolysis) cause3->sol3 sol4 Optimize Workup/Recrystallization Use Chromatography cause4->sol4

Caption: Troubleshooting logic for addressing low yield and purity in the synthesis.

References

Technical Support Center: Purification of 1-Methylpyrazole-4-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-methylpyrazole-4-carboxylic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1-methylpyrazole-4-carboxylic acid esters?

A1: The most prevalent and effective methods for the purification of 1-methylpyrazole-4-carboxylic acid esters are recrystallization and silica gel column chromatography.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: How do I select an appropriate solvent for recrystallization?

A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the ester completely at elevated temperatures but sparingly at room or lower temperatures, while impurities should remain soluble at all temperatures.[3] Common solvent systems for pyrazole derivatives include mixed protic solvents like ethanol/water or isopropanol/water, and mixtures of a polar and a non-polar solvent such as hexane/ethyl acetate.[1][2][3]

Q3: What are the typical impurities encountered in the synthesis of 1-methylpyrazole-4-carboxylic acid esters?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. The formation of isomeric impurities is a frequent challenge in pyrazole synthesis, arising from the reaction of unsymmetrical starting materials.[1]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be effectively removed by treating the solution of the crude product with a small amount of activated charcoal before filtration and crystallization. However, it is important to use activated charcoal judiciously as it can also adsorb the desired product, potentially leading to a decrease in yield.

Troubleshooting Guides

Low Yield After Purification

Problem: The yield of the purified 1-methylpyrazole-4-carboxylic acid ester is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete reaction or side reactions Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.[4]
Loss of product during work-up During aqueous work-up, ensure the organic layer is thoroughly extracted. Use a brine wash to break emulsions and improve phase separation. Dry the organic layer completely with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.
Suboptimal recrystallization conditions Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will lead to a greater amount of product remaining in the mother liquor upon cooling.[3] Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal precipitation.
Product loss during column chromatography Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. Avoid using a solvent system that is too polar, as this can cause the product to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in very slow elution and broad peaks, increasing the volume of solvent and potential for loss.
Product co-eluting with impurities If the product and an impurity have very similar polarities, consider alternative purification techniques such as preparative HPLC or fractional crystallization.[5]
Presence of Impurities in the Final Product

Problem: The purified product still shows the presence of impurities when analyzed by techniques like NMR or LC-MS.

Possible Cause Troubleshooting Suggestion
Ineffective recrystallization The chosen solvent system may not be optimal for separating the specific impurities present. Experiment with different solvent pairs. Consider performing a second recrystallization.
Isomeric impurity Isomers can be particularly challenging to separate by standard recrystallization or column chromatography due to their similar physical properties.[5] Fractional crystallization, where multiple recrystallization steps are performed, may be effective if the isomers have slightly different solubilities.[5] Preparative HPLC with a suitable chiral or reverse-phase column can also be an effective method for separating isomers.[6][7]
Co-elution during column chromatography The polarity of the eluent may be too high, causing the product and impurities to travel down the column together. Try a less polar solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]
Overloading the chromatography column Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Incomplete removal of starting materials If unreacted starting materials are the primary impurity, consider a chemical work-up step before purification. For example, an unreacted acidic starting material can be removed by washing the organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate).

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-methylpyrazole-4-carboxylic acid ester in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: If the solution is not clear, add a few drops of hot ethanol until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the ester.

Protocol 2: Purification by Flash Column Chromatography (Hexane/Ethyl Acetate)
  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the prepared column. Add a thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-methylpyrazole-4-carboxylic acid ester.

Quantitative Data Summary

Purification Method Compound Solvent/Eluent Yield Purity (HPLC) Reference
Recrystallization3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid35% aqueous methanol79.6%99.3%[1]
Recrystallization3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid40% ethanol aqueous solution75.2%99.6%[1]
Recrystallization3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid45% isopropanol water solution74.7%99.6%[1]
Fast Column ChromatographyMethyl 1-methyl-1H-pyrazole-4-carboxylateHexane/Ethyl Acetate (4:1)76%Not specified[2]
Silica Gel Column Chromatography1-Methyl-1H-pyrazole-4-carboxylate methyl esterNot specified90%Not specified[2]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 1-Methylpyrazole- 4-carboxylic Acid Ester Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on silica, elute with solvent Analysis Purity Check (NMR, LC-MS) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct Purity ≥ 99% ImpureProduct Further Purification Required Analysis->ImpureProduct Purity < 99% ImpureProduct->Recrystallization Re-process ImpureProduct->ColumnChromatography Re-process

Caption: General workflow for the purification of 1-methylpyrazole-4-carboxylic acid esters.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Purification Yield Cause1 Incomplete Reaction/ Side Products Start->Cause1 Cause2 Loss During Work-up Start->Cause2 Cause3 Suboptimal Recrystallization Start->Cause3 Cause4 Inefficient Chromatography Start->Cause4 Solution1 Optimize Reaction (TLC/LC-MS monitoring) Cause1->Solution1 Solution2 Improve Extraction & Drying Technique Cause2->Solution2 Solution3 Minimize Hot Solvent, Ensure Thorough Cooling Cause3->Solution3 Solution4 Optimize Eluent, Avoid Column Overload Cause4->Solution4

Caption: Troubleshooting logic for addressing low purification yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The efficiency and scalability of its synthesis are critical for research and development as well as for large-scale production. This guide provides a comparative analysis of two prominent synthetic routes to this compound, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given application.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Three-Component CondensationRoute 2: Knorr Pyrazole Synthesis
Starting Materials Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, MethylhydrazineEthyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine
Key Reactions Condensation, Cyclization, HydrolysisCyclocondensation, Hydrolysis
Reported Yield High (Industrial scale reported)Good to High
Purity >98%High
Scalability Demonstrated on an industrial scaleSuitable for laboratory and pilot scales
Reagent Availability Readily availableKey intermediate may require synthesis
Process Complexity Multi-step, one-pot condensation followed by cyclization and hydrolysisTwo distinct steps: cyclization and hydrolysis

Route 1: Three-Component Condensation and Cyclization

This route offers a direct approach to a key intermediate from simple starting materials, making it attractive for large-scale industrial production. The synthesis proceeds in three main stages: condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to form an intermediate, followed by cyclization with methylhydrazine, and finally hydrolysis to yield the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of the Intermediate (Compound A)

  • In a suitable reaction vessel, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]

  • Heat the mixture to 110-120°C and maintain at reflux for 4 hours.[1]

  • After the reaction is complete, cool the mixture to 40°C.

  • Remove low-boiling point components by vacuum distillation, ensuring the kettle temperature does not exceed 100°C. The resulting product is the intermediate, Compound A.[1]

Step 2: Cyclization to form the Ethyl Ester (Compound B)

  • To a reaction vessel, add a 40% aqueous solution of methylhydrazine, sodium hydroxide, and Compound A, with a mass ratio of approximately 5:0.2-0.4:8-10.[1]

  • Stir the mixture at a controlled temperature to facilitate the cyclization reaction, forming the ethyl ester of the target molecule (Compound B).

Step 3: Hydrolysis to this compound

  • Transfer the organic layer containing Compound B to a separate reaction vessel.

  • Heat the solution to approximately 90°C.

  • Slowly add a 15% solution of hydrochloric acid.

  • During the addition, continuously remove toluene and water.

  • Once the hydrolysis is complete, cool the mixture to 30°C.

  • The product precipitates and can be isolated by centrifugation and drying.[1]

A reported industrial-scale application of this method yielded 649 kg of this compound with a purity of 98.9%.[1]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Condensation Condensation Ethyl acetoacetate->Condensation Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Condensation Acetic anhydride Acetic anhydride Acetic anhydride->Condensation Intermediate A Intermediate A Condensation->Intermediate A Cyclization Cyclization Intermediate A->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization Ester B Ester B Cyclization->Ester B Hydrolysis Hydrolysis Ester B->Hydrolysis HCl HCl HCl->Hydrolysis Final Product 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid Hydrolysis->Final Product

Caption: Workflow for the three-component synthesis of this compound.

Route 2: Knorr Pyrazole Synthesis via a β-Ketoester Intermediate

The Knorr pyrazole synthesis is a classic and versatile method for the formation of pyrazole rings. In this approach, a β-ketoester is reacted with a hydrazine derivative. For the synthesis of this compound, a suitable precursor is ethyl 2-(ethoxymethylene)-3-oxobutanoate, which undergoes cyclocondensation with methylhydrazine. The resulting ethyl ester is then hydrolyzed to the final product. While this method may involve the separate preparation of the β-ketoester intermediate, it offers high regioselectivity and is well-suited for laboratory-scale synthesis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

  • In a reaction vessel, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent such as ethanol.

  • Cool the solution to a low temperature, for instance, -20°C.

  • Slowly add a solution of methylhydrazine in the same solvent while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by a suitable technique like TLC or GC.

  • The resulting solution contains ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis of the ester.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.

  • The solid product can then be collected by filtration, washed with cold water, and dried.

This method is analogous to the synthesis of similar pyrazole derivatives where high yields and purities are often reported. For example, the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via this route reports yields of around 80% with purities exceeding 98%.[2]

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl 2-(ethoxymethylene)-3-oxobutanoate->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Cyclocondensation->Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Hydrolysis Hydrolysis Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate->Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Hydrolysis Acid (e.g., HCl) Acid (e.g., HCl) Final Product 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid Acid (e.g., HCl)->Final Product Workup Hydrolysis->Acid (e.g., HCl)

Caption: Workflow for the Knorr synthesis of this compound.

Conclusion

Both synthesis routes presented offer viable methods for the preparation of this compound. Route 1, the three-component condensation, is a robust and scalable process that has been proven on an industrial scale. Its use of readily available and inexpensive starting materials makes it economically attractive for large-volume production. Route 2, the Knorr pyrazole synthesis, provides a reliable and high-yielding method that is well-suited for laboratory and pilot-scale synthesis. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available starting materials, and process optimization capabilities.

References

Comparative Analysis of the Biological Activities of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data on the biological activities of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and its structural isomers, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, reveals distinct profiles, with available research primarily highlighting the antifungal potential of derivatives of the 1,3-dimethyl-4-carboxylic acid isomer.

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1] This guide provides a comparative overview of the experimentally determined biological activities of three specific isomers of dimethyl-pyrazole-carboxylic acid, focusing on quantitative data where available and detailing the experimental protocols used for their assessment.

Chemical Structures

The three isomers under comparison are:

  • This compound: A pyrazole ring with methyl groups at positions 1 and 3, and a carboxylic acid group at position 4.

  • 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole ring with methyl groups at positions 1 and 5, and a carboxylic acid group at position 4.

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: A pyrazole ring with methyl groups at positions 1 and 3, and a carboxylic acid group at position 5.

Quantitative Comparison of Antifungal Activity

Compound DerivativeTarget FungiEC50 (µg/mL)[1]
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Rhizoctonia solani0.37[1]
Alternaria porri2.24[1]
Marssonina coronaria3.21[1]
Cercospora petroselini10.29[1]

Other Biological Activities

While quantitative comparative data is limited, the broader class of pyrazole carboxylic acid derivatives has been investigated for various other biological activities. These include:

  • Antimicrobial and Anti-inflammatory Activity: Some sources suggest that 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid may have potential antimicrobial and anti-inflammatory applications; however, specific experimental data to support these claims is not provided.

  • Insecticidal Activity: A study on derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reported their insecticidal properties.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

The antifungal activity of the this compound derivatives was determined using the mycelium growth inhibition method.[1]

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) was used as the culture medium for the fungi. The test compounds were incorporated into the PDA at various concentrations.

  • Inoculation: Mycelial discs of the test fungi (Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani) were placed on the center of the PDA plates containing the test compounds.

  • Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plates (containing only DMSO) reached the edges of the plate.

  • Data Analysis: The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, was then determined.[1]

Signaling Pathways and Experimental Workflows

Currently, there is insufficient information in the reviewed literature to detail specific signaling pathways modulated by these particular dimethyl-pyrazole-carboxylic acid isomers. Further research is required to elucidate their mechanisms of action.

Below is a generalized workflow for the synthesis and antifungal screening of the this compound derivatives.

Synthesis and Antifungal Screening Workflow

Conclusion

The available scientific literature provides evidence for the antifungal activity of derivatives of This compound . However, a comprehensive comparative analysis of the biological activities of this isomer against 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is hampered by the lack of specific experimental data for the latter two compounds. Future research should focus on conducting head-to-head in vitro and in vivo studies to elucidate the structure-activity relationships and comparative pharmacological profiles of these isomers. Such studies are crucial for identifying the most promising candidates for further development in the fields of medicine and agriculture.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazole fungicides, focusing on their structure-activity relationships (SAR). The information is curated from recent scientific literature to aid in the development of new and more effective antifungal agents. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes the mechanisms of action.

Introduction to Pyrazole Fungicides

Pyrazole fungicides are a significant class of agrochemicals used to control a wide range of fungal pathogens affecting crops. Their efficacy stems from their ability to inhibit crucial fungal enzymes, primarily succinate dehydrogenase (SDH) and cytochrome P450 14α-demethylase (CYP51). Understanding the relationship between the chemical structure of these compounds and their fungicidal activity is paramount for designing novel molecules with improved potency, broader spectrum, and reduced resistance development.

Comparative Analysis of Fungicidal Activity

The following tables summarize the in vitro antifungal activity (EC50 values) of representative pyrazole fungicides against common plant pathogens. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a major class of pyrazole fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs). The general structure consists of a pyrazole ring linked to an amide moiety. Variations in the substituents on the pyrazole ring and the amide nitrogen significantly influence their antifungal activity.

Compound IDR1R2Target FungusEC50 (µg/mL)Reference
1a -CH32-chlorophenylRhizoctonia solani0.799[1]
1b -CF2H2-chlorophenylRhizoctonia solani0.131[1]
1c -CH32-methylphenylRhizoctonia solani>50[1]
1d -CF2H2-methylphenylRhizoctonia solani1.54[1]
2a -CH34-chlorophenylValsa mali9.19[2]
2b -CH34-fluorophenylValsa mali12.34[2]
3a -CF31,3-dimethylbutylBotrytis cinerea1.72[3]
3b -CF31-methyl-3-phenylpropylBotrytis cinerea2.54[3]

General Structure of Pyrazole Carboxamide Derivatives:

Pyrazole-Thiazole Derivatives

The incorporation of a thiazole ring into the pyrazole scaffold has led to the discovery of potent fungicides. These compounds often exhibit a broader spectrum of activity and can also target succinate dehydrogenase.

Compound IDR1R2R3Target FungusEC50 (µg/mL)Reference
4a -H-CH32,4-dichlorophenylValsa mali1.77[2]
4b -H-CH32-chlorophenylValsa mali3.54[2]
4c -Cl-CH32,4-dichlorophenylRhizoctonia solani3.79[2]
4d -Cl-CH32-chlorophenylRhizoctonia solani5.12[2]

General Structure of Pyrazole-Thiazole Derivatives:

Mechanisms of Action

Pyrazole fungicides primarily exert their antifungal effects through the inhibition of two key enzymes in fungal metabolic pathways: Succinate Dehydrogenase (SDH) and Cytochrome P450 14α-demethylase (CYP51).

Succinate Dehydrogenase Inhibition (SDHI)

SDH, also known as complex II of the mitochondrial respiratory chain, plays a crucial role in both the tricarboxylic acid (TCA) cycle and electron transport. Pyrazole carboxamide fungicides bind to the ubiquinone binding site (Qp-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4]

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->SDH Inhibition

Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.
Cytochrome P450 14α-demethylase (CYP51) Inhibition

CYP51, a member of the cytochrome P450 enzyme family, is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5][6] Pyrazole-containing fungicides can act as demethylase inhibitors (DMIs) by binding to the active site of CYP51. The nitrogen atom in the pyrazole ring coordinates with the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the integrity and function of the fungal cell membrane.[6]

CYP51_Inhibition cluster_Ergosterol_Pathway Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14α-demethylated Intermediate Ergosterol Ergosterol Intermediate->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CYP51->Intermediate 14α-demethylation PyrazoleFungicide Pyrazole Fungicide (DMI) PyrazoleFungicide->CYP51 Inhibition

Mechanism of CYP51 Inhibition by Pyrazole Fungicides.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This method is widely used to determine the efficacy of fungicides against mycelial growth of various phytopathogenic fungi.[7][8]

1. Fungal Strains and Culture:

  • The target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on Potato Dextrose Agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain actively growing mycelium.

2. Preparation of Fungicide Stock Solutions:

  • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions (e.g., 10 mg/mL).

3. Preparation of Medicated Plates:

  • The stock solutions are serially diluted with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) to obtain a range of desired test concentrations.

  • An appropriate volume of each fungicide dilution is added to molten PDA medium (cooled to about 45-50 °C) to achieve the final test concentrations.

  • The medicated PDA is then poured into sterile Petri dishes (9 cm diameter).

  • A control plate containing the solvent and surfactant but no fungicide is also prepared.

4. Inoculation and Incubation:

  • A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each medicated and control PDA plate.

  • The plates are sealed and incubated at 25 ± 1 °C in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / (C - D)] x 100 where:

    • C is the average diameter of the mycelial colony in the control group (mm).

    • T is the average diameter of the mycelial colony in the treated group (mm).

    • D is the diameter of the mycelial disc (mm).

  • The EC50 value is calculated by probit analysis of the inhibition percentages against the corresponding concentrations of the fungicide.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the inhibitory effect of pyrazole fungicides on the activity of the SDH enzyme.[9][10]

1. Enzyme Preparation:

  • Mitochondria are isolated from the target fungus through differential centrifugation. The fungal mycelia are harvested, washed, and homogenized in an extraction buffer. The homogenate is then centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the mitochondria. The mitochondrial pellet is resuspended in an appropriate buffer.

2. Assay Principle:

  • The activity of SDH is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate as the substrate. The reduction of DCIP results in a decrease in absorbance at 600 nm.

3. Assay Procedure:

  • The reaction mixture contains phosphate buffer, the mitochondrial enzyme preparation, and the test compound at various concentrations.

  • The reaction is initiated by the addition of succinate.

  • The decrease in absorbance at 600 nm is monitored over time using a spectrophotometer.

  • A control reaction without the inhibitor is also run.

4. Data Analysis:

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The structure-activity relationship of pyrazole fungicides is a complex interplay of the pyrazole core and its various substituents. Pyrazole carboxamides have proven to be highly effective SDHIs, with the nature of the substituents on the pyrazole ring and the amide group being critical for their potency and spectrum of activity. The introduction of a thiazole moiety has also yielded promising fungicides with potent and broad-spectrum activity. The continued exploration of novel pyrazole analogues, guided by SAR studies and a deeper understanding of their interactions with target enzymes, will be instrumental in the development of the next generation of fungicides to ensure global food security.

References

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural characterization of pyrazole regioisomers is a critical step in medicinal chemistry and drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide the necessary tools for definitive structural elucidation. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in distinguishing between pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing pyrazole regioisomers in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Key Differentiating Features in NMR:
  • Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. The position of substituents on the pyrazole ring significantly alters the chemical shifts of the ring's protons and carbons. For N-substituted pyrazoles, the protons and carbons of the substituent will have distinct chemical shifts depending on which nitrogen atom they are attached to.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). This is particularly useful for identifying which substituent is adjacent to a specific proton on the pyrazole ring, thereby confirming the substitution pattern.[1]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²J_CH_, ³J_CH_). These long-range correlations are invaluable for establishing the connectivity of the molecular skeleton. For instance, a correlation from the N-methyl protons to a specific pyrazole ring carbon can definitively identify the N-1 or N-2 isomer.[1]

Quantitative Data Comparison: N-Methyl Pyrazole Regioisomers

The following table summarizes key NMR data used to differentiate between two regioisomers, Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer A) and Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer B), as an illustrative example.

Spectroscopic FeatureIsomer AIsomer BDifferentiating Aspect
¹H NMR (δ, ppm)
N-CH₃3.353.48The chemical shift of the N-methyl protons differs due to the varied electronic environment.
¹³C NMR (δ, ppm)
Pyrazole Carbon (C-N-Ph)142.14-In Isomer A, the carbon attached to the N-phenyl group is at this specific shift.
Pyrazole Carbon (C-NH₂)-148.76In Isomer B, the carbon attached to the amine group has a distinct downfield shift.
2D NMR Correlations
NOESY (N-CH₃ ↔ Ph-H)PresentAbsentA clear NOE correlation exists between the N-methyl protons and the phenyl protons in Isomer A due to their spatial proximity, which is absent in Isomer B.[1]
HMBC (³J_CH_)N-CH₃ → C-N-Ph (142.14 ppm)N-CH₃ → C-NH₂ (148.76 ppm)The N-methyl protons show a 3-bond coupling to the adjacent ring carbon, which has a significantly different chemical shift in each isomer, providing unambiguous assignment.[1]

Mass Spectrometry (MS)

Mass spectrometry differentiates regioisomers by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. While regioisomers have identical molecular weights, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) in MS/MS or MSⁿ experiments can be distinct.

Key Differentiating Features in MS:
  • Fragmentation Pathways: The position of substituents influences bond stabilities, leading to preferential cleavage and unique fragmentation pathways for each regioisomer.

  • Transient Intermediates: In some cases, one isomer may form a specific transient intermediate upon fragmentation that is not observed for the other.[1]

  • Relative Abundance of Fragments: Even if some fragments are common to both isomers, their relative abundances can differ significantly, providing a quantitative basis for differentiation.

Quantitative Data Comparison: N-Methyl Pyrazole Regioisomers

The table below shows the differential fragmentation observed in MSⁿ experiments for the same pair of regioisomers discussed previously.

Spectroscopic FeatureIsomer AIsomer BDifferentiating Aspect
MS² Fragmentation
Transient Ion (m/z)233.1033Not ObservedIsomer A uniquely forms a transient intermediate species, indicating a different initial fragmentation behavior compared to Isomer B.[1]
MS³ Fragmentation
Unique Fragment (m/z)Not Observed170.0600Further fragmentation of a common precursor ion (m/z 215.0926) generates a unique fragment for Isomer B, which is absent in the spectrum of Isomer A.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. While it is generally less definitive than NMR or MS for distinguishing regioisomers, subtle differences in the vibrational frequencies of functional groups can sometimes be observed.

Key Differentiating Features in IR:
  • N-H and C=O Stretching Frequencies: The position and electronic nature of neighboring substituents can slightly alter the vibrational frequencies of N-H or C=O bonds.

  • Fingerprint Region: The complex pattern of vibrations in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule, and while complex to interpret, it can show clear differences between isomers.

Experimental Protocols

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters involve a 30° pulse angle, a 2-second relaxation delay, and accumulation of 1024 or more scans for adequate signal-to-noise.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer.

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: Set the long-range coupling delay (e.g., 50-100 ms) to optimize for 2-3 bond correlations (typically 8-10 Hz).

    • NOESY: Use a mixing time between 500-800 ms to allow for the buildup of nuclear Overhauser effects.

Mass Spectrometry Protocol (General)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a flow rate of 5-10 µL/min.

  • MS¹ Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MSⁿ Fragmentation: Select the [M+H]⁺ ion (or another precursor ion) for fragmentation. In an ion trap or Q-TOF instrument, apply collision energy (adjusting the voltage to achieve optimal fragmentation) and acquire the product ion spectra. Repeat for subsequent MS³ analysis on a chosen fragment ion.[1]

Infrared (IR) Spectroscopy Protocol (General)
  • Sample Preparation: For solid samples, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted automatically.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Analysis & Characterization cluster_conclusion Conclusion start Mixture of Pyrazole Regioisomers separation Chromatographic Separation (e.g., Column Chromatography) start->separation nmr NMR Spectroscopy (1D & 2D) conclusion Unambiguous Structure Elucidation nmr->conclusion ms Mass Spectrometry (MSn) ms->conclusion ir Infrared Spectroscopy ir->conclusion isomer_a Isolated Isomer A separation->isomer_a Fraction 1 isomer_b Isolated Isomer B separation->isomer_b Fraction 2 isomer_a->nmr isomer_a->ms isomer_a->ir isomer_b->nmr isomer_b->ms isomer_b->ir

Caption: Experimental workflow for the separation and spectroscopic identification of pyrazole regioisomers.

logical_relationship cluster_methods Spectroscopic Methods cluster_info Provided Information cluster_result Final Result nmr NMR connectivity Atom Connectivity (¹H, ¹³C, HMBC) nmr->connectivity ms MS fragmentation Fragmentation Pattern & Molecular Weight ms->fragmentation noesy NOESY spatial Spatial Proximity (< 5 Å) noesy->spatial elucidation Definitive Regioisomer Structure connectivity->elucidation Builds Skeleton spatial->elucidation Confirms Substitution fragmentation->elucidation Confirms MW & Pattern

Caption: Logical relationship of complementary data from different spectroscopic methods for structure elucidation.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazole derivatives is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of commonly employed analytical techniques for the validation of methods used in the analysis of pyrazole-containing compounds. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust methods in the analytical chemist's toolkit.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. Below is a summary of typical validation parameters for the quantification of pyrazole derivatives using HPLC-UV and GC-MS.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%

Mandatory Visualization: Signaling Pathway Inhibition by a Pyrazole Derivative

Many pyrazole derivatives exhibit their therapeutic effects by modulating specific signaling pathways. For instance, the pyrazole-containing drug, Ruxolitinib, is a potent inhibitor of the Janus kinase (JAK) enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. The diagram below illustrates the mechanism of action of Ruxolitinib in inhibiting this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Figure 1: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Protocols: A Detailed Look at the Methodologies

The following sections provide detailed experimental protocols for the analysis of pyrazole derivatives using HPLC-UV and GC-MS. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of a pyrazole derivative in a pharmaceutical formulation.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the specific pyrazole derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the pyrazole derivative reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: For a tablet formulation, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow

The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.

Method_Validation_Workflow start Method Development specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Figure 2: A typical workflow for analytical method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of volatile pyrazole derivatives and their isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole derivative reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Working Standard Solutions: Create a series of dilutions from the stock solution to prepare calibration standards.

  • Sample Preparation: Dissolve the sample containing the pyrazole derivative in a suitable solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove non-volatile components. Filter the final solution through a 0.45 µm syringe filter into a GC vial.

This guide provides a foundational understanding of the validation of analytical methods for pyrazole derivatives. The choice between HPLC and GC-MS will ultimately depend on the specific analytical challenge at hand. For non-volatile and thermally labile pyrazole compounds, HPLC is the method of choice, while GC-MS excels in the analysis of volatile derivatives and the identification of unknown impurities through its mass spectral fragmentation patterns.

efficacy of fungicides derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fungicides Derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Fungicides derived from pyrazole-4-carboxylic acids represent a significant class of agricultural chemicals, primarily targeting the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.[1][2] This guide provides a comparative analysis of the and its analogues, with supporting experimental data and protocols for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Pyrazole-Derived Fungicides

The antifungal activity of novel synthesized compounds is often evaluated against established commercial fungicides to benchmark their performance. The following tables summarize the in vitro efficacy, typically represented by the half-maximal effective concentration (EC50), of various pyrazole carboxamide derivatives against several phytopathogenic fungi. Lower EC50 values indicate higher antifungal activity.

CompoundTarget FungusEC50 (μg/mL)Reference FungicideEC50 (μg/mL) of ReferenceSource
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Rhizoctonia solani0.37Carbendazol1.00[3][4]
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Alternaria porri2.24CarbendazolNot Reported[3][4]
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Marssonina coronaria3.21CarbendazolNot Reported[3][4]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Colletotrichum orbiculare5.50Boscalid>50[1]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Rhizoctonia solani14.40Boscalid21.31[1]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Botryosphaeria berengeriana28.29Boscalid45.65[1]
N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22)Sclerotinia sclerotiorum0.94 ± 0.11Fluxapyroxad0.71 ± 0.14[5]
Compound 8j (a pyrazole-4-carboxamide derivative)Alternaria solani3.06BoscalidNot Reported[6]

Experimental Protocols

The following is a representative methodology for determining the in vitro antifungal activity of test compounds using the mycelium growth inhibition method, as synthesized from multiple sources.[3][4][7]

Mycelium Growth Inhibition Assay
  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, a stock solution of the test compound (dissolved in a solvent like DMSO) is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). The amended PDA is then poured into sterile Petri dishes. A control plate containing only the solvent (e.g., DMSO) in PDA is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each PDA plate (both treated and control).

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25-28°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions once the fungal growth in the control plate has reached nearly the full diameter of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where:

      • C = Average diameter of the mycelial colony on the control plate.

      • T = Average diameter of the mycelial colony on the treated plate.

  • EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages at different concentrations of the test compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of these fungicides.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PDA Medium C Add Compound to Molten PDA at Various Concentrations A->C B Dissolve Test Compound in Solvent (e.g., DMSO) B->C D Pour into Petri Dishes C->D E Inoculate Plates with Fungal Mycelial Disc D->E F Incubate at Controlled Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value via Probit Analysis H->I

Caption: Workflow for the Mycelium Growth Inhibition Assay.

G cluster_core Core Structure cluster_mod Molecular Modification cluster_eval Evaluation cluster_outcome Outcome Core 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid Mod Amide/Ester Linkage Variation Core->Mod Sub Substitution on Amine/Alcohol Moiety Mod->Sub Bioassay In Vitro Antifungal Bioassay Sub->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Outcome Optimized Fungicide Candidate SAR->Outcome

Caption: Logical flow of fungicide development and optimization.

References

A Comparative Analysis of Pyrazole Carboxamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A key area of research involves pyrazole carboxamide derivatives, which have shown considerable promise as enzyme inhibitors.[2] This guide provides a comparative study of a novel series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, evaluating their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are crucial targets in various pathologies.[2][3]

Data Presentation: Inhibitory Activity

The inhibitory effects of nine novel pyrazole-carboxamide derivatives (designated 6a-i ) on two human carbonic anhydrase isoenzymes, hCA I and hCA II, were investigated. The following table summarizes the inhibition constants (Kᵢ) for each compound, providing a quantitative comparison of their potency. Lower Kᵢ values indicate greater inhibitory activity.

Compound IDR Group (Substitution on Phenyl Sulfonamide)hCA I Inhibition (Kᵢ, µM)[2]hCA II Inhibition (Kᵢ, µM)[2]
6a H0.1120.098
6b 2-CH₃0.0850.011
6c 3-CH₃0.0990.009
6d 4-CH₃0.0630.007
6e 2-Cl0.1040.021
6f 3-Cl0.1250.015
6g 4-Cl0.0940.008
6h 3-NO₂3.3684.235
6i 4-NO₂0.2540.028

Summary of Structure-Activity Relationship (SAR): The data indicates that the nature and position of the substituent on the phenyl sulfonamide ring significantly influence inhibitory activity.

  • Compounds with electron-donating methyl groups (6b, 6c, 6d) and electron-withdrawing chloro groups (6e, 6f, 6g) generally showed potent inhibition, particularly against the hCA II isoenzyme.[2]

  • The compound with a 4-methyl substitution (6d ) was the most potent inhibitor for both hCA I (Kᵢ = 0.063 µM) and hCA II (Kᵢ = 0.007 µM).[2]

  • The presence of a nitro group, especially at the 3-position (6h ), drastically reduced the inhibitory activity against both isoenzymes.[2]

Experimental Protocols

General Synthesis of Pyrazole-Carboxamide Derivatives (6a-i)

The synthesis of the target compounds involved a multi-step process. The final key step is the reaction of a pyrazole-carboxylic acid chloride intermediate with various substituted sulfonamides.[2]

  • Reactants : 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (intermediate 4 ) and various primary/secondary sulfonamide derivatives (5a-i).[2]

  • Reaction Conditions : The acid chloride intermediate (1 molar equivalent) was reacted with the appropriate sulfonamide derivative (2 molar equivalents) in a tetrahydrofuran (THF) solvent.[2]

  • Procedure : The reaction mixture was refluxed for approximately 5 hours.[2]

  • Monitoring and Purification : The progress of the reaction was monitored using Thin Layer Chromatography (TLC). Upon completion, the final products (6a-i) were isolated in high yields.[2]

  • Characterization : The chemical structures of all newly synthesized compounds were confirmed and characterized using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity of the synthesized pyrazole-carboxamide derivatives against hCA I and hCA II was determined by measuring the inhibition of CO₂ hydration, the enzyme's primary catalytic function.

  • Enzyme Source : Human erythrocyte hCA I and hCA II isoenzymes.[2]

  • Principle : The assay measures the esterase activity of CA, which is correlated with its hydratase activity. The hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme is monitored spectrophotometrically.

  • Procedure :

    • A solution containing Tris-HCl buffer, the specific CA isoenzyme, and the inhibitor compound at various concentrations was prepared.

    • The reaction was initiated by adding the substrate, 4-nitrophenyl acetate.

    • The absorbance was measured at 348 nm to monitor the formation of the product, 4-nitrophenolate.

  • Data Analysis : The inhibitory effects were determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor compounds. Kᵢ values were calculated from dose-response curves.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Pyrazole Intermediate & Sulfonamides) Reaction Amidation Reaction (Reflux in THF) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Isolation Product Isolation & Purification TLC->Isolation Characterization Structural Confirmation (NMR, IR, HRMS) Isolation->Characterization Screening In Vitro CA Inhibition Assay (hCA I & hCA II) Characterization->Screening Data Data Analysis (Calculation of Ki values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G CO2 CO₂ + H₂O CA Carbonic Anhydrase (hCA I / hCA II) CO2->CA Substrate Products H⁺ + HCO₃⁻ (Bicarbonate) CA->Products Catalysis Physiological Physiological Processes (pH regulation, etc.) Products->Physiological Inhibitor Pyrazole Carboxamide Derivative (e.g., 6d) Inhibitor->CA Inhibition

References

A Comparative Guide to Alternatives for 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable reagent, but a variety of structural analogs and bioisosteric replacements can offer advantages in terms of synthetic accessibility, biological activity, and physicochemical properties. This guide provides an objective comparison of alternatives, supported by experimental data, to aid in the rational design of synthetic pathways.

Structural Alternatives to the Pyrazole Core

The pyrazole scaffold is a cornerstone in medicinal chemistry, and modifications to its substitution pattern can significantly impact a molecule's biological activity. The structure-activity relationships of various pyrazole derivatives have been extensively studied, particularly in the context of cannabinoid receptor antagonists and fungicides.[1][2] Key modifications to the this compound core include alterations at the N1, C3, and C5 positions.

Table 1: Comparison of Substituted Pyrazole-4-Carboxylic Acids in Amide Synthesis

Pyrazole Carboxylic Acid DerivativeAmineCoupling ReagentSolventYield (%)Reference
This compoundSubstituted anilinesThionyl chlorideTolueneNot specified[3]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidVarious anilinesThionyl chlorideTolueneGood to excellent[3]
1-Methyl-1H-pyrazole-4-carboxylic acidNot specifiedNot specifiedNot specifiedNot specified[4]
1H-Pyrazole-4-carboxylic acidNot specifiedNot specifiedNot specifiedNot specified[5]
3,5-Dimethyl-1H-pyrazole-4-carboxylic acidNot specifiedNot specifiedNot specifiedNot specified[6]

Note: Direct comparative yield data for a series of pyrazole-4-carboxylic acids under identical conditions is limited in the literature. The yields are often reported qualitatively (e.g., "good to excellent").

Bioisosteric Replacements for the Carboxylic Acid Moiety

Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a specific moiety in a molecule to enhance its biological activity, selectivity, or metabolic stability. Several alternatives to the carboxylic acid group can be considered.

Table 2: Physicochemical Properties of Carboxylic Acid Bioisosteres

BioisosterepKacLogP (approx.)Key Features
Carboxylic Acid4-5VariableAcidic, can form strong hydrogen bonds.
Tetrazole~5More lipophilic than COOHMetabolically stable, can mimic the charge and hydrogen bonding of a carboxylate.
Acylsulfonamide8-10VariableLess acidic, can form multiple hydrogen bonds.
Hydroxamic Acid9-10VariableCan act as a chelating agent.

Synthetic Application: Amide Bond Formation

A primary application of this compound and its analogs is in the synthesis of pyrazole-4-carboxamides, a class of compounds with significant biological activity, including fungicidal and insecticidal properties.[7][8][9] The efficiency of the amide bond formation is highly dependent on the choice of coupling reagent.

Comparison of Common Coupling Reagents

Several reagents are available to facilitate the coupling of carboxylic acids and amines. The choice of reagent can significantly impact reaction time, yield, and the degree of side reactions like racemization.[10][11]

Table 3: Performance of Common Amide Coupling Reagents

Coupling ReagentTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)95-991-2 hoursHigh reactivity, low racemization, effective for sterically hindered substrates.[10]Higher cost.
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)90-952-4 hoursGood balance of reactivity and cost.[10]Slightly less effective than HATU in preventing racemization.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)90-962-4 hoursHigh coupling efficiency.[10]Can be less effective for highly sterically hindered couplings.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)85-924-8 hoursCost-effective, water-soluble byproducts are easily removed.[10]Lower reactivity, longer reaction times.
General Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis and comparison of pyrazole-4-carboxamides using different pyrazole-4-carboxylic acid starting materials.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_products Products cluster_analysis Analysis and Comparison PzCOOH1 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) PzCOOH1->Coupling PzCOOH2 Alternative Pyrazole Carboxylic Acid 1 PzCOOH2->Coupling PzCOOH3 Alternative Pyrazole Carboxylic Acid 2 PzCOOH3->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide1 Amide Product 1 Coupling->Amide1 Amide2 Amide Product 2 Coupling->Amide2 Amide3 Amide Product 3 Coupling->Amide3 Analysis Purification (e.g., Chromatography) Characterization (NMR, MS) Yield Comparison Amide1->Analysis Amide2->Analysis Amide3->Analysis

Caption: A generalized workflow for the comparative synthesis of pyrazole-4-carboxamides.

Experimental Protocols

Representative Protocol for HATU-Mediated Amide Coupling

This protocol is a general procedure for the synthesis of pyrazole-4-carboxamides and can be adapted for various substituted pyrazole-4-carboxylic acids and amines.[12]

Materials:

  • Pyrazole-4-carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the pyrazole-4-carboxylic acid derivative in anhydrous DMF, add the amine and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Activation of Carboxylic Acid for Amide Synthesis

The formation of an amide bond proceeds through the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The following diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent.

G PzCOOH Pyrazole-4-carboxylic Acid (Pz-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) PzCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., Carbodiimide, HATU) CouplingReagent->ActivatedEster Amide Pyrazole-4-carboxamide (Pz-CONR1R2) ActivatedEster->Amide Nucleophilic Attack Amine Amine (R1R2NH) Amine->Amide Byproduct Byproduct (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation via carboxylic acid activation.

Conclusion

While this compound is a versatile building block, a range of structural alternatives and bioisosteric replacements are available to the synthetic chemist. The choice of a particular analog will depend on the specific goals of the synthesis, including the desired biological activity, physicochemical properties, and synthetic feasibility. For the common application of amide synthesis, the selection of an appropriate coupling reagent is critical for achieving high yields and purity. This guide provides a framework for the rational selection of alternatives and the optimization of reaction conditions.

References

Antifungal Potential of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of novel antifungal agents.[1][2] Among the promising candidates, derivatives of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have garnered attention for their broad-spectrum antifungal activity.[1][3][4] This guide provides a comparative analysis of the antifungal spectrum of these derivatives, supported by experimental data, to aid in the advancement of antifungal drug discovery.

Comparative Antifungal Spectrum

Recent studies have demonstrated the in vitro efficacy of various this compound derivatives against a range of phytopathogenic fungi. The antifungal activity, often quantified by the half-maximal effective concentration (EC50), reveals a spectrum of potency across different chemical modifications of the parent molecule.

A series of pyrazole carboxamides and isoxazolol pyrazole carboxylates derived from this compound have been synthesized and evaluated for their antifungal properties.[1] The results, summarized in the table below, highlight the variable efficacy of these compounds against several economically important plant pathogens.

Compound IDFungal SpeciesEC50 (µg/mL)[1][5]
7af Alternaria porri>100
Marssonina coronaria>100
Cercospora petroselini>100
Rhizoctonia solani11.22
7ai Alternaria porri2.24
Marssonina coronaria3.21
Cercospora petroselini10.29
Rhizoctonia solani0.37
7bc Alternaria porri>100
Marssonina coronaria72.20
Cercospora petroselini61.29
Rhizoctonia solani81.72
7bg Alternaria porri11.22
Marssonina coronaria7.93
Cercospora petroselini27.43
Rhizoctonia solani4.99
7bh Alternaria porri24.76
Marssonina coronaria25.48
Cercospora petroselini6.99
Rhizoctonia solani5.93
7bi Alternaria porri21.01
Marssonina coronaria9.08
Cercospora petroselini32.40
Rhizoctonia solani7.69
Carbendazol (Control) Alternaria porri0.99
Marssonina coronaria0.96
Cercospora petroselini0.96
Rhizoctonia solani1.00

Notably, compound 7ai , an isoxazolol pyrazole carboxylate, demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, surpassing the efficacy of the commercial fungicide carbendazol (EC50 of 1.00 µg/mL).[1][5] In contrast, many of the tested pyrazole carboxamide derivatives exhibited moderate to low activity against the selected fungi.[1]

Another class of derivatives, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has also been investigated.[3] While specific EC50 values are not provided in the abstract, the study reports that most of these compounds displayed moderate to excellent activity against seven phytopathogenic fungi. One compound, 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide), showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid.[3]

Mechanism of Action: Targeting Fungal Respiration

Several studies suggest that pyrazole carboxamide derivatives exert their antifungal effects by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3] This inhibition disrupts fungal respiration, leading to cell death. Molecular docking studies have shown that these compounds can bind to the active site of SDH, interacting with key amino acid residues.[2][3]

G Proposed Mechanism of Action of Pyrazole Carboxamide Derivatives A Pyrazole Carboxamide Derivative B Fungal Cell A->B Enters G Inhibition C Mitochondrion B->C D Succinate Dehydrogenase (SDH) C->D E Electron Transport Chain H Disruption F ATP Production (Respiration) E->F Leads to decreased I Cell Death F->I Results in G->D Inhibits H->E Disrupts

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Derivatives.

Experimental Protocols

The evaluation of the antifungal activity of this compound derivatives is primarily conducted using the mycelium growth inhibition method .[1]

Detailed Methodology:

  • Preparation of Test Compounds: The synthesized pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Fungal Culture: The target phytopathogenic fungi are cultured on potato dextrose agar (PDA) plates at a suitable temperature (e.g., 25°C) until the mycelia cover the entire plate.

  • Assay Plate Preparation: A specified volume of the stock solution of each test compound is added to molten PDA to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes. A control plate containing only the solvent (DMSO) is also prepared.

  • Inoculation: A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: The diameter of the mycelial colony on each plate is measured. The percentage of inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] × 100

    where 'dc' is the average diameter of the mycelial colony on the control plate, and 'dt' is the average diameter of the mycelial colony on the treated plate.

  • EC50 Determination: To determine the EC50 value, a series of concentrations of the compounds are tested. The inhibition rates are then subjected to probit analysis to calculate the concentration that inhibits 50% of the mycelial growth.

G Mycelium Growth Inhibition Assay Workflow A Prepare Test Compound Stock Solutions C Prepare Assay Plates with Test Compounds in PDA A->C B Culture Target Fungi on PDA Plates D Inoculate Plates with Fungal Mycelial Discs B->D C->D E Incubate Plates D->E F Measure Mycelial Colony Diameter E->F G Calculate Percentage of Inhibition F->G H Determine EC50 Values (Probit Analysis) G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of antifungal agents with a broad spectrum of activity against various phytopathogenic fungi. The isoxazolol pyrazole carboxylate 7ai and the difluoromethyl-pyrazole carboxamide 9m have demonstrated particularly high potency, in some cases exceeding that of commercial fungicides.[1][3] The mechanism of action for some of these derivatives appears to involve the inhibition of the fungal respiratory chain enzyme, succinate dehydrogenase.[2][3]

Further research should focus on optimizing the structure of these lead compounds to enhance their antifungal activity and broaden their spectrum. In vivo studies are crucial to validate the in vitro findings and to assess the efficacy, phytotoxicity, and environmental safety of these compounds for potential agricultural applications. The exploration of other potential cellular targets could also unveil novel mechanisms of antifungal action and pave the way for the development of the next generation of fungicides.

References

A Researcher's Guide to Purity Assessment of Synthesized 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques used for the purity analysis of this compound.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.Quantitative purity (area %), presence of non-volatile impurities.High resolution and sensitivity, widely applicable, suitable for non-volatile and thermally labile compounds.[1]Requires reference standards for impurity identification and quantification, method development can be time-consuming.95.0 - 99.9
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based identification.[2]Quantitative purity, identification of volatile and semi-volatile impurities and isomers.[2][3]High sensitivity and specificity, excellent for identifying unknown volatile impurities.[2]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.95.0 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[4][5]Absolute purity determination without a specific reference standard of the analyte.[6][7]Primary analytical method, highly accurate and precise, provides structural information.[4]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[6]98.0 - 100.0
Melting Point Analysis A pure crystalline solid melts at a specific, sharp temperature, which is depressed and broadened by impurities.[8][9]Qualitative indication of purity.[10][11]Fast, simple, and inexpensive preliminary assessment of purity.[10][12]Non-specific, not quantitative, susceptible to user interpretation, only suitable for crystalline solids.[11]> 95 (qualitative)

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound, from initial screening to detailed characterization.

G cluster_0 Initial Synthesis & Isolation cluster_1 Preliminary Purity Screening cluster_2 Quantitative Purity Determination & Impurity Profiling cluster_3 Final Characterization & Reporting A Synthesized Crude Product B Melting Point Analysis A->B C Thin Layer Chromatography (TLC) A->C D High-Performance Liquid Chromatography (HPLC-UV/DAD) B->D Proceed if promising C->D Proceed if promising G Data Analysis & Comparison D->G E Gas Chromatography-Mass Spectrometry (GC-MS) E->G F Quantitative NMR (qNMR) F->G H Purity Report & Certificate of Analysis G->H I Pure Compound (>99%) H->I Meets Specification J Requires Further Purification H->J Out of Specification

Caption: Workflow for purity analysis of this compound.

Detailed Experimental Protocols

Herein are detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative purity determination of this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-22 min: Linear gradient to 95% A, 5% B

    • 22-25 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for carboxylic acids to increase their volatility.

  • Derivatization (Esterification):

    • To approximately 5 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of dichloromethane.

    • Vortex and allow the layers to separate.

    • Analyze the organic (bottom) layer.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Quantitative NMR (qNMR)

qNMR provides a highly accurate, direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A high-purity (>99.9%) compound with a simple spectrum and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • Purity_IS: Purity of the internal standard

Melting Point Analysis

This is a fundamental technique to quickly assess the purity of a crystalline solid.[8]

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: The sample must be completely dry and finely powdered.[12] Pack a small amount (2-3 mm height) into a capillary tube.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.[12]

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

  • Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C).[8][9] Impurities will cause a depression and broadening of the melting point range.[11] The literature melting point for this compound can be used as a reference.

References

Comparative SAR Study of 4-arylazo-3,5-diamino-1H-pyrazoles: Anti-biofilm vs. Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has emerged as a versatile pharmacophore, yielding compounds with potent and distinct biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds in two key therapeutic areas: as anti-biofilm agents for combating bacterial infections and as cyclin-dependent kinase (CDK) inhibitors for cancer therapy. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in understanding the nuanced SAR of this promising heterocyclic system.

Quantitative SAR Data: A Tale of Two Targets

The biological activity of 4-arylazo-3,5-diamino-1H-pyrazoles is highly dependent on the substitution pattern of the aryl ring. The data below summarizes the effects of these substitutions on their ability to induce biofilm dispersal in Pseudomonas aeruginosa by reducing cyclic di-GMP levels, and their potency in inhibiting cyclin-dependent kinases.

Anti-biofilm Activity: c-di-GMP Reduction

A comprehensive study involving 60 analogues has elucidated the structural requirements for activating the P. aeruginosa phosphodiesterase (PDE) BifA, leading to a reduction in cyclic di-GMP (c-di-GMP) levels and subsequent biofilm dispersal.[1][2] The initial hit compound, 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole, reduced c-di-GMP levels by over 70%.[2] The SAR study revealed that the position of the fluorine substituent on the phenyl ring is critical, with the ortho-position providing the most potent activity.[2]

Table 1: SAR of 4-arylazo-3,5-diamino-1H-pyrazoles on c-di-GMP Reduction in P. aeruginosa

CompoundAryl Substitutionc-di-GMP Reduction (%)
1 3-F73
2 2-F83
3 4-F44
4 H71
5 2-ClInactive
6 2-BrInactive
7 2-IInactive
8 2,3-di-F68
9 2,4-di-F55
10 2,5-di-F63
11 2,6-di-F67
12 3,4-di-F35
13 3,5-di-F47
14 2,4,5-tri-F41
15 2,3,4,5,6-penta-F34

Data sourced from a study that evaluated c-di-GMP reduction using a GFP-based reporter strain.[1][2]

Anticancer Activity: CDK Inhibition

In parallel, screening of a small-molecule library identified 4-arylazo-3,5-diamino-1H-pyrazoles as ATP-competitive inhibitors of cyclin-dependent kinases.[3] A preliminary SAR study of 35 analogues demonstrated moderate potency against CDK2/cyclin E, with a preference for CDK9/cyclin T1.[3] The most potent inhibitor identified was 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508).

Table 2: SAR of 4-arylazo-3,5-diamino-1H-pyrazoles as CDK Inhibitors

CompoundAryl SubstitutionCDK2/cyclin E IC50 (µM)CDK9/cyclin T1 IC50 (µM)
CAN508 (31b) 4-OH0.350.15
27b 4-N(CH₃)₂1.10.4
28b 4-OCH₃3.21.2
20b 3-NO₂>100>100
Parent Cmpd. H6.52.5

IC50 values were determined using in vitro kinase assays. Data extracted from the Journal of Medicinal Chemistry, 2006, 49 (22), pp 6500–6509.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are the key experimental protocols for the synthesis and biological evaluation of 4-arylazo-3,5-diamino-1H-pyrazoles.

Synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles

A simple and efficient two-step synthesis has been reported for this class of compounds.[2]

Step 1: Diazotization of Aniline and Coupling with Malononitrile

  • Dissolve the substituted aniline (1 eq.) in a solution of concentrated HCl and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium nitrite (1 eq.) in water dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve malononitrile (1.5 eq.) and sodium acetate in water.

  • Cool the malononitrile solution to 0°C.

  • Slowly add the cold diazonium salt solution to the malononitrile solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Collect the resulting precipitate (the N-phenylcarbonohydrazonoyl dicyanide intermediate) by filtration.

Step 2: Cyclization with Hydrazine

  • Suspend the intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (50%, 1.15 eq.) to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Collect the precipitated 4-arylazo-3,5-diamino-1H-pyrazole product by filtration, wash with cold ethanol, and dry.

c-di-GMP Quantification using a GFP-based Reporter Assay

The intracellular levels of c-di-GMP in P. aeruginosa can be quantified using a green fluorescent protein (GFP)-based reporter strain.[1][4][5]

  • Grow the P. aeruginosa reporter strain (e.g., MTR235) overnight in a suitable medium (e.g., LB broth with appropriate antibiotics).[4][5]

  • Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium in a microtiter plate.

  • Add the test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the plate at 37°C with shaking.

  • Measure the optical density at 600 nm (OD₆₀₀) and the GFP fluorescence (excitation ~485 nm, emission ~520 nm) at regular intervals using a plate reader.[4]

  • Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀).

  • Calculate the percentage reduction in c-di-GMP by comparing the normalized fluorescence of the compound-treated cells to the vehicle-treated control cells.

In Vitro CDK2/cyclin E Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK2/cyclin E can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6]

  • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[6]

  • In a 384-well plate, add 1 µl of the test compound at various concentrations (or vehicle control).[6]

  • Add 2 µl of recombinant human CDK2/cyclin E enzyme solution.

  • Add 2 µl of a substrate/ATP mix (e.g., Histone H1 as substrate and ATP at a concentration near the Km).

  • Incubate the reaction at room temperature for 60 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

Diagrams illustrating the underlying biological pathways and experimental procedures can facilitate a deeper understanding of the SAR data.

anti_biofilm_pathway cluster_cell P. aeruginosa Cell Compound 4-arylazo-3,5-diamino- 1H-pyrazole BifA PDE (BifA) Compound->BifA c_di_GMP c-di-GMP BifA->c_di_GMP degrades Biofilm Biofilm Formation c_di_GMP->Biofilm Dispersal Biofilm Dispersal c_di_GMP->Dispersal reduction leads to

Caption: Signaling pathway for biofilm dispersal.

synthesis_workflow cluster_step1 Step 1: Diazotization & Coupling cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl, 0°C Intermediate Hydrazonoyl Dicyanide Diazonium->Intermediate Malononitrile, NaOAc Final_Product 4-arylazo-3,5-diamino- 1H-pyrazole Intermediate->Final_Product Hydrazine Hydrate, EtOH

Caption: General synthesis workflow.

c_di_gmp_assay cluster_workflow c-di-GMP Reporter Assay Workflow Start Culture P. aeruginosa Reporter Strain Dilute Dilute Culture & Add Compounds Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Measure Measure OD₆₀₀ & GFP Fluorescence Incubate->Measure Analyze Normalize Fluorescence (Fluo/OD₆₀₀) Measure->Analyze Result Calculate % c-di-GMP Reduction Analyze->Result

Caption: c-di-GMP reporter assay workflow.

cdk_assay cluster_workflow CDK Inhibition Assay Workflow Prepare Prepare Reagents: Compound, Enzyme, Substrate/ATP React Incubate for Kinase Reaction Prepare->React Stop Stop Reaction & Deplete ATP React->Stop Detect Convert ADP to ATP & Generate Luminescence Stop->Detect Measure Measure Luminescence Detect->Measure Result Calculate % Inhibition & IC₅₀ Measure->Result

Caption: CDK inhibition assay workflow.

References

A Comparative Guide to Improved Processes for the Preparation of Esters of 1-H-Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-H-pyrazole-4-carboxylic acid esters, a key scaffold in many pharmaceutical and agrochemical compounds, has been the subject of extensive research to improve efficiency, yield, and environmental footprint. This guide provides an objective comparison of several prominent and improved methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable process for your research and development needs.

Comparison of Synthetic Methodologies

Several innovative approaches have emerged to offer advantages over traditional methods. Below is a comparative summary of key performance indicators for some of the most effective modern techniques.

MethodKey FeaturesTypical Yield (%)Reaction TimeEnvironmental Considerations
Vilsmeier-Haack Reaction (Conventional) Well-established, versatile for various hydrazones.70-854 hoursUse of hazardous reagents (POCl₃), organic solvents.
Vilsmeier-Haack Reaction (Microwave-Assisted) Significant reduction in reaction time, improved yields.[1]85-953-5 minutesReduced energy consumption, but still uses hazardous reagents.
One-Pot Synthesis (Magnetic Ionic Liquid) Green, recyclable catalyst, simple work-up.[2]75-92Not specifiedEnvironmentally friendly solvent and catalyst.[2]
Halogenated Solvent Method High regioselectivity, improved yield for specific isomers.[3]~72 (isolated)Not specifiedUse of halogenated solvents, which can be environmentally persistent.
Knorr Pyrazole Synthesis Classic, reliable method for pyrazolone formation from β-ketoesters.High~1 hourUse of organic solvents and acid catalyst.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.

Vilsmeier-Haack Reaction: Conventional and Microwave-Assisted

This reaction involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Conventional Method Protocol [1][4]

  • To an ice-cold, stirred solution of hydrazone (0.001 mol) in dry DMF (4 mL), add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise.

  • Allow the reaction mixture to reach room temperature and then reflux at 70-80°C for approximately 4 hours.

  • Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight.

  • Collect the precipitate by filtration and purify by column chromatography (Silica gel, ethyl acetate-petroleum ether mixture) to yield the final product.

Microwave-Assisted Method Protocol [1][4]

  • Prepare the Vilsmeier reagent as described in the conventional method.

  • After the addition of POCl₃, allow the mixture to reach room temperature.

  • Subject the reaction mixture to microwave irradiation (e.g., 210W) for 3 minutes, using 20-second pulses.

  • Pour the mixture onto crushed ice and neutralize as in the conventional method.

  • Filter the resulting solid and recrystallize from a suitable solvent (e.g., chloroform) to obtain the pure product.

One-Pot Synthesis using a Magnetic Ionic Liquid

This environmentally friendly method utilizes a recyclable magnetic ionic liquid as a catalyst for a three-component reaction.

Protocol [2]

  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol).

  • Introduce a flow of oxygen into the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic ionic liquid from the product solution using an external magnet.

  • Wash the ionic liquid with ethyl acetate and dry under a vacuum for reuse.

  • Evaporate the solvent from the product solution and recrystallize the residue from isopropanol to afford the pure pyrazole ester.

Synthesis from 4,4,4-Trihalogen-substituted Acetoacetic Esters

This patented method focuses on achieving high regioselectivity by employing a halogenated organic solvent.

Protocol [3]

  • React a 4,4,4-trihalogen-substituted acetoacetic ester derivative with a hydrazine derivative in the presence of an organic solvent containing at least one halogen atom (e.g., 1,1,1,3,3-pentafluorobutane).

  • The reaction is typically carried out at a temperature ranging from -20°C to 60°C. For specific applications, an initial temperature of -30°C to -20°C may be used, followed by warming to 10°C to 40°C.

  • After the reaction is complete, neutralize the mixture with an acid (e.g., 1N HCl).

  • Perform an extraction with an organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Knorr Pyrazole Synthesis

A foundational method for the synthesis of pyrazolones from β-ketoesters and hydrazines.

Protocol [5][6]

  • In a suitable vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).

  • Add a solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

  • Heat the reaction mixture with stirring to approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add water (10 mL) to the hot, stirring mixture to precipitate the product.

  • Cool the mixture and filter the solid product. Wash with a small amount of cold water and air dry.

Visualizing the Processes

To better understand the workflows and relationships in these synthetic methods, the following diagrams have been generated.

Vilsmeier_Haack_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A1 Mix Hydrazone & DMF B1 Add POCl3 (ice-bath) A1->B1 C1 Reflux (70-80°C, 4h) B1->C1 D1 Quench & Neutralize C1->D1 E1 Purify (Column Chromatography) D1->E1 A2 Mix Hydrazone & DMF B2 Add POCl3 (ice-bath) A2->B2 C2 Microwave Irradiation (3 min) B2->C2 D2 Quench & Neutralize C2->D2 E2 Purify (Recrystallization) D2->E2

Caption: Vilsmeier-Haack Reaction Workflows.

One_Pot_Ionic_Liquid_Workflow cluster_reactants Reactants R1 Ethyl Acetoacetate Reaction One-Pot Reaction R1->Reaction R2 Aldehyde R2->Reaction R3 Hydrazine Derivative R3->Reaction R4 Magnetic Ionic Liquid R4->Reaction R5 Oxygen Flow R5->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Purification Evaporation & Recrystallization Separation->Purification Recycle Recycle Catalyst Separation->Recycle Product Pure Pyrazole Ester Purification->Product

Caption: One-Pot Synthesis with Magnetic Ionic Liquid.

Knorr_Synthesis_Pathway Reactant1 β-Ketoester Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine Derivative Reactant2->Intermediate Product Pyrazolone Product Intermediate->Product Intramolecular Cyclization Catalyst Acid Catalyst Catalyst->Intermediate

Caption: Knorr Pyrazole Synthesis Reaction Pathway.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.To prevent skin contact and irritation.
Eye Protection Tightly fitting safety goggles with side-shields.To protect against splashes and eye irritation.[1][2]
Skin and Body Protective clothing, including a lab coat.To minimize skin exposure.
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, use a full-face respirator.To prevent inhalation and respiratory tract irritation.[1]
Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[3][4] Discharging this chemical into sewers or the environment is strictly prohibited.[3]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and tightly closed container.[1][3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]

2. Preparing for Disposal:

  • For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent to facilitate incineration.[4] This should be done in a fume hood with appropriate PPE.

3. Arranging for Professional Disposal:

  • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • The material should be disposed of in a chemical incinerator, preferably one equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]

4. Disposal of Contaminated Packaging:

  • Empty containers should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition as a precautionary measure.[3]

  • Containment and Cleanup:

    • Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[3]

    • For solid spills, avoid generating dust.[2][3] Carefully sweep or vacuum the material.

    • Absorb liquid spills with an inert material (e.g., sand, earth, vermiculite).

    • Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[2][3]

  • Environmental Protection: Do not allow the chemical to enter drains, surface water, or soil.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_contingency Contingency Plan cluster_packaging Packaging Disposal start Start: Have this compound for disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe spill Accidental Spill Occurs start->spill At any stage collect Collect waste in a labeled, closed container ppe->collect store Store in a cool, dry, well-ventilated area collect->store empty_cont Empty Container? collect->empty_cont contact Contact licensed chemical waste disposal company store->contact incinerate Arrange for incineration at a facility with afterburner and scrubber contact->incinerate spill_proc Follow Accidental Release Measures: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Contain & Clean Up 4. Prevent Environmental Contamination spill->spill_proc Yes spill_proc->collect rinse Triple-rinse container empty_cont->rinse Yes puncture Puncture to prevent reuse rinse->puncture dispose_pkg Dispose in sanitary landfill or recycle puncture->dispose_pkg

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.